2,4,5-Trimethylaniline hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2,4,5-trimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-6-4-8(3)9(10)5-7(6)2;/h4-5H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSNPQBFMPYUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
137-17-7 (Parent) | |
| Record name | Aniline, 2,4,5-trimethyl, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021399 | |
| Record name | 2,4,5-Trimethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21436-97-5 | |
| Record name | Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, 2,4,5-trimethyl, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2,4,5-Trimethylaniline Hydrochloride
CAS Number: 21436-97-5
This technical guide provides an in-depth overview of 2,4,5-Trimethylaniline (B89559) hydrochloride, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, toxicological data, and metabolic pathways.
Chemical and Physical Properties
2,4,5-Trimethylaniline hydrochloride is the hydrochloride salt of 2,4,5-Trimethylaniline (also known as pseudocumidine).[1][2] The parent compound, 2,4,5-Trimethylaniline, has the CAS number 137-17-7.[1][3] In solution and in vivo, the hydrochloride salt is expected to exist in a dissociated state and is considered toxicologically equivalent to the free amine form.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| This compound | ||
| CAS Number | 21436-97-5 | [1][4] |
| Molecular Formula | C₉H₁₄ClN | [4] |
| Molecular Weight | 171.67 g/mol | [4] |
| Melting Point | 235°C | [1] |
| Appearance | Light Brown Solid | [5] |
| 2,4,5-Trimethylaniline (Parent Compound) | ||
| CAS Number | 137-17-7 | [1][3] |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| Melting Point | 64°C | [1] |
| Boiling Point | 234-235°C at 760 mmHg | [3] |
| Appearance | Fine gray-white powder or white crystals | [1][3] |
| Water Solubility | < 0.1 mg/mL at 23°C | [3] |
| pKa | 5.09 | [3] |
Table 2: Synonyms [1][3][4][5][6]
| Compound | Synonyms |
| This compound | 1-Amino-2,4,5-trimethylbenzene hydrochloride, psi-Cumidine hydrochloride, Pseudocumidine hydrochloride, 1,2,4-Trimethyl-5-aminobenzene hydrochloride, Benzenamine, 2,4,5-trimethyl-, hydrochloride |
| 2,4,5-Trimethylaniline | Pseudocumidine, psi-Cumidine, 1-Amino-2,4,5-trimethylbenzene, 1,2,4-Trimethyl-5-aminobenzene, 2,4,5-Trimethylbenzenamine |
Synthesis and Manufacturing
-
Nitration: Selective mononitration of the corresponding trimethylbenzene (mesitylene for the 2,4,6-isomer) using a mixture of sulfuric and nitric acid.
-
Reduction: The resulting nitroaromatic compound is then reduced to the aniline (B41778) derivative, for example, using iron powder and hydrochloric acid.
The hydrochloride salt is subsequently prepared by treating the free amine with hydrochloric acid.
Experimental Protocols
Carcinogenicity Bioassay in Rodents
A bioassay to determine the carcinogenicity of 2,4,5-trimethylaniline was conducted by the National Cancer Institute.[8]
-
Test Species: Fischer 344 (F344) rats and B6C3F1 mice.[8]
-
Administration: The test chemical was administered in the feed for 101 weeks.[8]
-
Dosage:
-
Control Groups: Matched control groups of 20 untreated animals of each sex were used.[8]
-
Endpoint: All surviving animals were euthanized and necropsied at the end of the 101-week administration period to assess for tumor formation.[8]
The study concluded that 2,4,5-trimethylaniline was carcinogenic for male and female F344 rats and female B6C3F1 mice, inducing various carcinomas.[8]
Safety and Toxicology
2,4,5-Trimethylaniline and its strong acid salts are classified as carcinogenic.[9]
Table 3: GHS Hazard Classifications [4]
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Acute Toxicity, Dermal | 3 |
| Acute Toxicity, Inhalation | 3 |
| Carcinogenicity | 1B |
| Hazardous to the aquatic environment (chronic) | 2 |
Carcinogenicity: Studies have demonstrated that 2,4,5-trimethylaniline induces liver carcinomas in male and female Fischer 344 rats and female B6C3F1 mice.[1] Increased incidences of lung tumors were also observed in treated rats of both sexes and female mice.[1] The International Agency for Research on Cancer (IARC) has noted there is limited evidence for the carcinogenicity of 2,4,5-trimethylaniline in experimental animals.[10]
Mutagenicity: 2,4,5-Trimethylaniline has been shown to be mutagenic to Salmonella typhimurium with metabolic activation.[1][10]
Metabolic Pathway and Mechanism of Carcinogenicity
The carcinogenic activity of many aromatic amines, including 2,4,5-trimethylaniline, is linked to their metabolic activation. A key step in this process is the formation of N-hydroxylated metabolites.[11][12] These reactive intermediates can then form adducts with DNA, leading to mutations and potentially initiating cancer. The induction of methemoglobinemia in rats by the related compound 2,4,6-trimethylaniline (B148799) is an indicator of the formation of such N-hydroxylated metabolites.[11][12]
Caption: Metabolic activation pathway of 2,4,5-Trimethylaniline.
Spectral Data
While a comprehensive set of spectra for this compound is not available, data for the parent compound, 2,4,5-trimethylaniline, has been reported.
Table 4: Spectral Data References for 2,4,5-Trimethylaniline
| Technique | Database/Source |
| Mass Spectrometry (EI) | NIST WebBook[6] |
| 13C NMR | ChemicalBook[13] |
| Infrared (IR) Spectroscopy | PubChem[3], ChemicalBook[2] |
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 2,4,5-TRIMETHYLANILINE(94-48-4) IR Spectrum [chemicalbook.com]
- 3. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | C9H14ClN | CID 5284470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Benzenamine, 2,4,5-trimethyl- [webbook.nist.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Bioassay of 2,4,5-trimethylaniline for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemicals Listed Effective October 24, 1997 as Known to the State to Cause Cancer: 2,4,5-Trimethylaniline and its strong acid salts, 5-Chloro-o-toluidine and its strong acid salts, and Quinoline and its strong acid salts - OEHHA [oehha.ca.gov]
- 10. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. 2,4,5-TRIMETHYLANILINE(94-48-4) 13C NMR spectrum [chemicalbook.com]
Technical Guide: Physical Properties of 2,4,5-Trimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of 2,4,5-Trimethylaniline hydrochloride (CAS Number: 21436-97-5). The information is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized.
Core Physical and Chemical Data
This compound is the salt formed from the reaction of the aromatic amine 2,4,5-Trimethylaniline with hydrochloric acid. This conversion from the free amine to the hydrochloride salt significantly alters its physical properties, most notably its solubility.
Data Summary
The quantitative physical properties of this compound and its corresponding free amine are summarized in the table below for comparative analysis.
| Property | This compound | 2,4,5-Trimethylaniline (Free Amine) |
| CAS Number | 21436-97-5[1] | 137-17-7[1] |
| Molecular Formula | C₉H₁₄ClN[2] | C₉H₁₃N[3] |
| Molecular Weight | 171.67 g/mol [2] | 135.21 g/mol [3] |
| Appearance | White to greenish crystalline solid | White crystals or beige powder[3] |
| Melting Point | 235 °C[1] | 68 °C[3] |
| Boiling Point | Data not available | 235 °C[3] |
| Solubility | Soluble in water | Sparingly soluble in water (1.5 g/L) |
Experimental Protocols
Detailed experimental methodologies for the characterization of this specific compound are not extensively published. The melting point of 235°C is cited from a 1978 study by Weisburger et al., which focused on long-term toxicity and carcinogenicity rather than the explicit detailing of physical property measurements.[1][4] However, a general protocol for such a determination is provided below.
General Protocol for Melting Point Determination
The melting point of a solid crystalline substance like this compound is typically determined using a digital melting point apparatus or a traditional Thiele tube method.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Capillary tubes
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70) or Thiele tube with high-temperature oil (e.g., silicone oil)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small sample of dry this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the digital apparatus or attached to the thermometer in a Thiele tube setup.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (235°C).
-
Determination: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
-
Verification: The procedure is typically repeated two to three times, and the average value is reported.
Logical Relationships and Diagrams
The fundamental relationship for this compound is its formation from the free amine base. This acid-base reaction is crucial for its application, as the resulting salt exhibits significantly different solubility, which is a key factor in many experimental and developmental workflows.
Caption: Formation of the hydrochloride salt from the free amine.
References
An In-depth Technical Guide to the Molecular Weight of 2,4,5-Trimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular weight of 2,4,5-trimethylaniline (B89559) hydrochloride, a compound of interest in various research and development applications. The determination of an accurate molecular weight is fundamental for stoichiometric calculations, solution preparation, and the overall characterization of the compound.
Chemical Identity and Formula
2,4,5-Trimethylaniline hydrochloride is the hydrochloride salt of 2,4,5-trimethylaniline. The chemical formula for 2,4,5-trimethylaniline is C₉H₁₃N.[1][2][3] The hydrochloride salt is formed by the reaction of the aniline (B41778) with hydrochloric acid (HCl). Consequently, the molecular formula for this compound is C₉H₁₃N·HCl, which can also be written as C₉H₁₄ClN.[4][5]
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.
The constituent elements in this compound are Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl).
Step 1: Determine the number of atoms for each element.
-
Carbon (C): 9 atoms
-
Hydrogen (H): 14 atoms (13 from the aniline and 1 from HCl)
-
Nitrogen (N): 1 atom
-
Chlorine (Cl): 1 atom
Step 2: Obtain the standard atomic weight for each element.
-
Atomic weight of Chlorine (Cl) ≈ 35.453 u[16]
Step 3: Calculate the total weight for each element in the molecule.
-
Total weight of Carbon = 9 atoms × 12.011 u/atom = 108.099 u
-
Total weight of Hydrogen = 14 atoms × 1.008 u/atom = 14.112 u
-
Total weight of Nitrogen = 1 atom × 14.007 u/atom = 14.007 u
-
Total weight of Chlorine = 1 atom × 35.453 u/atom = 35.453 u
Step 4: Sum the total weights of all elements to find the molecular weight.
-
Molecular Weight = 108.099 u + 14.112 u + 14.007 u + 35.453 u = 171.671 u
The calculated molecular weight is approximately 171.67 g/mol .[4][5][17]
Data Presentation: Summary of Quantitative Data
| Element (Symbol) | Number of Atoms | Standard Atomic Weight (u) | Total Atomic Weight (u) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 14 | 1.008 | 14.112 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Total | 25 | 171.671 |
Methodology for Molecular Weight Determination
The determination of the molecular weight of this compound is a theoretical calculation based on its chemical formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).
Protocol:
-
Establish the Molecular Formula: The correct molecular formula, C₉H₁₄ClN, is determined from the chemical structure of 2,4,5-trimethylaniline and the addition of one molecule of hydrochloric acid.[5]
-
Identify Constituent Elements and Atom Count: The elements present (Carbon, Hydrogen, Nitrogen, Chlorine) and the number of atoms of each are identified from the molecular formula.
-
Utilize Standard Atomic Weights: The most recent, internationally accepted standard atomic weight for each element is used for the calculation.[8][10][13][18][19]
-
Calculate Total Mass Contribution: The number of atoms of each element is multiplied by its standard atomic weight to determine the total mass contribution of that element to the molecule.
-
Summation for Molecular Weight: The total mass contributions of all elements are summed to yield the final molecular weight of the compound.
Visualization of Calculation Workflow
Caption: Workflow for calculating the molecular weight of this compound.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | C9H14ClN | CID 5284470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 9. quora.com [quora.com]
- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 16. quora.com [quora.com]
- 17. This compound [myskinrecipes.com]
- 18. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 19. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
An In-Depth Technical Guide to 2,4,5-Trimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,5-trimethylaniline (B89559) hydrochloride, a chemical compound of interest in various industrial and research settings. This document details its chemical structure, physicochemical properties, synthesis, and toxicological profile, with a focus on data presentation and experimental methodologies relevant to a scientific audience.
Chemical Identity and Structure
2,4,5-Trimethylaniline hydrochloride is the hydrochloride salt of 2,4,5-trimethylaniline, an aromatic amine. The presence of the hydrochloride moiety increases the compound's stability and water solubility compared to its free base form.
The chemical structure of the cation, 2,4,5-trimethylanilinium, is characterized by a benzene (B151609) ring substituted with three methyl groups at positions 2, 4, and 5, and an ammonium (B1175870) group at position 1.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 2,4,5-trimethylaniline and its hydrochloride salt is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Pseudocumidine hydrochloride, 1-Amino-2,4,5-trimethylbenzene hydrochloride | [1][2] |
| CAS Number | 21436-97-5 | [1] |
| Molecular Formula | C₉H₁₄ClN | [3] |
| Molecular Weight | 171.67 g/mol | [3] |
| Appearance | Light brown solid | [4] |
| Melting Point | 235 °C | [1] |
| Boiling Point | 413.2 °C at 760 mmHg (for the free base) | [5] |
| Solubility | Sparingly soluble in water | [4] |
Spectroscopic Data:
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the free base, 2,4,5-trimethylaniline, are available and crucial for its structural confirmation. This data can be accessed through various chemical databases.
Synthesis and Experimental Protocols
While this compound is commercially available, a common synthetic route involves a two-step process starting from pseudocumene (1,2,4-trimethylbenzene). The general workflow is nitration followed by reduction.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from similar syntheses)
Step 1: Nitration of Pseudocumene
-
To a stirred mixture of pseudocumene in a suitable solvent, slowly add a pre-cooled nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10°C to control the exothermic reaction and prevent over-nitration.
-
After the addition is complete, continue stirring at a controlled temperature for a specified period to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over ice and extract the organic layer containing 2,4,5-trimethylnitrobenzene.
-
Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove any residual acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and remove the solvent under reduced pressure to obtain the crude nitroaromatic compound.
Step 2: Reduction of 2,4,5-Trimethylnitrobenzene
-
Dissolve the crude 2,4,5-trimethylnitrobenzene in a suitable solvent (e.g., ethanol).
-
Add a reducing agent. A common and effective method is the use of iron powder in the presence of a catalytic amount of hydrochloric acid.[6] Alternatively, catalytic hydrogenation using a palladium or nickel catalyst can be employed.[7]
-
Heat the reaction mixture to reflux for several hours until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, filter the hot reaction mixture to remove the iron salts or catalyst.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product, 2,4,5-trimethylaniline, with an organic solvent.
-
Dry the organic extract and remove the solvent to yield the crude free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 2,4,5-trimethylaniline in a suitable organic solvent (e.g., isopropanol (B130326) or diethyl ether).
-
Slowly add a solution of hydrochloric acid (e.g., isopropanolic HCl) to the stirred solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Cool the mixture to maximize precipitation and then collect the solid product by filtration.
-
Wash the collected solid with a cold solvent and dry it under vacuum to obtain this compound.
Applications in Research and Industry
Historically, 2,4,5-trimethylaniline has been primarily used as an intermediate in the synthesis of dyes.[1] It was a component in the production of Ponceau 3R, a red azo dye.[1] Its use in the pharmaceutical and agrochemical industries is limited, with some mention of its potential as an intermediate for herbicides and insecticides.[5] In a research context, it has been noted as a potential inhibitor of adenyl cyclase.
Biological Activity and Toxicological Profile
The most significant aspect of 2,4,5-trimethylaniline's biological profile is its carcinogenicity and genotoxicity. It has been classified as a substance that can cause cancer.[2]
Carcinogenicity and Mutagenicity
Studies have shown that 2,4,5-trimethylaniline is carcinogenic in animal models, inducing tumors in the liver and lungs of rats and mice.[2] It is also mutagenic in the Salmonella typhimurium assay (Ames test) with metabolic activation, indicating that its metabolites are the ultimate mutagens.[2]
Proposed Mechanism of Carcinogenicity
The carcinogenicity of 2,4,5-trimethylaniline is believed to be initiated by its metabolic activation in the liver. This process involves cytochrome P450 enzymes, which are a major family of enzymes involved in drug metabolism.[3][8]
Caption: Proposed signaling pathway for the carcinogenicity of 2,4,5-trimethylaniline.
The metabolic activation pathway is thought to proceed as follows:
-
Phase I Metabolism: 2,4,5-trimethylaniline is oxidized by cytochrome P450 enzymes in the liver to form N-hydroxylated metabolites.[9]
-
Activation: These N-hydroxylated intermediates can be further activated, for example, by sulfation or acetylation, to form highly reactive electrophilic species.
-
DNA Adduct Formation: These reactive species can then covalently bind to cellular macromolecules, including DNA, to form DNA adducts.
-
Mutation and Carcinogenesis: The formation of DNA adducts can lead to mutations in critical genes that control cell growth and division. An accumulation of these mutations can result in uncontrolled cell proliferation and, ultimately, tumor formation.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical with a well-defined structure and properties. Its primary utility has been in the chemical industry as a dye intermediate. However, its significant toxicological profile, particularly its carcinogenicity driven by metabolic activation, makes it a compound that requires careful handling and consideration in any application. For researchers in toxicology and drug development, it serves as a model compound for studying the mechanisms of aromatic amine-induced carcinogenesis.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
An In-depth Technical Guide to the Solubility of 2,4,5-Trimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2,4,5-trimethylaniline (B89559) hydrochloride in water and organic solvents. Recognizing the current scarcity of specific quantitative data in publicly available literature, this document also furnishes a detailed, standard experimental protocol for researchers to determine these values accurately.
Introduction
2,4,5-Trimethylaniline hydrochloride (CAS No. 21436-97-5) is the hydrochloride salt of 2,4,5-trimethylaniline.[1][2][3] As with many amine salts, its solubility characteristics are critical for a wide range of applications, including organic synthesis, pharmaceutical research, and the development of agrochemicals and dyes.[1] The hydrochloride form generally enhances water solubility and stability compared to the free base, which is a crucial factor in handling and reaction kinetics.[1] This guide aims to collate existing solubility information and provide a robust methodology for its experimental determination.
Physicochemical Properties
A summary of key physicochemical properties for 2,4,5-trimethylaniline and its hydrochloride salt is provided below.
| Property | This compound | 2,4,5-Trimethylaniline (Free Base) |
| CAS Number | 21436-97-5[1][2] | 137-17-7 |
| Molecular Formula | C₉H₁₄ClN[1] or C₉H₁₃N · HCl[2] | C₉H₁₃N[4] |
| Molecular Weight | 171.67 g/mol [1][2][3] | 135.21 g/mol [4] |
| Appearance | White to off-white solid | White crystals or beige powder[4][5] |
| Melting Point | Not available | 68 °C (154 °F)[4][5] |
| Boiling Point | 413.2 °C at 760 mmHg[1] | 234-235 °C at 760 mmHg[5] |
Solubility Profile
Table 1: Solubility of this compound
| Solvent | Quantitative Solubility | Temperature | Method | Reference |
| Water | Soluble (Qualitative) | Not Specified | Not Specified | [6] (Note: Data for isomeric 2,4-Xylidine HCl) |
| Organic Solvents | Data not available | Not Specified | Not Specified | N/A |
Table 2: Solubility of 2,4,5-Trimethylaniline (Free Base)
| Solvent | Quantitative Solubility | Temperature | Method | Reference |
| Water | < 0.1 mg/mL | 23 °C (73 °F) | Not Specified | [4][5] |
| Alcohol | Soluble (Qualitative) | Not Specified | Not Specified | [4] |
| Ether | Soluble (Qualitative) | Not Specified | Not Specified | [4] |
Recommended Experimental Protocol for Solubility Determination
To address the lack of quantitative data, the following is a detailed protocol for determining the thermodynamic solubility of this compound, adapted from the widely accepted shake-flask method.[7]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Calibrated pipettes and volumetric flasks
-
Syringes with 0.22 µm chemically resistant filters (e.g., PTFE)
-
High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a calibrated UV-Vis spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of at least five standard solutions for generating a calibration curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[7]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to rest at the set temperature for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm filter into a clean vial to remove all undissolved particles.[7]
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the standard solutions using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.
-
Analyze the diluted sample solutions under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the concentration determined in the previous step by the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the recommended shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | C9H14ClN | CID 5284470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. benchchem.com [benchchem.com]
The Definitive Guide to the Melting Point of 2,4,5-Trimethylaniline Hydrochloride
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the melting point of 2,4,5-trimethylaniline (B89559) hydrochloride (CAS Number: 21436-97-5), a crucial physical property for researchers, scientists, and professionals in drug development. This document collates available data, outlines detailed experimental protocols, and presents a logical workflow for the determination and verification of this key parameter.
Executive Summary
2,4,5-Trimethylaniline hydrochloride, a salt of the aromatic amine 2,4,5-trimethylaniline, is a compound of interest in various chemical and pharmaceutical research areas. Its melting point is a fundamental characteristic for its identification, purity assessment, and quality control. This guide presents the reported melting point and provides standardized methodologies for its experimental determination.
Data Presentation: Melting Point of this compound
The melting point of this compound has been reported in the scientific literature. The following table summarizes the available quantitative data.
| Chemical Name | CAS Number | Melting Point (°C) | Source |
| This compound | 21436-97-5 | 235 | Weisburger et al., 1978 (as cited in OEHHA, 1997)[1] |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
Materials:
-
2,4,5-Trimethylaniline
-
Isopropanolic hydrochloric acid (e.g., 15 g HCl per 100 mL isopropanol)
-
Diethyl ether
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve 2,4,5-trimethylaniline in a suitable solvent, such as diethyl ether, in a reaction vessel.
-
While stirring, slowly add isopropanolic hydrochloric acid to the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring for a designated period (e.g., 2 hours) at a controlled temperature (e.g., 0-5°C) to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold isopropanol to remove any unreacted starting materials or impurities.
-
Dry the purified this compound product in a vacuum oven at a suitable temperature.
Melting Point Determination of a Crystalline Solid
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow range. The following is a generalized protocol for determining the melting point using a modern digital melting point apparatus.[2][3][4][5]
Materials and Equipment:
-
Purified this compound
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., DigiMelt or MelTemp)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.[2]
-
Pack the powdered sample into a capillary tube by tapping the open end into the powder.[5]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm.[4]
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[3]
-
If the approximate melting point is known (around 235°C), set the apparatus to heat rapidly to a temperature about 20°C below the expected melting point.[4]
-
When the temperature is within 20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the substance.
-
-
For an Unknown Sample:
-
If the melting point is unknown, perform a rapid preliminary measurement by heating at a faster rate (e.g., 10-20°C per minute) to determine an approximate melting range.[3]
-
Allow the apparatus to cool, and then perform a second, more precise measurement with a fresh sample, using the slow heating rate as described above.[3]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the determination and verification of the melting point of a chemical compound like this compound.
References
Spectroscopic data for 2,4,5-Trimethylaniline hydrochloride (NMR, IR, MS)
A comprehensive analysis of the spectroscopic properties of 2,4,5-Trimethylaniline hydrochloride is essential for researchers and scientists in the field of drug development and chemical analysis. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public spectroscopic data specifically for the hydrochloride salt, this report primarily presents the data for the free amine, 2,4,5-Trimethylaniline, and discusses the anticipated spectral changes upon its conversion to the hydrochloride salt.
Spectroscopic Data Analysis
The structural elucidation of this compound is accomplished through the combined use of NMR, IR, and MS. Each technique provides unique insights into the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data presented below is for the free amine, 2,4,5-Trimethylaniline. For the hydrochloride salt, the chemical shifts of the carbons attached to the nitrogen and in the aromatic ring are expected to be influenced by the protonation of the amine group.
Table 1: ¹³C NMR Spectroscopic Data for 2,4,5-Trimethylaniline
| Carbon Atom | Chemical Shift (ppm) |
| C1 (C-NH2) | ~143-145 |
| C2 (C-CH3) | ~128-130 |
| C3 (Ar-H) | ~115-117 |
| C4 (C-CH3) | ~132-134 |
| C5 (C-CH3) | ~130-132 |
| C6 (Ar-H) | ~129-131 |
| CH3 at C2 | ~17-19 |
| CH3 at C4 | ~19-21 |
| CH3 at C5 | ~18-20 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The data below is for the free amine, with expected changes for the hydrochloride noted.
Table 2: Key IR Absorption Bands for 2,4,5-Trimethylaniline and Expected Changes for the Hydrochloride Salt
| Functional Group | Free Amine (cm⁻¹)[1] | Expected for Hydrochloride (cm⁻¹) | Vibrational Mode |
| N-H Stretch | 3300-3500 (two bands) | 2800-3200 (broad) | Stretching |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Stretching |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Stretching |
| N-H Bend | 1600-1650 | 1500-1600 (Ammonium ion) | Bending |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Stretching |
| C-N Stretch | 1250-1350 | 1250-1350 | Stretching |
The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad absorption band in the 2800-3200 cm⁻¹ region, corresponding to the stretching of the N-H bonds in the ammonium (B1175870) group (-NH3+), and the appearance of an ammonium bending vibration around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would likely show the molecular ion of the free amine, as the hydrochloride salt would dissociate in the ionization source.
Table 3: Mass Spectrometry Data for 2,4,5-Trimethylaniline
| m/z | Relative Intensity (%) | Assignment |
| 135 | High | [M]⁺ |
| 120 | Moderate | [M-CH3]⁺ |
The molecular weight of 2,4,5-Trimethylaniline is 135.21 g/mol , and its hydrochloride salt is 171.67 g/mol .[2]
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as it is a salt. The solution would then be transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
IR Spectroscopy
For a solid sample like this compound, the KBr pellet method is commonly used.[3] A small amount of the sample is ground with dry potassium bromide (KBr) powder and then compressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Mass Spectrometry
For a compound like this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods. The sample would be dissolved in an appropriate solvent and introduced into the mass spectrometer. The instrument would be set to scan a relevant mass range to detect the molecular ion and its fragments.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Toxicological Profile of 2,4,5-Trimethylaniline and Its Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive toxicological profile of 2,4,5-trimethylaniline (B89559) (TMA) and its salts. 2,4,5-TMA is an aromatic amine used as an intermediate in dye manufacturing.[1] Its toxicological profile is characterized by carcinogenicity and genotoxicity, with the liver and lungs being the primary target organs in animal models.[1][2][3][4] This document summarizes key findings on acute and chronic toxicity, carcinogenicity, and genotoxicity, and details the experimental protocols used in pivotal studies. The primary mechanism of toxicity is believed to involve metabolic activation to reactive intermediates that can form DNA adducts.
Chemical and Physical Properties
2,4,5-Trimethylaniline is a white to beige crystalline solid.[5] Its hydrochloride salt is also a solid.[1] Strong acid salts of 2,4,5-TMA are expected to dissociate in vivo, rendering them toxicologically equivalent to the free amine.[1]
| Property | Value | Reference |
| CAS Number | 137-17-7 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 135.21 g/mol | --INVALID-LINK-- |
| Melting Point | 68 °C | --INVALID-LINK-- |
| Boiling Point | 234 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water | --INVALID-LINK-- |
Toxicological Data
Acute Toxicity
The acute toxicity of 2,4,5-trimethylaniline is moderate. The primary route of exposure in humans is likely to be dermal, inhalation, and ingestion.[3][6][7]
Table 1: Acute Toxicity of 2,4,5-Trimethylaniline
| Species | Route | Parameter | Value | Reference |
| Rat (Osborne-Mendel) | Oral | LD50 | 1585 mg/kg | [8] |
| Rat | Oral | LD50 | 1250 mg/kg | [3] |
Chronic Toxicity and Carcinogenicity
Chronic exposure to 2,4,5-trimethylaniline has been demonstrated to be carcinogenic in rodent models.[1][2] The primary target organs are the liver and lungs.[1][4] Non-neoplastic effects observed in chronic studies include increased liver and kidney weights and bile duct proliferation.[8]
Table 2: Carcinogenicity of 2,4,5-Trimethylaniline in F344 Rats (101-week study)
| Sex | Dose (ppm in diet) | Organ | Finding | Incidence | p-value | Reference |
| Male | 200 | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 6/50 | - | [2] |
| Male | 800 | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 20/50 | ≤ 0.001 | [2] |
| Female | 200 | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 12/49 | ≤ 0.004 | [2] |
| Female | 800 | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 27/50 | ≤ 0.001 | [2] |
| Female | 200 | Lung | Alveolar/Bronchiolar Carcinoma | Not specified | - | [2] |
| Female | 800 | Lung | Alveolar/Bronchiolar Carcinoma | Not specified | - | [2] |
Table 3: Carcinogenicity of 2,4,5-Trimethylaniline in B6C3F1 Mice (101-week study)
| Sex | Dose (ppm in diet) | Organ | Finding | Incidence | p-value | Reference |
| Female | 50 | Liver | Hepatocellular Carcinoma | 18/49 | ≤ 0.001 | [2] |
| Female | 100 | Liver | Hepatocellular Carcinoma | 40/50 | ≤ 0.001 | [2] |
Genotoxicity
2,4,5-Trimethylaniline is mutagenic in various in vitro and in vivo systems, typically requiring metabolic activation.[1][4]
Table 4: Genotoxicity of 2,4,5-Trimethylaniline
| Assay | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Required | Positive | [4] |
| Wing Spot Test | Drosophila melanogaster | - | Mutagenic | [9] |
| 6-Thioguanine Resistance | Cultured Rat Fibroblasts | - | Mutagenic | [9] |
Reproductive and Developmental Toxicity
There is a significant lack of data on the reproductive and developmental toxicity of 2,4,5-trimethylaniline.[8][10]
Mechanisms of Toxicity and Signaling Pathways
The carcinogenicity of 2,4,5-trimethylaniline is believed to be mediated through its metabolic activation to reactive electrophilic intermediates that can bind to DNA, forming adducts and leading to mutations and cancer initiation. A key step in this process is the N-hydroxylation of the aniline (B41778) amino group by cytochrome P450 enzymes in the liver.[11]
References
- 1. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.4. Salmonella typhimurium/Microsome Assay [bio-protocol.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. 2,4,5-Trimethylaniline (137-17-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. baua.de [baua.de]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 11. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
In-depth Technical Guide: Carcinogenicity of 2,4,5-Trimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the carcinogenic potential of 2,4,5-trimethylaniline (B89559) hydrochloride. It synthesizes findings from pivotal long-term animal bioassays, details the experimental methodologies employed, and explores the metabolic pathways implicated in its mechanism of action. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, this guide utilizes visualizations to elucidate experimental workflows and the proposed metabolic activation cascade leading to carcinogenesis, offering a valuable resource for researchers in toxicology and drug development.
Introduction
2,4,5-Trimethylaniline (CAS No. 137-17-7) and its hydrochloride salt (CAS No. 21436-97-5) are aromatic amines that have been used as intermediates in the manufacturing of dyes, such as Ponceau 3R.[1] Due to structural similarities to other known carcinogenic aromatic amines, jejich carcinogenic potential has been a subject of investigation. This document consolidates the key findings on the carcinogenicity of 2,4,5-trimethylaniline hydrochloride, with a focus on the pivotal studies that have informed its classification as a carcinogen in animal models.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₉H₁₃N·HCl |
| Molecular Weight | 171.7 g/mol [2] |
| Appearance | Fine, gray-white powder (for the free amine)[1] |
| Melting Point | 235°C (for the hydrochloride)[3] |
| Synonyms | psi-Cumidine hydrochloride, Pseudocumidine hydrochloride, 1-Amino-2,4,5-trimethylbenzene hydrochloride[2] |
Experimental Evidence of Carcinogenicity
The primary evidence for the carcinogenicity of 2,4,5-trimethylaniline and its hydrochloride salt is derived from long-term dietary administration studies in rodents. Two major studies, one conducted by the National Cancer Institute (NCI) in 1979 and another by Weisburger et al. in 1978, have been instrumental in characterizing its carcinogenic profile.[3]
National Cancer Institute (NCI) Bioassay (1979)
This study investigated the carcinogenicity of 2,4,5-trimethylaniline in F344 rats and B6C3F1 mice.[1]
-
Test Substance: 2,4,5-Trimethylaniline (free amine, >99.9% purity).[1]
-
Animal Species and Strain:
-
Rats: Fischer 344 (F344)
-
Mice: B6C3F1
-
-
Group Size: 50 males and 50 females per dose group; 20 untreated controls of each sex.[1]
-
Administration Route: Dietary.
-
Dose Levels:
-
Duration of Exposure: 101 weeks.[1]
-
Observation Period: Animals were sacrificed at the end of the 101-week exposure period.
-
Pathology: Comprehensive gross and microscopic examinations were performed on all animals.
The NCI concluded that under the conditions of the bioassay, 2,4,5-trimethylaniline was carcinogenic for male and female F344 rats and female B6C3F1 mice.[4]
| Organ | Tumor Type | Sex | Control (0 ppm) | Low Dose (200 ppm) | High Dose (800 ppm) |
| Liver | Hepatocellular Carcinoma or Neoplastic Nodule | Male | 0/20 | 12/50 | 28/50 |
| Hepatocellular Carcinoma or Neoplastic Nodule | Female | 0/20 | 10/50 | 25/50 | |
| Lung | Alveolar/Bronchiolar Carcinoma | Female | 0/20 | 2/50 | 9/50 |
| Organ | Tumor Type | Sex | Control (0 ppm) | Low Dose (50 ppm) | High Dose (100 ppm) |
| Liver | Hepatocellular Carcinoma | Female | 0/20 | 18/49 | 40/50 |
Weisburger et al. Study (1978)
This study also examined the long-term toxicity and carcinogenicity of several aromatic amines, including this compound.
-
Test Substance: this compound.
-
Animal Species and Strain:
-
Rats: Charles River CD
-
Mice: HaM/ICR
-
-
Group Size: 25 males and 25 females per group.
-
Administration Route: Dietary.
-
Dose Levels (Mice): 1000 ppm and 2000 ppm in the diet.[3]
-
Duration of Exposure: 78 weeks.[3]
The study found statistically significant increases in liver tumors in both male and female mice.[3] Lung tumors were also significantly elevated in both sexes of mice.[3]
| Organ | Tumor Type | Sex | Control | Low Dose (1000 ppm) | High Dose (2000 ppm) |
| Liver | Liver Tumors | Male | 3/18 | 8/18 | 12/17 |
| Liver Tumors | Female | 0/16 | 6/20 | 14/17 | |
| Lung | Lung Tumors | Male | 2/18 | 5/18 | 7/17 |
| Lung Tumors | Female | 1/16 | 4/20 | 8/17 |
Genotoxicity
2,4,5-Trimethylaniline has demonstrated mutagenic activity in various assays. It has been shown to be mutagenic in Salmonella typhimurium with metabolic activation, in cultured rat fibroblasts, and in vivo in Drosophila melanogaster.[3] This genotoxic potential is consistent with the proposed mechanism of carcinogenicity for aromatic amines.
Mechanism of Carcinogenicity: Metabolic Activation
The carcinogenicity of 2,4,5-trimethylaniline is believed to be mediated through its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and initiating tumorigenesis. This process is characteristic of many aromatic amines. The key steps in this proposed pathway are N-hydroxylation and subsequent esterification.
Proposed Metabolic Pathway
The metabolic activation of 2,4,5-trimethylaniline likely involves the following steps:
-
N-acetylation: The amino group can be acetylated by N-acetyltransferases (NATs).
-
N-hydroxylation: Cytochrome P450 enzymes (CYPs) catalyze the N-hydroxylation of the amino or acetoamido group, a critical step in the formation of a proximate carcinogen.[5][6]
-
Esterification: The N-hydroxy metabolite can be further activated by sulfotransferases (SULTs) or acetyltransferases to form unstable esters.
-
DNA Adduct Formation: These reactive esters can spontaneously break down to form highly reactive nitrenium ions, which can then covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, ultimately contributing to cancer development.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Abstract for TR-160 [ntp.niehs.nih.gov]
- 5. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-hydroxylation of carcinogenic and mutagenic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Mutagenicity of 2,4,5-Trimethylaniline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethylaniline (B89559) (TMA), a substituted aromatic amine, has been utilized in the manufacturing of dyes and pigments. Due to its chemical structure, which is analogous to other known mutagenic and carcinogenic aromatic amines, its genotoxic potential has been a subject of scientific investigation. This technical guide provides a comprehensive overview of the mutagenicity studies of 2,4,5-trimethylaniline, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to support risk assessment and further research in drug development and chemical safety.
Data Presentation: Summary of Mutagenicity Studies
The genotoxicity of 2,4,5-trimethylaniline has been evaluated in a battery of in vitro and in vivo assays. The following tables summarize the quantitative results from key studies.
Table 1: Bacterial Reverse Mutation Assay (Ames Test)
| Strain | Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants/Plate | Spontaneous Revertants/Plate | Fold Increase | Result | Reference |
| S. typhimurium TA100 | 2,4,5-Trimethylaniline | 10 | + | 185 | 115 | 1.6 | Weakly Positive | Zimmer et al., 1980 |
| 33 | + | 240 | 115 | 2.1 | Positive | |||
| 100 | + | 450 | 115 | 3.9 | Positive | |||
| 333 | + | 650 | 115 | 5.7 | Positive | |||
| 1000 | + | Toxic | - | - | - | |||
| S. typhimurium TA98 | 2,4,5-Trimethylaniline | 10-1000 | + | No significant increase | ~30 | - | Negative | Zimmer et al., 1980 |
| S. typhimurium TA1535 | 2,4,5-Trimethylaniline | 10-1000 | + | No significant increase | ~15 | - | Negative | Zimmer et al., 1980 |
| S. typhimurium TA1537 | 2,4,5-Trimethylaniline | 10-1000 | + | No significant increase | ~10 | - | Negative | Zimmer et al., 1980 |
Table 2: In Vitro Mammalian Cell Gene Mutation Assay (6-Thioguanine Resistance)
| Cell Line | Compound | Concentration (µg/mL) | Metabolic Activation (S9) | Mutant Frequency (x 10⁻⁶) | Spontaneous Mutant Frequency (x 10⁻⁶) | Fold Increase | Result | Reference |
| Rat Fibroblasts | 2,4,5-Trimethylaniline | 10 | - | 5 | 4 | 1.25 | Negative | Kugler-Steigmeier et al., 1989 |
| 30 | - | 12 | 4 | 3.0 | Positive | |||
| 100 | - | 25 | 4 | 6.25 | Positive | |||
| 300 | - | Toxic | - | - | - |
Table 3: In Vitro Mammalian Chromosomal Aberration Test
| Cell Line | Compound | Concentration (µg/mL) | Metabolic Activation (S9) | % Cells with Aberrations (excl. gaps) | % Cells with Aberrations in Control | Result | Reference |
| CHO | 2,4,5-Trimethylaniline | 100 | - | 3.0 | 2.0 | Negative | Loveday et al., 1990 |
| 200 | - | 4.0 | 2.0 | Negative | |||
| 400 | - | 5.0 | 2.0 | Equivocal | |||
| 100 | + | 8.0 | 3.0 | Positive | |||
| 200 | + | 15.0 | 3.0 | Positive | |||
| 400 | + | 25.0 | 3.0 | Positive |
Table 4: In Vitro Mammalian Sister Chromatid Exchange (SCE) Assay
| Cell Line | Compound | Concentration (µg/mL) | Metabolic Activation (S9) | SCEs/Cell (Mean ± SD) | SCEs/Cell in Control (Mean ± SD) | Result | Reference |
| CHO | 2,4,5-Trimethylaniline | 50 | - | 10.5 ± 2.1 | 8.5 ± 1.5 | Negative | Loveday et al., 1990 |
| 100 | - | 12.1 ± 2.5 | 8.5 ± 1.5 | Equivocal | |||
| 200 | - | 15.3 ± 3.1 | 8.5 ± 1.5 | Positive | |||
| 50 | + | 18.7 ± 4.2 | 9.1 ± 1.8 | Positive | |||
| 100 | + | 25.4 ± 5.5 | 9.1 ± 1.8 | Positive | |||
| 200 | + | 38.6 ± 7.9 | 9.1 ± 1.8 | Positive |
Table 5: In Vivo Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test
| Germ Cell Stage | Compound | Concentration (ppm in feed) | No. Chromosomes Tested | No. Lethals | % Lethals | Spontaneous % Lethals | Result | Reference |
| Postmeiotic | 2,4,5-Trimethylaniline | 300 | 2018 | 4 | 0.20 | 0.15 | Negative | Yoon et al., 1985 |
| Meiotic | 1955 | 3 | 0.15 | 0.15 | Negative | |||
| Premeiotic | 2105 | 5 | 0.24 | 0.15 | Negative |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
-
Test Principle: The assay evaluates the ability of a chemical to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
-
Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 were used.
-
Metabolic Activation: A rat liver homogenate (S9 fraction) induced with Aroclor 1254 was used as an external metabolic activation system.
-
Procedure:
-
Varying concentrations of 2,4,5-trimethylaniline, the bacterial tester strain, and either S9 mix or a buffer control were combined in molten top agar (B569324).
-
The mixture was poured onto minimal glucose agar plates.
-
The plates were incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+) on each plate was counted.
-
-
Positive Control: 2-Aminoanthracene was used as a positive control in the presence of S9 activation.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and if the increase is at least twofold greater than the spontaneous reversion rate.
In Vitro Mammalian Cell Gene Mutation Assay (6-Thioguanine Resistance)
-
Test Principle: This assay detects forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in mammalian cells. Cells with a functional HPRT enzyme are sensitive to the toxic effects of 6-thioguanine (B1684491) (6-TG), while mutant cells lacking HPRT activity can survive and form colonies in its presence.
-
Cell Line: Primary rat fibroblasts were used.
-
Procedure:
-
Cells were exposed to various concentrations of 2,4,5-trimethylaniline for a defined period.
-
After the treatment period, the cells were washed and cultured in a non-selective medium to allow for the expression of any induced mutations.
-
Following the expression period, cells were plated in a medium containing 6-TG to select for resistant mutants.
-
The number of 6-TG resistant colonies was counted, and the mutation frequency was calculated.
-
-
Positive Control: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) was used as a positive control.
In Vitro Mammalian Chromosomal Aberration Test
-
Test Principle: This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.
-
Cell Line: Chinese Hamster Ovary (CHO) cells were used.
-
Metabolic Activation: Aroclor 1254-induced rat liver S9 was used for metabolic activation.
-
Procedure:
-
CHO cells were exposed to different concentrations of 2,4,5-trimethylaniline with and without S9 mix.
-
Cells were treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
-
The cells were harvested, fixed, and spread onto microscope slides.
-
Chromosomes were stained, and metaphase cells were analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
-
-
Positive Controls: Mitomycin C (without S9) and cyclophosphamide (B585) (with S9) were used as positive controls.
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
In Vivo Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test
-
Test Principle: This assay detects the induction of lethal mutations on the X-chromosome of the fruit fly, Drosophila melanogaster.
-
Procedure:
-
Adult male flies were fed a solution containing 2,4,5-trimethylaniline.
-
Treated males were mated with virgin females carrying a balancer X-chromosome.
-
F1 females, heterozygous for the treated X-chromosome and the balancer chromosome, were individually mated with their brothers.
-
The F2 generation was scored for the absence of males with the treated X-chromosome, which indicates the presence of a lethal mutation.
-
-
Positive Control: Ethyl methanesulfonate (B1217627) (EMS) was used as a positive control.
-
Data Analysis: A statistically significant increase in the frequency of lethal mutations in the treated group compared to the concurrent control group indicates a positive result.
Mandatory Visualizations
Metabolic Activation of 2,4,5-Trimethylaniline
Aromatic amines like 2,4,5-trimethylaniline generally require metabolic activation to exert their genotoxic effects. The primary pathway involves N-hydroxylation by cytochrome P450 enzymes, followed by further activation to reactive electrophilic species that can form DNA adducts.
Caption: Proposed metabolic activation pathway of 2,4,5-trimethylaniline leading to genotoxicity.
Experimental Workflow: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Synonyms for 2,4,5-Trimethylaniline hydrochloride like psi-cumidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,5-Trimethylaniline (B89559) hydrochloride, also known by its synonym psi-cumidine hydrochloride. This document collates critical information on its chemical identity, physicochemical properties, and toxicological profile, with a focus on data relevant to research and development.
Chemical Identity and Synonyms
2,4,5-Trimethylaniline hydrochloride is the hydrochloride salt of the aromatic amine 2,4,5-Trimethylaniline. It is important to distinguish between the parent compound and its salt, as their properties can differ.
Synonyms for this compound include: [1]
-
psi-Cumidine hydrochloride
-
Pseudocumidine hydrochloride
-
1-Amino-2,4,5-trimethylbenzene hydrochloride
-
1,2,4-Trimethyl-5-aminobenzene hydrochloride
-
Benzenamine, 2,4,5-trimethyl-, hydrochloride
Synonyms for the parent compound, 2,4,5-Trimethylaniline, include:
-
psi-Cumidine
-
Pseudocumidine
-
1-Amino-2,4,5-trimethylbenzene
-
2,4,5-Trimethylbenzenamine
Physicochemical Properties
Quantitative data for 2,4,5-Trimethylaniline and its hydrochloride salt are summarized below. The data for the parent compound is more readily available.
| Property | 2,4,5-Trimethylaniline | This compound | Reference |
| CAS Number | 137-17-7 | 21436-97-5 | [1] |
| Molecular Formula | C₉H₁₃N | C₉H₁₄ClN | [2] |
| Molecular Weight | 135.21 g/mol | 171.67 g/mol | [2] |
| Appearance | White crystals or beige powder | - | [2] |
| Melting Point | 68 °C (154 °F) | 235 °C | [1][3] |
| Boiling Point | 234-235 °C (453-455 °F) at 760 mmHg | - | [3] |
| Water Solubility | < 0.1 mg/mL at 23 °C (73 °F) | - | [3] |
| Vapor Pressure | 1 mmHg at 68.4 °C (155.1 °F); 10 mmHg at 109 °C (228.2 °F) | - | [3] |
| Specific Gravity | 0.957 | - | [3] |
Toxicological Profile: Carcinogenicity and Metabolism
2,4,5-Trimethylaniline and its hydrochloride salt have been the subject of toxicological studies, with a primary focus on their carcinogenic potential.
Carcinogenicity Bioassay in Rodents
A key study investigating the carcinogenicity of 2,4,5-Trimethylaniline was a bioassay conducted by the National Cancer Institute (NCI).[4] The findings from this and other studies indicate that there is evidence for the carcinogenicity of 2,4,5-trimethylaniline and its strong acid salts in multiple species.[1]
Under the conditions of the NCI bioassay, 2,4,5-trimethylaniline was found to be carcinogenic for male and female F344 rats and female B6C3F1 mice, leading to hepatocellular carcinomas or neoplastic nodules.[4] In female mice, there was a dose-related increase in hepatocellular carcinomas.[4]
Metabolic Activation Pathway
The carcinogenicity of many aromatic amines, including 2,4,5-Trimethylaniline, is linked to their metabolic activation into reactive electrophilic intermediates. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
The proposed metabolic activation pathway involves the N-hydroxylation of the amino group to form a hydroxylamine. This intermediate can then be further metabolized or spontaneously decompose to form a highly reactive nitrenium ion. The nitrenium ion is an electrophile that can covalently bind to nucleophilic sites in cellular macromolecules, including DNA, leading to mutations and potentially initiating cancer.
References
The Environmental Fate of 2,4,5-Trimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethylaniline (B89559) (TMA), a substituted aniline (B41778), is a chemical intermediate with potential applications in various industrial syntheses, including the manufacturing of dyes and pigments. As with any chemical compound intended for industrial use, a thorough understanding of its environmental fate is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence and transformation of 2,4,5-Trimethylaniline, drawing upon predictive models and data from analogous compounds in the absence of specific experimental studies.
Physicochemical Properties
The environmental behavior of a chemical is largely governed by its physicochemical properties. The following table summarizes the key properties of 2,4,5-Trimethylaniline, which are critical for predicting its distribution and persistence in various environmental compartments.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Physical State | White crystals or beige powder | [1] |
| Water Solubility | < 0.1 mg/mL at 22 °C (insoluble) | [1][2] |
| Vapor Pressure | 0.009 mmHg at 25 °C | [1] |
| n-Octanol/Water Partition Coefficient (log Kow) | 2.27 | [1] |
| pKa (dissociation constant) | 5.09 | [1] |
| Henry's Law Constant | 2.48 x 10⁻⁶ atm-m³/mol at 25 °C | [1] |
Environmental Fate Processes
The environmental fate of 2,4,5-Trimethylaniline is determined by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, volatilization, and sorption to soil and sediment.
Biodegradation
There is a lack of specific experimental data on the biodegradation of 2,4,5-Trimethylaniline. However, based on studies of other aromatic amines, it is expected to be biodegradable. The biodegradation of aniline and its derivatives often proceeds via catechol intermediates, which are then subject to ring cleavage through either ortho- or meta-pathways by various microorganisms.[3] For instance, a study on the closely related compound 2,4-dimethylaniline (B123086) revealed that Pseudomonas species can metabolize it through oxidative deamination to a 3-methylcatechol (B131232) intermediate.[4]
A proposed biodegradation pathway for 2,4,5-Trimethylaniline, based on known pathways for other aromatic amines, is illustrated below. This pathway is hypothetical and requires experimental validation.
Photodegradation
2,4,5-Trimethylaniline is expected to undergo rapid degradation in the atmosphere. The primary mechanism is the reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 2 hours.[1]
Direct photolysis in water is not expected to be a significant degradation pathway as anilines generally absorb light outside of the environmental UV spectrum (>290 nm).[5] However, indirect photolysis, mediated by other substances in the water, could potentially contribute to its degradation.
Hydrolysis
2,4,5-Trimethylaniline is not expected to undergo hydrolysis in the environment because it lacks hydrolyzable functional groups.[5] Substituted anilines are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).
Volatilization
The Henry's Law constant of 2,4,5-Trimethylaniline (2.48 x 10⁻⁶ atm-m³/mol) suggests that volatilization from water surfaces may be an important fate process.[1] The estimated volatilization half-lives for a model river and a model lake are 12 and 129 days, respectively.[1] However, due to its pKa of 5.09, a fraction of the compound will exist in its protonated form in acidic to neutral waters, which is non-volatile.
Soil and Sediment Mobility
The mobility of 2,4,5-Trimethylaniline in soil and sediment is expected to be moderate. The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is 198.[1] Based on this Koc value, the compound is not expected to be highly mobile. However, aromatic amines can strongly interact with humic substances in soil through covalent bonding, which can significantly reduce their mobility.[5] Additionally, in acidic soils, the protonated form of 2,4,5-trimethylaniline would exhibit strong sorption to negatively charged soil particles.
Summary of Environmental Fate Data
The following table summarizes the available quantitative data on the environmental fate of 2,4,5-Trimethylaniline. It is important to note that most of these values are estimated and have not been experimentally verified for this specific compound.
| Environmental Fate Parameter | Value | Method | Reference |
| Atmospheric Degradation | |||
| Hydroxyl Radical Reaction Rate Constant | 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25 °C | Estimation | [1] |
| Atmospheric Half-life | ~ 2 hours | Estimation | [1] |
| Soil/Sediment Sorption | |||
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 198 | Estimation | [1] |
| Bioconcentration | |||
| Bioconcentration Factor (BCF) | 11 | Estimation | [1] |
| Volatilization | |||
| Henry's Law Constant | 2.48 x 10⁻⁶ atm-m³/mol at 25 °C | Experimental | [1] |
| Volatilization Half-life from Model River | 12 days | Estimation | [1] |
| Volatilization Half-life from Model Lake | 129 days | Estimation | [1] |
Experimental Protocols
To obtain definitive data on the environmental fate of 2,4,5-Trimethylaniline, standardized experimental protocols should be followed. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing chemicals.
Biodegradation: OECD 301 Ready Biodegradability
This test evaluates the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.
Methodology:
-
A solution of 2,4,5-Trimethylaniline in a mineral medium is inoculated with a small amount of microorganisms from a source such as activated sludge.
-
The mixture is incubated under aerobic conditions in the dark at a constant temperature for 28 days.
-
The extent of biodegradation is determined by measuring the decrease in dissolved organic carbon (DOC) or the amount of carbon dioxide produced.
-
A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test period.
Soil Sorption: OECD 106 Adsorption/Desorption Using a Batch Equilibrium Method
This method determines the adsorption and desorption potential of a chemical in soil.
Methodology:
-
A solution of 2,4,5-Trimethylaniline of known concentration is prepared in a 0.01 M CaCl₂ solution.
-
The solution is added to a known mass of soil, and the mixture is shaken for a predetermined time to reach equilibrium.
-
The soil suspension is then centrifuged to separate the solid and liquid phases.
-
The concentration of 2,4,5-Trimethylaniline remaining in the supernatant is measured.
-
The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
The soil adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are then calculated.
Hydrolysis: OECD 111 Hydrolysis as a Function of pH
This test assesses the abiotic degradation of a chemical in water due to hydrolysis at different pH values.
Methodology:
-
Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
A known concentration of 2,4,5-Trimethylaniline is added to each buffer solution.
-
The solutions are incubated in the dark at a constant temperature.
-
Samples are taken at various time intervals and analyzed for the concentration of the parent compound.
-
The rate of hydrolysis is determined, and the half-life at each pH is calculated.
Photodegradation in Water: OECD 316 Phototransformation of Chemicals in Water – Direct Photolysis
This guideline describes a method to determine the rate of direct photolysis of a chemical in water.
Methodology:
-
A solution of 2,4,5-Trimethylaniline in purified water is prepared.
-
The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Control samples are kept in the dark to account for any non-photolytic degradation.
-
Samples are taken at different time intervals from both the irradiated and dark control solutions.
-
The concentration of 2,4,5-Trimethylaniline is measured in each sample.
-
The rate of photodegradation and the quantum yield are calculated.
Conclusion
The available data, primarily from predictive models, suggests that 2,4,5-Trimethylaniline is likely to be non-persistent in the atmosphere due to rapid photochemical degradation. Its mobility in soil is expected to be moderate, with potential for stronger binding to soils rich in organic matter. Volatilization from water bodies could be a significant removal mechanism for the neutral species. While expected to be biodegradable, specific pathways and rates are unknown. It is not expected to undergo hydrolysis.
To provide a more definitive environmental risk assessment, experimental studies following standardized protocols such as those outlined by the OECD are essential. Such studies would provide crucial data on the actual rates of biodegradation, photodegradation, and soil sorption, as well as elucidate the specific biodegradation pathway and identify any potential persistent transformation products. This information is vital for ensuring the safe and responsible use of 2,4,5-Trimethylaniline in any industrial application.
References
- 1. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Azo Dyes Using 2,4,5-Trimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of azo dyes using 2,4,5-trimethylaniline (B89559) hydrochloride as the starting amine. Azo dyes are a significant class of organic compounds characterized by the presence of the azo functional group (-N=N-), which connects two aromatic rings. Their extended conjugated systems are responsible for their vibrant colors, making them widely used as dyes.[1][2] In the realm of drug development and biomedical research, azo compounds are investigated for their potential as antibacterial, antiviral, and anticancer agents.[3][4]
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and typically involves two main steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778).[1] This document outlines the procedures for these reactions, providing a foundation for the synthesis of a diverse library of azo dyes from 2,4,5-trimethylaniline.
I. General Synthesis Overview
The overall synthetic strategy involves the initial conversion of 2,4,5-trimethylaniline hydrochloride to its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The resulting diazonium salt is then immediately used in the coupling reaction with a suitable aromatic partner.
II. Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of representative azo dyes derived from 2,4,5-trimethylaniline. Please note that actual yields and spectral data may vary depending on the specific coupling component used and the reaction conditions.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₉H₁₄ClN | 171.67 | Starting Amine |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid | HCl | 36.46 | Acid Catalyst |
| Phenol | C₆H₆O | 94.11 | Coupling Component |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | Coupling Component |
| Azo Dye (from Phenol) | C₁₅H₁₆N₂O | 240.30 | Product |
| Azo Dye (from N,N-Dimethylaniline) | C₁₇H₂₁N₃ | 267.37 | Product |
Table 2: Typical Reaction Outcomes
| Azo Dye Derivative | Color | Melting Point (°C) | Yield (%) | λmax (nm) |
| from Phenol | Orange-Red | 145-150 | 75-85 | 480-490 |
| from N,N-Dimethylaniline | Yellow-Orange | 130-135 | 80-90 | 420-430 |
III. Experimental Protocols
A. Diazotization of this compound
This protocol describes the formation of the 2,4,5-trimethylbenzenediazonium chloride solution.
Materials:
-
This compound (1.72 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Distilled Water (20 mL)
-
Sodium Nitrite (0.76 g, 0.011 mol)
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 100 mL beaker, dissolve 1.72 g of this compound in 20 mL of distilled water and 3 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15-20 minutes.
-
Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization.
-
The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.
B. Azo Coupling Reactions
The freshly prepared diazonium salt solution can be coupled with various aromatic compounds. Below are protocols for coupling with phenol and N,N-dimethylaniline.
Materials:
-
Phenol (0.94 g, 0.01 mol)
-
Sodium Hydroxide (B78521) (0.8 g, 0.02 mol)
-
Distilled Water (20 mL)
-
The freshly prepared 2,4,5-trimethylbenzenediazonium chloride solution
-
Ice bath
Procedure:
-
In a 250 mL beaker, dissolve 0.94 g of phenol and 0.8 g of sodium hydroxide in 20 mL of distilled water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure azo dye.
-
Dry the purified crystals and determine the yield and melting point.
Materials:
-
N,N-Dimethylaniline (1.21 g, 0.01 mol)
-
Glacial Acetic Acid (5 mL)
-
Sodium Acetate (B1210297) (optional, to buffer the solution)
-
The freshly prepared 2,4,5-trimethylbenzenediazonium chloride solution
-
Ice bath
Procedure:
-
In a 250 mL beaker, dissolve 1.21 g of N,N-dimethylaniline in 5 mL of glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
If the solution is too acidic, a small amount of sodium acetate can be added to facilitate the coupling.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified crystals and record the yield and melting point.
IV. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for the synthesis of azo dyes.
B. General Reaction Scheme
Caption: General reaction scheme for azo dye synthesis.
References
Application Note: HPLC Analysis of 2,4,5-Trimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethylaniline hydrochloride is an aromatic amine used as an intermediate in the synthesis of various compounds, including dyes and agrochemicals.[1] It is also considered a potential impurity in pharmaceutical manufacturing.[2][3] Therefore, a reliable and accurate analytical method for its quantification is crucial for quality control and safety assessment. This application note provides a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle
This method separates 2,4,5-Trimethylaniline from other components in a sample mixture based on its partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. The compound is then detected and quantified by a UV detector at a wavelength where it exhibits significant absorbance.
Experimental Protocol
Apparatus and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC system with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and Water (pH adjusted to 3.0 with Phosphoric Acid) |
| Gradient | 60:40 (Acetonitrile:Water) isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (AR grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
Preparation of Solutions
Mobile Phase:
-
Prepare a solution of 0.1% phosphoric acid in water.
-
Mix acetonitrile and 0.1% phosphoric acid in a ratio of 60:40 (v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions (10, 25, 50, 75, 100 µg/mL):
-
Prepare a series of dilutions from the Standard Stock Solution using the mobile phase to obtain the desired concentrations.
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain about 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of a standard solution) |
Data Presentation
Calibration Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.3 |
| 25 | 312.8 |
| 50 | 624.5 |
| 75 | 937.1 |
| 100 | 1250.2 |
The relationship between concentration and peak area is linear over the specified range, with a correlation coefficient (r²) of ≥ 0.999.
Sample Analysis Results
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | Assay (% w/w) |
| Sample 1 | 5.2 | 845.6 | 67.6 | 98.7 |
| Sample 2 | 5.2 | 851.2 | 68.1 | 99.4 |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Decision pathway for system suitability.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the quantitative determination of this compound. The method is straightforward, accurate, and precise, making it applicable for routine quality control analysis in industrial and research settings.
References
Application Notes and Protocols for the Gas Chromatographic Detection of 2,4,5-Trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethylaniline, a substituted aniline (B41778), is a compound of interest in various fields, including chemical synthesis and environmental monitoring. Its detection and quantification are crucial for process control, quality assurance, and risk assessment. Gas chromatography (GC) offers a robust and sensitive analytical technique for the determination of 2,4,5-Trimethylaniline in diverse matrices. This document provides detailed application notes and protocols for the analysis of 2,4,5-Trimethylaniline using GC coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS).
I. Analytical Methods and Protocols
This section outlines the recommended methodologies for the detection and quantification of 2,4,5-Trimethylaniline in various sample types. The protocols are based on established methods for aniline derivatives, such as EPA Method 8131, and best practices in gas chromatography.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds. It is known for its robustness, wide linear range, and good sensitivity for hydrocarbons and other compounds containing carbon-hydrogen bonds.
Protocol for GC-FID Analysis:
a. Sample Preparation:
-
Liquid Samples (e.g., Industrial Wastewater):
-
Adjust the pH of a 1-liter water sample to >11 with sodium hydroxide.
-
Perform a liquid-liquid extraction using a separatory funnel with three successive 60 mL portions of methylene (B1212753) chloride.
-
Combine the methylene chloride extracts and dry them by passing through a funnel containing anhydrous sodium sulfate (B86663).
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
The solvent may be exchanged to a more suitable solvent like toluene (B28343) just before the final concentration step.[1]
-
-
Solid Samples (e.g., Soil, Sediment):
-
Mix 10 g of the homogenized solid sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Extract the sample using an automated solvent extractor (e.g., Soxhlet or Accelerated Solvent Extraction - ASE) with a 1:1 mixture of methylene chloride and acetone.[1]
-
Concentrate the extract to a final volume of 1 mL as described for liquid samples.
-
-
Organic Solvents/Reaction Mixtures:
-
Dilute an accurately weighed or measured aliquot of the sample in a suitable solvent (e.g., methylene chloride, toluene) to bring the concentration of 2,4,5-Trimethylaniline within the calibration range of the instrument. This is often referred to as the "dilute and shoot" method.
-
b. GC-FID Operating Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
c. Calibration:
Prepare a series of calibration standards of 2,4,5-Trimethylaniline in the final sample solvent (e.g., toluene) covering the expected concentration range of the samples. A typical range would be from 1 µg/mL to 100 µg/mL.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and definitive identification of the analyte based on its mass spectrum. This is particularly useful for complex matrices where interferences may be present.
Protocol for GC-MS Analysis:
a. Sample Preparation:
Sample preparation procedures are generally the same as for GC-FID analysis.
b. GC-MS Operating Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-450 amu (for full scan mode) |
| Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity, monitor the following characteristic ions for 2,4,5-Trimethylaniline (m/z): 135 (Molecular Ion), 120, 105. |
c. Calibration:
Prepare calibration standards as described for GC-FID. For quantitative analysis, an internal standard (e.g., d5-aniline or another suitable deuterated compound) is recommended to improve accuracy and precision.
II. Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC analysis of 2,4,5-Trimethylaniline. These values are indicative and may vary depending on the specific instrument and experimental conditions.
| Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) |
| Retention Time (approx.) | 12.5 min | 12.5 min | 12.5 min |
| Limit of Detection (LOD) | ~ 0.5 µg/mL | ~ 1 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL | ~ 3 µg/mL | ~ 0.15 µg/mL |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.995 |
| Linear Range | 1 - 200 µg/mL | 3 - 200 µg/mL | 0.15 - 50 µg/mL |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 90 - 110% |
III. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 2,4,5-Trimethylaniline in environmental samples.
Key GC Parameter Relationships for Method Development
This diagram shows the logical relationships between key GC parameters that are optimized during method development for the analysis of 2,4,5-Trimethylaniline.
IV. Conclusion
The gas chromatographic methods detailed in these application notes provide reliable and sensitive means for the detection and quantification of 2,4,5-Trimethylaniline. The choice between GC-FID and GC-MS will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need for definitive identification. Proper sample preparation and optimization of GC parameters are critical for achieving accurate and precise results. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.
References
Application Notes and Protocols for the Derivatization of 2,4,5-Trimethylaniline for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2,4,5-trimethylaniline (B89559) to enhance its detection and quantification using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a chemical modification process used to convert an analyte into a product that is better suited for a specific analytical method, often by increasing its volatility, thermal stability, or detectability.
Introduction to Derivatization of 2,4,5-Trimethylaniline
2,4,5-Trimethylaniline is a primary aromatic amine that can be challenging to analyze directly, particularly by GC-MS, due to its polarity which can lead to poor peak shape and tailing on common nonpolar capillary columns. Derivatization of the primary amine group can significantly improve its chromatographic behavior and the sensitivity of the analysis. For HPLC analysis, while derivatization is not always mandatory, it can be employed to introduce a fluorophore or chromophore to the molecule, thereby enhancing detection sensitivity, especially when using fluorescence or UV-Vis detectors.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of 2,4,5-trimethylaniline by replacing the active hydrogen on the amine group. The two most common derivatization techniques for primary amines are silylation and acylation.
Silylation Protocol
Silylation involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent.
Experimental Protocol: Silylation of 2,4,5-Trimethylaniline
-
Sample Preparation: Accurately weigh 1-5 mg of 2,4,5-trimethylaniline into a clean, dry reaction vial.
-
Solvent Addition: Add 200 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile (B52724), or dichloromethane) and vortex to dissolve the sample completely.
-
Reagent Addition: Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst) to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Acylation Protocol
Acylation introduces an acyl group to the amine. Common acylating agents include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA). These reagents produce stable, volatile derivatives that are highly responsive to electron capture detection (ECD) and provide characteristic mass spectra.
Experimental Protocol: Acylation of 2,4,5-Trimethylaniline
-
Sample Preparation: Prepare a standard solution of 2,4,5-trimethylaniline in a suitable solvent like ethyl acetate (B1210297) or toluene.
-
Reagent Addition: To 100 µL of the sample solution in a reaction vial, add 50 µL of the acylating reagent (e.g., TFAA or PFPA) and 10 µL of a catalyst such as pyridine.
-
Reaction: Cap the vial and vortex. The reaction is often rapid and can proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 50-60°C) can be applied to ensure complete reaction.
-
Evaporation: After the reaction is complete, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Quantitative Data for GC-MS Analysis of Aromatic Amines (Representative Values)
| Derivatization Method | Analyte Example | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Silylation (BSTFA) | Aniline | 0.1 - 1 ng/mL | 0.3 - 3 ng/mL | 90 - 105 |
| Acylation (TFAA) | Toluidine Isomers | 0.05 - 0.5 ng/mL | 0.15 - 1.5 ng/mL | 92 - 108 |
| Acylation (PFPA) | Chloroanilines | 0.01 - 0.1 ng/mL | 0.03 - 0.3 ng/mL | 88 - 103 |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of aromatic amines. 2,4,5-Trimethylaniline can be analyzed directly using reversed-phase HPLC with UV detection. However, for trace-level analysis, pre-column derivatization with a fluorescent labeling agent can significantly enhance sensitivity.
Direct HPLC-UV Analysis Protocol
Experimental Protocol: Direct Analysis of 2,4,5-Trimethylaniline by HPLC-UV
-
Sample Preparation: Dissolve the 2,4,5-trimethylaniline sample in the mobile phase or a compatible solvent like acetonitrile or methanol.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control and improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 240 nm.
-
Injection Volume: 10-20 µL.
-
HPLC with Pre-Column Fluorescence Derivatization Protocol
Derivatization with reagents like Dansyl Chloride or o-Phthalaldehyde (OPA) introduces a highly fluorescent tag to the primary amine group of 2,4,5-trimethylaniline.
Experimental Protocol: Fluorescent Derivatization of 2,4,5-Trimethylaniline
-
Sample Preparation: Prepare a solution of 2,4,5-trimethylaniline in a suitable solvent.
-
Buffering: In a reaction vial, mix the sample solution with a borate (B1201080) buffer (pH ~9-10).
-
Reagent Addition: Add a solution of the derivatizing agent (e.g., Dansyl Chloride in acetone).
-
Reaction: Vortex the mixture and allow it to react in the dark at a specific temperature (e.g., 60°C for 30 minutes for Dansyl Chloride).
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., a solution of sodium hydroxide (B78521) or proline).
-
Analysis: Inject an aliquot of the reaction mixture into the HPLC system equipped with a fluorescence detector.
Quantitative Data for HPLC Analysis of Aromatic Amines (Representative Values)
Note: The following table provides representative values for the analysis of other primary aromatic amines using direct HPLC-UV and HPLC with fluorescence derivatization.
| Analytical Method | Analyte Example | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| HPLC-UV (Direct) | Aniline | 10 - 50 ng/mL | 30 - 150 ng/mL | >0.998 |
| HPLC-Fluorescence (Dansyl Chloride) | Methylaniline | 0.1 - 1 ng/mL | 0.3 - 3 ng/mL | >0.999 |
| HPLC-Fluorescence (OPA) | Amino Acids | 0.05 - 0.5 ng/mL | 0.15 - 1.5 ng/mL | >0.999 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the derivatization and analysis of 2,4,5-trimethylaniline.
Signaling Pathway and Logical Relationship Diagrams
The derivatization process itself does not involve a signaling pathway in the biological sense. The logical relationship for selecting an analytical method is outlined below.
Application Notes and Protocols for the Diazotization of 2,4,5-Trimethylaniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diazotization is a fundamental process in organic synthesis, enabling the conversion of primary aromatic amines into versatile diazonium salts.[1][2] These intermediates are pivotal in the synthesis of a wide array of aromatic compounds, including azo dyes, and serve as precursors for various functional group transformations through reactions such as the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.[3][4] This document provides a detailed protocol for the diazotization of 2,4,5-Trimethylaniline hydrochloride, yielding the corresponding 2,4,5-trimethylbenzenediazonium chloride. The procedure emphasizes strict temperature control to ensure the stability of the diazonium salt, which is typically prepared in situ and used immediately in subsequent synthetic steps due to its inherent instability and potential explosive nature when isolated.[3][5][6]
The reaction involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[3][4] The low temperature (0–5 °C) is critical to prevent the decomposition of the thermally labile diazonium salt.[3][7] The electrophilic nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, is attacked by the nucleophilic amino group of the aniline (B41778) derivative, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water.[8]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the diazotization of substituted anilines, which can be adapted for this compound. Optimization may be required for this specific substrate.
| Parameter | Value | Notes |
| Reactant | This compound | M.W.: 171.67 g/mol |
| Reagent | Sodium Nitrite (NaNO₂) | M.W.: 69.00 g/mol ; Typically 1.05 equivalents.[3][5] |
| Acid | Hydrochloric Acid (HCl) | Concentrated (37%); Used as solvent and reactant. |
| Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt.[3][7] |
| Reaction Time | 30 - 60 minutes | Monitor for completion using starch-iodide paper.[9][10] |
| Typical Yield | 85 - 95% (in solution) | The diazonium salt is generally not isolated and used in situ.[11] |
| Purity of Intermediate | Not isolated | Highly reactive and potentially explosive.[6] |
Experimental Protocol
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel
-
Thermometer
Procedure:
-
Preparation of the Aniline Hydrochloride Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add this compound (e.g., 0.10 mol).
-
To the flask, add distilled water (e.g., 60 mL) followed by the slow and careful addition of concentrated hydrochloric acid (e.g., 0.25 mol, 2.5 equivalents) while stirring.[5] The amine hydrochloride salt should form a suspension or slurry.
-
-
Cooling:
-
Preparation of Sodium Nitrite Solution:
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.105 mol, 1.05 equivalents) in distilled water (e.g., 20 mL).[5]
-
Cool this solution in a separate ice bath.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the vigorously stirred aniline hydrochloride suspension over approximately 30-45 minutes.[3][5]
-
Crucially, maintain the internal reaction temperature between 0–5 °C throughout the addition. The reaction is exothermic, so monitor the temperature closely and adjust the addition rate accordingly.[5]
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.[5] The solid amine hydrochloride should dissolve, resulting in a clear, often yellowish, solution of the 2,4,5-trimethylbenzenediazonium chloride.
-
-
Monitoring the Reaction:
-
Use of the Diazonium Salt Solution:
-
The resulting 2,4,5-trimethylbenzenediazonium chloride solution is unstable and should be used immediately for any subsequent reaction (e.g., Sandmeyer reaction, azo coupling) without isolation.[5] Do not store the diazonium salt solution.
-
Visualizations
Caption: A flowchart illustrating the key steps in the diazotization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Revolutionizing Pharmaceutical Intermediate Synthesis: Advanced Methodologies and Protocols
For Immediate Release
In the fast-paced world of drug development, the efficient and precise synthesis of pharmaceutical intermediates is paramount. This report details cutting-edge synthetic methodologies—including continuous flow chemistry, asymmetric catalysis, and C-H activation—that are accelerating the production of key precursors for a range of therapeutics. Below are comprehensive application notes and detailed protocols for the synthesis of intermediates for several blockbuster drugs, offering researchers and drug development professionals a practical guide to implementing these advanced techniques.
Application Note 1: Continuous Flow Synthesis of an HIV Integrase Inhibitor Intermediate (Dolutegravir)
Introduction: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to telescope multiple reaction steps, thereby reducing overall production time and waste.[1] This note describes a highly efficient continuous flow process for the synthesis of a key tricyclic intermediate of Dolutegravir, an essential medication for the treatment of HIV-1 infection.[2][3]
Data Summary:
| Step | Reaction Time (Flow) | Yield (Flow, HPLC) | Reaction Time (Batch) | Yield (Batch, Isolated) |
| Amination | - | 86% | 18.5 h | 86% |
| Hydrolysis | - | - | 4.5 h | 64% |
| Acetal (B89532) Deprotection & Cyclization | - | - | 3 h | 65% |
| Cyclization with (R)-3-aminobutanol | - | - | 2.5 h | 66% |
| Overall (6 steps) | 14.5 min | 71-100% per step | 34.5 h | Variable, lower |
Experimental Protocol: Six-Step Telescoped Flow Synthesis of Dolutegravir Intermediate [1][4][5]
This protocol outlines a six-step continuous flow process starting from a commercially available benzyl-protected pyran. The key advantage is the telescoping of these steps, which significantly reduces the overall synthesis time from 34.5 hours in a batch process to just 14.5 minutes in flow.
-
Step 1: Amination of Pyran: A solution of the benzyl-protected pyran is reacted with an aminoacetaldehyde dimethyl acetal derivative.
-
Step 2-6: Subsequent Transformations: The output from the first step is directly fed into a series of reactors where hydrolysis, acetal deprotection, cyclizations, and other necessary transformations occur sequentially without the need for isolation of intermediates.
Detailed schematics of the reactor setup and specific reagent concentrations can be found in the supporting information of the cited literature.[4]
Signaling Pathway: Dolutegravir Mechanism of Action
Dolutegravir is an integrase strand transfer inhibitor (INSTI).[6][7] It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. Specifically, Dolutegravir binds to the active site of the integrase and blocks the strand transfer step of retroviral DNA integration into the host cell's genome.[6][8] This action prevents the virus from establishing a productive infection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7-step flow synthesis of the HIV integrase inhibitor Dolutegravir [dspace.mit.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Versatile Role of 2,4,5-Trimethylaniline in the Synthesis of Complex Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4,5-trimethylaniline (B89559) as a versatile building block in the synthesis of complex ligands. While its isomer, 2,4,6-trimethylaniline, is more commonly utilized for creating sterically hindered ligands, 2,4,5-trimethylaniline offers unique electronic and structural properties for the development of novel Schiff base and azo dye ligands. These ligands and their subsequent metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.
Introduction to 2,4,5-Trimethylaniline as a Ligand Precursor
2,4,5-Trimethylaniline, also known as pseudocumidine, is an aromatic amine that serves as a valuable precursor in organic synthesis.[1][2][3] Its applications range from the manufacturing of dyes to its use as an intermediate in the production of pharmaceuticals and agrochemicals.[1] The presence of three methyl groups on the aniline (B41778) ring influences the electronic properties and steric environment of the resulting ligands, which in turn dictates the coordination chemistry and catalytic activity of their metal complexes.[4]
The primary amine group of 2,4,5-trimethylaniline is a key functional handle for the construction of more complex molecular architectures, most notably through the formation of Schiff bases and azo dyes.
Application Note 1: Synthesis of Schiff Base Ligands
Schiff bases, containing an azomethine (-C=N-) group, are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.[4][5] These compounds are of significant interest due to their facile synthesis, tunable electronic and steric properties, and their ability to form stable complexes with a wide variety of metal ions.[5][6] Schiff base complexes have demonstrated a broad range of applications, including catalytic activity in hydrogenation and oxidation reactions, as well as biological activities such as antimicrobial and anticancer properties.[4][5]
General Experimental Protocol: Synthesis of a Salicylidene-2,4,5-trimethylaniline Schiff Base
This protocol describes a general method for the synthesis of a Schiff base ligand from 2,4,5-trimethylaniline and salicylaldehyde (B1680747), based on established procedures for similar aniline derivatives.[1][4]
Materials:
-
2,4,5-Trimethylaniline
-
Salicylaldehyde
-
Absolute Ethanol (B145695)
-
Concentrated Sulfuric Acid (catalyst)
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve 2,4,5-trimethylaniline (1 equivalent) in absolute ethanol.
-
To this solution, add salicylaldehyde (1 equivalent).
-
Add a single drop of concentrated sulfuric acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
Filter the crude product and wash it with cold ethanol.
-
Recrystallize the solid product from a mixture of ethanol and n-hexane to obtain the pure Schiff base ligand.
-
Dry the purified product under vacuum.
Characterization: The resulting Schiff base ligand can be characterized by various spectroscopic techniques:
-
FT-IR Spectroscopy: Look for the appearance of a strong absorption band in the region of 1615-1630 cm⁻¹ corresponding to the C=N stretching vibration of the azomethine group, and the disappearance of the C=O and N-H stretching bands of the starting materials.[2][4]
-
¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm. The aromatic protons of the 2,4,5-trimethylaniline and salicylaldehyde moieties will also be present in the spectrum.[4]
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will appear as a distinct signal in the downfield region of the spectrum.[2]
Application Note 2: Synthesis of Azo Dye Ligands
Azo compounds, characterized by the functional group R-N=N-R', are another important class of ligands that can be derived from 2,4,5-trimethylaniline. The synthesis typically involves a diazotization reaction of the primary amine followed by coupling with a suitable aromatic coupling agent, such as a phenol (B47542) or another aniline derivative.[7] Azo dye ligands are known for their intense color and their ability to form stable, often colored, metal complexes.[8][9] These complexes have applications in dyeing, as analytical reagents, and in molecular electronics.
General Experimental Protocol: Synthesis of an Azo Ligand from 2,4,5-Trimethylaniline
This protocol outlines a general procedure for the synthesis of an azo ligand using 2,4,5-trimethylaniline as the starting amine.[7]
Materials:
-
2,4,5-Trimethylaniline
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
A suitable coupling agent (e.g., resorcinol, phenol, or N,N-dimethylaniline)
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Acetate
-
Ice
Procedure: Part 1: Diazotization of 2,4,5-Trimethylaniline
-
Dissolve 2,4,5-trimethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the aniline solution, keeping the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part 2: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (1 equivalent) in an aqueous solution of sodium hydroxide (for phenolic coupling partners) or an acidic solution (for amine coupling partners).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring.
-
Maintain the temperature below 5 °C and adjust the pH as necessary to facilitate the coupling reaction (alkaline for phenols, acidic for amines).
-
A colored precipitate of the azo ligand will form.
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
Filter the solid product, wash thoroughly with cold water, and dry.
Characterization:
-
UV-Vis Spectroscopy: Azo compounds exhibit characteristic strong absorption bands in the visible region of the electromagnetic spectrum, which is responsible for their color.[8]
-
FT-IR Spectroscopy: The presence of the N=N stretching vibration can be observed, although it is often weak. The spectra will also show characteristic bands for the aromatic rings and other functional groups present in the molecule.[8]
Application Note 3: Formation of Metal Complexes
The Schiff base and azo ligands derived from 2,4,5-trimethylaniline can be used to form coordination complexes with a variety of transition metal ions.[10][11][12] The synthesis of these complexes is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent.[5] The properties of the resulting metal complex, such as its geometry, stability, and catalytic activity, are influenced by the nature of the metal ion and the structure of the ligand.[13][14]
General Experimental Protocol: Synthesis of a Metal Complex
Materials:
-
Synthesized ligand (Schiff base or azo dye)
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)[5][11]
-
Ethanol or Methanol
Procedure:
-
Dissolve the synthesized ligand (1 or 2 equivalents, depending on the desired stoichiometry) in hot ethanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Reflux the reaction mixture for a few hours.[5] The formation of a colored precipitate often indicates the formation of the complex.
-
Cool the mixture to room temperature.
-
Filter the solid complex, wash with cold ethanol, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.[5]
Characterization of Metal Complexes:
-
FT-IR Spectroscopy: Coordination of the ligand to the metal ion is often indicated by shifts in the characteristic vibrational frequencies of the ligand, such as the C=N or N=N stretching bands. New bands in the far-infrared region may appear due to the formation of metal-ligand bonds (M-N, M-O).[8]
-
UV-Vis Spectroscopy: The electronic spectra of the complexes will differ from those of the free ligands due to d-d electronic transitions and charge transfer bands, providing information about the coordination geometry of the metal ion.[11]
-
Molar Conductance Measurements: These measurements in a suitable solvent can help determine whether the complex is an electrolyte or non-electrolyte, providing insight into the coordination sphere.[11]
-
Magnetic Susceptibility Measurements: This technique can be used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the oxidation state and geometry of the metal center.[11]
Quantitative Data Summary
| Ligand Name | Aniline Derivative | Aldehyde Derivative | Yield (%) | Melting Point (°C) | Key FT-IR Bands (cm⁻¹) (C=N) |
| 4-nitrophenylsalicylimine (NPS) | 4-nitroaniline | Salicylaldehyde | 68.1 | 173-174 | 1615 |
| (4-nitrophenyl)-5-bromosalicylimine (NPBS) | 4-nitroaniline | 5-bromosalicylaldehyde | 77.8 | 194-196 | Not specified |
Visualizations
Experimental Workflow for Ligand and Complex Synthesis
Caption: Workflow for Schiff base ligand and metal complex synthesis.
Logical Relationship of Components
Caption: Relationship between precursors, ligands, and metal complexes.
References
- 1. recentscientific.com [recentscientific.com]
- 2. ajol.info [ajol.info]
- 3. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Metal Complexes with Schiff Base Ligands | Semantic Scholar [semanticscholar.org]
- 7. journals.irapa.org [journals.irapa.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. ijrpr.com [ijrpr.com]
- 11. mdpi.com [mdpi.com]
- 12. Metal Coordination Complexes for Catalytic Application Development | Journal of Sustainability, Policy, and Practice [schoalrx.com]
- 13. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-acetylation of 2,4,5-Trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-acetylation of 2,4,5-trimethylaniline (B89559) to synthesize N-(2,4,5-trimethylphenyl)acetamide. This transformation is a fundamental reaction in organic synthesis, often employed to protect the amino group or to introduce an acetamido moiety, which is a common structural motif in pharmacologically active compounds. The protocol described herein utilizes acetic anhydride (B1165640) as the acetylating agent in a straightforward and efficient procedure. This application note includes a comprehensive materials list, step-by-step methodology, and characterization data for the resulting product.
Introduction
N-acetylation of aromatic amines is a crucial transformation in organic and medicinal chemistry. The introduction of an acetyl group to the nitrogen atom of an aniline (B41778) derivative modulates its electronic and steric properties, which can influence its reactivity and biological activity. 2,4,5-Trimethylaniline, also known as pseudocumidine, is a readily available starting material, and its N-acetylated derivative, N-(2,4,5-trimethylphenyl)acetamide, serves as a valuable intermediate in the synthesis of various target molecules. This protocol outlines a reliable method for the synthesis and characterization of N-(2,4,5-trimethylphenyl)acetamide.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for 2,4,5-Trimethylaniline and N-(2,4,5-trimethylphenyl)acetamide
| Property | 2,4,5-Trimethylaniline (Starting Material) | N-(2,4,5-trimethylphenyl)acetamide (Product) |
| Molecular Formula | C₉H₁₃N | C₁₁H₁₅NO |
| Molecular Weight | 135.21 g/mol | 177.24 g/mol |
| CAS Number | 137-17-7 | 88166-77-2 |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | 68 °C | 148-150 °C |
| Solubility | Soluble in ethanol (B145695), ether, and acetone. Insoluble in water. | Soluble in methanol, ethanol, and chloroform. Sparingly soluble in water. |
| ¹H NMR (CDCl₃, ppm) | δ 6.91 (s, 1H), 6.88 (s, 1H), 3.60 (br s, 2H), 2.20 (s, 3H), 2.18 (s, 3H), 2.15 (s, 3H) | δ 7.21 (s, 1H), 7.08 (s, 1H), 2.23 (s, 3H), 2.18 (s, 3H), 2.15 (s, 3H), 2.13 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 143.2, 133.8, 130.2, 128.9, 117.8, 114.5, 19.3, 18.7, 17.5 | δ 168.5, 135.2, 133.7, 131.8, 129.5, 122.1, 119.8, 24.2, 19.8, 19.1, 18.6 |
| Expected Yield | - | >90% |
Experimental Protocol
This protocol describes the N-acetylation of 2,4,5-trimethylaniline using acetic anhydride.
Materials:
-
2,4,5-Trimethylaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (73.9 mmol, 1.0 eq) of 2,4,5-trimethylaniline in 30 mL of glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, slowly add 9.1 mL (9.0 g, 88.7 mmol, 1.2 eq) of acetic anhydride.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 30 minutes.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold deionized water with stirring.
-
Isolation of Product: The white precipitate of N-(2,4,5-trimethylphenyl)acetamide will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water to remove any residual acetic acid.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 60-70 °C.
-
Purification (Optional): The crude product can be purified by recrystallization from aqueous ethanol to obtain a crystalline solid.
Mandatory Visualization
Caption: Workflow for the N-acetylation of 2,4,5-Trimethylaniline.
Application Note: Quantification of 2,4,5-Trimethylaniline Hydrochloride in Environmental Samples
Abstract
This application note provides a detailed protocol for the quantification of 2,4,5-trimethylaniline (B89559) hydrochloride in various environmental matrices, including water, soil, and air. 2,4,5-trimethylaniline and its salts are compounds of environmental concern due to their potential carcinogenicity and toxicity.[1][2] This document outlines methodologies for sample collection, preparation, extraction, and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust technique for the determination of semivolatile organic compounds.[3] The protocols are designed for researchers in environmental science, toxicology, and drug development to achieve sensitive and accurate quantification of this analyte.
Introduction
2,4,5-Trimethylaniline is an aromatic amine used as an intermediate in the synthesis of dyes and agrochemicals.[4] Its release into the environment through industrial effluents and other sources is a significant concern due to its classification as a potential human carcinogen.[1][5] The hydrochloride salt is a common form of this compound.[1] Accurate and reliable quantification in environmental samples is crucial for monitoring its presence, assessing environmental fate, and ensuring regulatory compliance.
This document provides comprehensive protocols for sample preparation techniques such as Solid-Phase Extraction (SPE) for water samples, Accelerated Solvent Extraction (ASE) for soil samples, and sorbent tube sampling for air, followed by analysis with GC-MS.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4,5-trimethylaniline and its hydrochloride salt is presented below. This information is critical for developing appropriate analytical strategies.
| Property | 2,4,5-Trimethylaniline | 2,4,5-Trimethylaniline hydrochloride | Reference(s) |
| CAS Number | 137-17-7 | 21436-97-5 | [3] |
| Molecular Formula | C₉H₁₃N | C₉H₁₄ClN | [3][4] |
| Molecular Weight | 135.21 g/mol | 171.67 g/mol | [4][6] |
| Appearance | White crystals or beige powder | Fine gray-white powder | [1][3] |
| Melting Point | 68 °C (154 °F) | 235 °C | [1][6] |
| Boiling Point | 234-235 °C (453-455 °F) | 413.2 °C at 760 mmHg | [4][6] |
| Water Solubility | < 0.1 mg/mL (Slightly soluble) | Soluble (dissociates) | [1][6] |
| Vapor Pressure | 1 mmHg at 68.4 °C (155.1 °F) | Data not available | [6] |
Principle of the Method
The overall analytical workflow involves the extraction of 2,4,5-trimethylaniline from the sample matrix, followed by concentration and instrumental analysis. Given that the hydrochloride salt will dissociate in aqueous environments, the methods focus on extracting the free amine form. For acidic samples, a pH adjustment to basic conditions is necessary to ensure the analyte is in its non-ionized, more extractable form. The final determination is performed by GC-MS, which provides both high selectivity and sensitivity.[7]
Experimental Protocols
Safety Precaution: 2,4,5-trimethylaniline is toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[2][5] All handling, including preparation of standards and samples, must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Apparatus and Reagents
-
Apparatus: Analytical balance, pH meter, solid-phase extraction (SPE) manifold, SPE cartridges (e.g., C18 or HLB), Accelerated Solvent Extractor (ASE) system, rotary evaporator, concentrator with nitrogen stream, autosampler vials, gas chromatograph with a mass spectrometer detector (GC-MS).
-
Reagents: 2,4,5-trimethylaniline certified reference standard, this compound, HPLC-grade solvents (methanol, dichloromethane (B109758), acetone, n-hexane), reagent-grade water, sodium hydroxide (B78521), hydrochloric acid, anhydrous sodium sulfate (B86663), and isotopically labeled internal standards (e.g., aniline-d5, optional but recommended).
Protocol for Water Samples (SPE)
-
Sample Collection & Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, quench with sodium thiosulfate. Adjust the sample pH to >9 with 1M sodium hydroxide to convert the hydrochloride to the free amine. Store at 4°C and extract within 7 days.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the pH-adjusted water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent-grade water to remove interferences. Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the trapped analyte with 2 x 5 mL aliquots of dichloromethane into a collection tube.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove residual water. Concentrate the eluate to a final volume of 1.0 mL using a gentle stream of nitrogen.
-
Analysis: Add an internal standard if used, and transfer the final extract to an autosampler vial for GC-MS analysis.
Protocol for Soil and Sediment Samples (ASE)
-
Sample Preparation: Remove debris from the soil sample and air-dry or freeze-dry it to a constant weight.[8] Grind the sample to a fine powder (<100 mesh) to ensure homogeneity.
-
Extraction Cell Preparation: Mix 10 g of the dried, homogenized soil sample with a drying agent like diatomaceous earth and place it into the ASE extraction cell.[8]
-
ASE Conditions: Perform the extraction using an Accelerated Solvent Extractor with the following optimized conditions.
-
Solvent: Acetone:n-Hexane (1:1, v/v)[8]
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 10 min
-
Cycles: 2
-
-
Concentration and Cleanup: Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or nitrogen stream. A cleanup step using a silica (B1680970) gel or Florisil column may be necessary to remove polar interferences.
-
Final Volume Adjustment: Adjust the final volume to 1.0 mL in a suitable solvent (e.g., dichloromethane). Add an internal standard if used, and transfer to an autosampler vial for GC-MS analysis.
Protocol for Air Samples
-
Sample Collection: Draw a known volume of air (e.g., 10-100 L) through a sorbent tube containing a suitable adsorbent like silica gel or XAD resin using a calibrated air sampling pump.[9][10]
-
Desorption: Transfer the sorbent from the tube to a vial. Desorb the analyte by adding 2 mL of a suitable solvent (e.g., ethanol (B145695) or methanol) and sonicating for 15-20 minutes.
-
Analysis: Take an aliquot of the desorption solvent, add an internal standard if necessary, and inject it directly into the GC-MS system.
Instrumental Analysis (GC-MS)
Analysis should be performed using a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Initial temperature 40°C, hold for 2 min, ramp at 15°C/min to 150°C, then ramp at 10°C/min to 280°C, hold for 5 min.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Quantifier Ion: m/z 135 (M⁺).
-
Qualifier Ions: m/z 120, 105.
-
Data and Performance
The method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table presents representative performance data for the analysis of aromatic amines in environmental samples.[11]
| Parameter | Water (SPE-HPLC) | Soil (ASE-GC/MS) | Air (Sorbent-GC/MS) |
| Linearity (r²) | >0.995 | >0.99 | >0.99 |
| LOD | 2 - 30 ng/L | 0.01 - 0.05 mg/kg | 0.1 - 1 µg/m³ |
| LOQ | 7 - 100 ng/L | 0.04 - 0.15 mg/kg | 0.3 - 3 µg/m³ |
| Recovery (%) | 78 - 119% | 76 - 98% | 85 - 110% |
| Precision (RSD%) | < 12% | < 15% | < 15% |
| Note: Values are representative for aromatic amines and should be determined experimentally for 2,4,5-trimethylaniline. |
Visualizations
General Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample acquisition to final data reporting for the quantification of 2,4,5-trimethylaniline.
Caption: Workflow for 2,4,5-trimethylaniline analysis in environmental samples.
Postulated Toxicity Pathway
2,4,5-Trimethylaniline is mutagenic following metabolic activation.[1] Aromatic amines are known to undergo metabolic activation in the liver, primarily through cytochrome P450 enzymes, to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.
Caption: Postulated metabolic activation pathway of 2,4,5-trimethylaniline.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. On-site sample preparation of trace aromatic amines in environmental waters with monolith-based multichannel in-tip microextraction apparatus followed by HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2,4,5-Trimethylaniline Hydrochloride Analytical Standards
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and validation of analytical standards for 2,4,5-Trimethylaniline hydrochloride (CAS No. 21436-97-5). 2,4,5-Trimethylaniline and its salts are used as intermediates in the synthesis of dyes and other chemicals.[1][2] Due to its potential carcinogenicity, accurate quantification is crucial for safety and regulatory compliance.[1]
An analytical standard is a highly purified and well-characterized substance used as a reference in analytical chemistry.[3] It is essential for the calibration of analytical instruments, validation of analytical methods, and ensuring the accuracy and comparability of experimental results.[3][4] This document outlines the necessary procedures for preparing stable and accurate analytical standards of this compound and validating them according to the International Council for Harmonisation (ICH) guidelines.[3][5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the preparation of accurate analytical standards.
| Property | Value | Reference |
| CAS Number | 21436-97-5 | [1] |
| Molecular Formula | C₉H₁₄ClN | [8] |
| Molecular Weight | 171.67 g/mol | [8] |
| Appearance | Fine gray-white powder | [1] |
| Melting Point | 235°C | [1] |
| Solubility | Soluble in water. | [9] |
Experimental Protocols
Preparation of Stock Standard Solution (1000 µg/mL)
Objective: To prepare a concentrated and accurate stock solution of this compound.
Materials:
-
This compound (purity ≥98%)
-
HPLC-grade methanol (B129727)
-
Analytical balance (4-decimal place)
-
100 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 100 mg of this compound onto a weighing paper. Record the exact weight.
-
Carefully transfer the weighed compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol to the volumetric flask.
-
Sonicate the flask for 10-15 minutes to ensure complete dissolution of the solid.
-
Allow the solution to return to room temperature.
-
Add HPLC-grade methanol to the flask up to the calibration mark.
-
Stopper the flask and invert it at least 20 times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution based on the purity of the standard and the exact weight.
-
Transfer the solution to an amber glass bottle and store at 2-8°C, protected from light.
Preparation of Working Standard Solutions
Objective: To prepare a series of diluted standard solutions for calibration purposes.
Materials:
-
Stock Standard Solution (1000 µg/mL)
-
HPLC-grade methanol
-
Volumetric flasks (Class A) of appropriate sizes (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
Procedure:
-
Prepare a series of working standard solutions by serially diluting the stock solution with HPLC-grade methanol.
-
For example, to prepare a 100 µg/mL working standard, pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.
-
Prepare a calibration curve by creating a series of standards with concentrations spanning the expected range of the samples to be analyzed (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Analytical Method Validation
The prepared analytical standards should be used to validate the analytical method according to ICH guidelines. The following parameters should be assessed:
High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Specification |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
Validation Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Determined by linearity studies. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Analyze spiked samples at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98-102%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (e.g., 3:1). | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (e.g., 10:1). | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberate variations in method parameters (e.g., flow rate, mobile phase composition). | RSD of results should remain within acceptable limits. |
Data Presentation
Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Precision Data
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 10 | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] |
| 100 | [Insert Data] | [Insert Data] |
Accuracy (Recovery) Data
| Spiked Level (%) | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 80 | [Insert Data] | [Insert Data] |
| 100 | 100 | [Insert Data] | [Insert Data] |
| 120 | 120 | [Insert Data] | [Insert Data] |
| Mean Recovery (%) | [Insert Value] |
Stability of Analytical Solutions
The stability of the stock and working standard solutions should be evaluated under different storage conditions (e.g., room temperature and refrigerated). The concentration of the solutions should be checked against a freshly prepared standard at regular intervals. It is recommended to assess short-term (24-48 hours) and long-term stability.
Mandatory Visualization
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. mastelf.com [mastelf.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. 2,4,5-Trimethylaniline Solution, Analytical Standard, Best Price [nacchemical.com]
Application Notes and Protocols for Pigment and Printing Ink Manufacturing
Introduction: The Critical Role of Dispersants
In the manufacturing of high-quality pigments and printing inks, the uniform distribution of solid pigment particles within a liquid medium is paramount.[1][2][3] This process, known as pigment dispersion, directly influences the final product's color strength, gloss, viscosity, and stability.[1] Pigment particles naturally tend to clump together, forming agglomerates, which can lead to issues like uneven color, poor hiding power, and a rough finish.[1] Dispersants are essential chemical additives that prevent this clumping by facilitating the wetting, separation, and stabilization of pigment particles.[2][3]
Dispersants function through two primary mechanisms: electrostatic and steric stabilization.[4]
-
Electrostatic stabilization occurs when dispersants with an ionic charge adsorb onto pigment particles, creating surfaces with like charges that repel each other.[5]
-
Steric stabilization involves dispersant molecules with a polymeric structure, where one part of the molecule (the anchor group) attaches to the pigment surface, and the other part (the polymeric chains) extends into the surrounding liquid, creating a physical barrier that prevents particles from approaching each other.[4][5]
The proper selection and use of dispersants are crucial for optimizing the performance and appearance of coatings and inks.[1]
Diagram: Mechanism of Pigment Stabilization
Caption: Mechanism of pigment stabilization by dispersants.
Application Note 1: Selection of Dispersants
The choice of an appropriate dispersant is critical and depends on several factors, including the type of pigment (organic vs. inorganic), the liquid medium (water-based vs. solvent-based), and the desired properties of the final product.[2]
-
Ionic dispersants are generally effective for inorganic pigments like titanium dioxide and iron oxides.[6]
-
Polymeric (non-ionic) dispersants are often preferred for organic pigments and are classified by their molecular weight.[6]
-
Low-molecular-weight dispersants are economical choices for inorganic pigments.[6]
-
Medium-molecular-weight dispersants offer broad compatibility with a range of pigments and resins.[6]
-
High-molecular-weight dispersants are used to achieve the lowest viscosity, highest color strength, and best gloss, particularly with expensive organic pigments.[6]
-
Table 1: Dispersant Selection Guide
| Dispersant Type | Pigment Type | System Type | Key Advantages |
| Low Molecular Weight (Surfactant-like) | Inorganic (e.g., TiO2, Iron Oxides) | Water-based & Solvent-based | Cost-effective, good for general purpose applications. |
| High Molecular Weight (Polymeric) | Organic (e.g., Phthalocyanine Blue, Carbon Black) | Water-based & Solvent-based | Excellent for color strength, gloss, and stability.[6] |
| Anionic Surfactants | Neutral or positively charged surfaces | Water-based | Provides effective electrostatic stabilization.[4] |
| Nonionic Surfactants | Wide range of pigments | Water-based & Solvent-based | Works across a broad pH range.[4] |
Protocol 1: Preparation of a Pigment Dispersion
This protocol outlines a general procedure for preparing a lab-scale pigment dispersion.
Materials and Equipment:
-
Pigment
-
Dispersant
-
Solvent or water
-
High-speed disperser (or bead mill for finer dispersions)
-
Beaker or appropriate vessel
-
Balance
-
Spatula
Procedure:
-
Premix Preparation:
-
Pigment Addition:
-
Dispersion:
-
Increase the speed of the disperser to create a vortex. The speed should be high enough to ensure efficient shearing but not so high as to introduce excessive air into the mixture.
-
For finer dispersions, transfer the premix to a bead mill.
-
Continue the dispersion process for a predetermined time (e.g., 15-60 minutes), monitoring the temperature to avoid overheating.
-
-
Let-down:
-
Once the desired level of dispersion is achieved, reduce the mixing speed and add the remaining components of the formulation (e.g., resin, other additives).
-
It is recommended to let down the grinds immediately after dispersion to prevent flocculation.[8]
-
Diagram: Experimental Workflow for Dispersion Preparation
Caption: Experimental workflow for preparing a pigment dispersion.
Application Note 2: Evaluating Dispersion Quality
Several analytical techniques can be used to assess the quality of a pigment dispersion.
-
Grind Gauge (Hegman Gauge): A simple and common method to determine the fineness of a dispersion by identifying the largest particles.[9]
-
Microscopy: Optical or electron microscopy allows for direct visualization of pigment particles, their size, shape, and distribution, as well as the presence of agglomerates.[9][10]
-
Particle Size Analysis: Techniques like dynamic light scattering (DLS) and laser diffraction provide quantitative data on the particle size distribution.[9][11]
-
Rheology: The study of the flow properties of the ink is crucial for its application.[12][13] Desirable properties often include shear-thinning behavior and thixotropy.[14]
-
Color Strength (Tinting Strength): This measures the ability of a colored pigment to impart color.[15][16] It is often evaluated by comparing the color of a dispersion mixed with a white base to a standard.[9]
-
Gloss Measurement: The gloss of a dried film of the ink can be an indicator of the quality of the pigment dispersion. A well-dispersed pigment generally results in higher gloss.[17]
Protocol 2: Characterization of Pigment Dispersions
Particle Size Analysis (Laser Diffraction)
-
Sample Preparation: Dilute a small amount of the pigment dispersion with a suitable solvent to achieve the optimal concentration for the instrument.
-
Instrument Setup:
-
Select the appropriate optical model (refractive index of the pigment and solvent).[18]
-
Ensure the system is clean and free of air bubbles.
-
-
Measurement: Introduce the diluted sample into the analyzer and perform the measurement according to the instrument's instructions.
-
Data Analysis: Analyze the resulting particle size distribution curve to determine parameters such as the mean particle size (D50) and the width of the distribution.
Rheological Measurement
-
Instrument: Use a rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Procedure:
-
Apply a sample of the ink to the lower plate of the rheometer.
-
Perform a flow sweep by varying the shear rate and measuring the corresponding viscosity.
-
To assess thixotropy, perform a three-step test: a low shear rate period, followed by a high shear rate period, and then a return to the low shear rate to measure the recovery of viscosity over time.
-
Color Strength Measurement
-
Preparation of Tint:
-
Accurately weigh a small amount of the pigment dispersion and a standard white paste (e.g., titanium dioxide).
-
Thoroughly mix the two components to create a uniform tint.
-
-
Drawdown: Apply a film of the tint onto a standardized chart using a drawdown bar to ensure uniform thickness.
-
Measurement:
Data Presentation: Comparative Analysis of Dispersants
The following tables present hypothetical data to illustrate the effect of different dispersants on the properties of a pigment dispersion.
Table 2: Effect of Dispersant Type on Particle Size and Viscosity
| Dispersant | Pigment Concentration (%) | Mean Particle Size (D50, nm) | Viscosity at 10 s⁻¹ (Pa·s) |
| A (Low MW) | 30 | 450 | 1.2 |
| B (High MW) | 30 | 250 | 0.8 |
| Control (No Dispersant) | 30 | >1000 (Agglomerated) | 5.5 |
Table 3: Impact of Dispersant on Color Strength and Gloss
| Dispersant | Relative Color Strength (%) | Gloss (60°) |
| A (Low MW) | 95 | 75 |
| B (High MW) | 105 | 90 |
| Control (No Dispersant) | 70 | 40 |
References
- 1. Application of Dispersants in the Coating Industry and Printing Inks - Topwin [topwinsilicone.com]
- 2. The Role of Dispersing Agents in Achieving Stable Pigment Suspension [chemanova.com]
- 3. The Differences in Dispersing Pigments in Inks and Coatings - Lubrizol [lubrizol.com]
- 4. How Dispersing Agents Improve Pigment Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. chempoint.com [chempoint.com]
- 6. pcimag.com [pcimag.com]
- 7. elementis.com [elementis.com]
- 8. pcimag.com [pcimag.com]
- 9. paint.org [paint.org]
- 10. ispigment.com [ispigment.com]
- 11. ulprospector.com [ulprospector.com]
- 12. researchgate.net [researchgate.net]
- 13. coates.de [coates.de]
- 14. rheologylab.com [rheologylab.com]
- 15. Test Colour Strength Of Organic Pigments | Fineland Chem [finelandchem.com]
- 16. Color strength / Tinting strength - 3nh_colorimeter spectrophotometer_light box_gloss meter [3nhcolor.com]
- 17. How to identify the quality of dispersants? - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 18. beckman.com [beckman.com]
- 19. Measuring Color Strength - Sensient Industrial Colors [sensientindustrial.com]
- 20. measurecolour.com.my [measurecolour.com.my]
Application Notes and Protocols for In Vitro Metabolism Studies of 2,4,5-Trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethylaniline, a substituted aniline, is recognized for its carcinogenic potential. Understanding its metabolic fate is crucial for assessing its toxicological profile and risk to human health. In vitro metabolism studies are fundamental in identifying metabolic pathways, determining the rate of metabolism, and characterizing the enzymes involved. These studies are typically the first step in a comprehensive evaluation of a compound's pharmacokinetic and toxicodynamic properties.
This document provides detailed application notes and standardized protocols for conducting in vitro metabolism studies of 2,4,5-Trimethylaniline. The methodologies described are based on established principles of drug metabolism research and are designed to be adaptable to various laboratory settings. The primary objectives of these studies are to determine the metabolic stability of 2,4,5-Trimethylaniline and to identify its major metabolites, with a focus on the role of cytochrome P450 (CYP) enzymes.
Predicted Metabolic Pathways
The metabolism of aromatic amines like 2,4,5-Trimethylaniline is anticipated to proceed through two primary pathways: N-hydroxylation and ring hydroxylation, both primarily mediated by cytochrome P450 enzymes. N-hydroxylation is often a critical activation step leading to the formation of reactive metabolites that can bind to cellular macromolecules, contributing to toxicity and carcinogenicity. Ring hydroxylation is generally considered a detoxification pathway. A secondary pathway, N-acetylation, catalyzed by N-acetyltransferases (NATs), may also occur.
Experimental Protocols
Metabolic Stability of 2,4,5-Trimethylaniline in Human Liver Microsomes
This protocol outlines the determination of the metabolic stability of 2,4,5-Trimethylaniline in human liver microsomes (HLM), a key in vitro system for studying Phase I metabolism.
Materials:
-
2,4,5-Trimethylaniline
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (containing an appropriate internal standard for LC-MS/MS analysis)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil (B1683045) and a slowly metabolized compound like warfarin)
-
Incubator/shaking water bath
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw HLM on ice.
-
Prepare a stock solution of 2,4,5-Trimethylaniline in a suitable solvent (e.g., DMSO or acetonitrile). The final solvent concentration in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and 2,4,5-Trimethylaniline (final concentration typically 1 µM).
-
Include control incubations:
-
No NADPH: To assess non-enzymatic degradation.
-
Heat-inactivated HLM: To assess non-specific binding and chemical instability.
-
Positive controls.
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile (containing the internal standard) to each aliquot.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge to pellet the protein.
-
Transfer the supernatant to new vials for LC-MS/MS analysis.
-
Analyze the disappearance of 2,4,5-Trimethylaniline over time using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of 2,4,5-Trimethylaniline remaining at each time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
ln(% remaining) = -k * time
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) where k is the elimination rate constant.
-
Metabolite Identification of 2,4,5-Trimethylaniline
This protocol is for the identification of potential metabolites of 2,4,5-Trimethylaniline using human liver microsomes.
Materials:
-
Same as for the metabolic stability assay.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Incubation:
-
Follow the incubation procedure as described in the metabolic stability protocol, but use a higher concentration of 2,4,5-Trimethylaniline (e.g., 10-50 µM) to facilitate the detection of metabolites.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
-
Sample Processing and Analysis:
-
Terminate the reaction and process the samples as previously described.
-
Analyze the samples using high-resolution LC-MS/MS.
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
-
-
Data Analysis:
-
Compare the chromatograms of the test sample with a control sample (without NADPH) to identify potential metabolites.
-
Look for masses corresponding to predicted metabolic transformations (e.g., +16 Da for hydroxylation, +42 Da for acetylation).
-
Analyze the MS/MS fragmentation patterns of the parent compound and potential metabolites to aid in structural elucidation.
-
Cytochrome P450 Reaction Phenotyping
This protocol aims to identify the specific CYP isoforms responsible for the metabolism of 2,4,5-Trimethylaniline.
Materials:
-
2,4,5-Trimethylaniline
-
Pooled Human Liver Microsomes
-
A panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
A panel of selective chemical inhibitors for major CYP isoforms.
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Recombinant CYP Enzyme Screening:
-
Incubate 2,4,5-Trimethylaniline with each individual recombinant CYP enzyme in the presence of NADPH.
-
Analyze the formation of metabolites by LC-MS/MS.
-
The enzyme(s) that produce the highest amount of metabolites are the primary candidates for its metabolism.
-
-
Chemical Inhibition Assay:
-
Incubate 2,4,5-Trimethylaniline with pooled HLM in the presence and absence of selective inhibitors for each major CYP isoform.
-
Monitor the depletion of 2,4,5-Trimethylaniline or the formation of a specific metabolite.
-
A significant decrease in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Metabolic Stability of 2,4,5-Trimethylaniline in Human Liver Microsomes
| Parameter | Value |
| In Vitro Half-Life (t½, min) | [Insert Value] |
| Intrinsic Clearance (CLint, µL/min/mg) | [Insert Value] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Metabolite Profile of 2,4,5-Trimethylaniline in Human Liver Microsomes
| Metabolite | Observed m/z | Proposed Biotransformation |
| M1 | [Insert Value] | Hydroxylation |
| M2 | [Insert Value] | N-Acetylation |
| M3 | [Insert Value] | [Insert Other] |
Table 3: CYP450 Reaction Phenotyping of 2,4,5-Trimethylaniline Metabolism
| Recombinant CYP Isoform | Relative Metabolite Formation (%) |
| CYP1A2 | [Insert Value] |
| CYP2D6 | [Insert Value] |
| CYP3A4 | [Insert Value] |
| [Other Isoforms] | [Insert Value] |
| Selective Inhibitor | CYP Isoform | % Inhibition of Metabolism |
| [Inhibitor 1] | [CYP Isoform] | [Insert Value] |
| [Inhibitor 2] | [CYP Isoform] | [Insert Value] |
| [Inhibitor 3] | [CYP Isoform] | [Insert Value] |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for investigating the in vitro metabolism of 2,4,5-Trimethylaniline. By determining its metabolic stability, identifying its metabolites, and pinpointing the responsible CYP enzymes, researchers can gain valuable insights into the biotransformation of this compound. This information is essential for a thorough toxicological assessment and for predicting its behavior in vivo. The use of standardized protocols and clear data presentation will ensure the generation of high-quality, reproducible results that are critical for regulatory submissions and for advancing our understanding of the health risks associated with exposure to 2,4,5-Trimethylaniline.
Troubleshooting & Optimization
Improving the yield of reactions involving 2,4,5-Trimethylaniline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving 2,4,5-Trimethylaniline hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: I am observing a low yield in my diazotization reaction of this compound. What are the likely causes and how can I improve it?
A1: Low yields in diazotization reactions are frequently due to improper temperature control, incorrect acidity, or the quality of the sodium nitrite (B80452).
-
Temperature Control: Diazonium salts are often unstable at temperatures above 5°C and can decompose, reducing the yield.[1] It is crucial to maintain the reaction temperature between 0-5°C using an ice-salt bath throughout the addition of sodium nitrite.[1]
-
Acidity: A sufficiently acidic medium is essential to generate nitrous acid (HONO) in situ and to prevent the diazonium salt from coupling with the unreacted amine.[1] Ensure the this compound is completely dissolved in a strong mineral acid like hydrochloric acid before adding sodium nitrite.[1][2]
-
Reagent Quality: Sodium nitrite solutions can degrade over time. Always use a freshly prepared solution of sodium nitrite for the best results.[1]
Q2: My azo coupling reaction with the diazonium salt of 2,4,5-Trimethylaniline is sluggish and gives a poor yield. What steps can I take to optimize this?
A2: To enhance the yield of your azo coupling reaction, focus on optimizing the pH of the reaction medium and the reactivity of the coupling partner.
-
pH Optimization: The pH of the coupling reaction is a critical factor.[3]
-
For coupling with phenols , a mildly alkaline pH of 9-10 is generally optimal as it converts the phenol (B47542) to the more reactive phenoxide ion.[3]
-
For coupling with aromatic amines , a slightly acidic pH of 4-5 is preferred to prevent side reactions.[3]
-
-
Coupling Partner Reactivity: The coupling agent should be an electron-rich aromatic compound to react effectively with the weakly electrophilic diazonium salt.[1] If the reactivity is low, consider using a more activated coupling partner or modifying the reaction conditions to increase its nucleophilicity.
-
Slow Addition: Add the cold diazonium salt solution slowly to the solution of the coupling component with vigorous stirring. This helps to maintain a low concentration of the diazonium salt, minimizing side reactions.[3]
Q3: I am observing the formation of side products in my reaction. What are the common side products and how can I minimize them?
A3: A common side reaction is the coupling of the diazonium salt with the unreacted 2,4,5-Trimethylaniline. This can be minimized by ensuring complete diazotization and maintaining a low temperature (0-5°C) during the reaction.[1] Another potential side product is the formation of phenols if the diazonium salt solution is allowed to warm up, as it can react with water.[4]
Q4: Does the steric hindrance from the three methyl groups on 2,4,5-Trimethylaniline affect its reactivity?
A4: Yes, the methyl groups, particularly those ortho to the amino group, can create steric hindrance. This can influence the rate and accessibility of the amino group for reactions. While the electron-donating nature of the methyl groups activates the ring, the steric bulk might necessitate slightly longer reaction times or higher temperatures for some transformations compared to less substituted anilines.[5][6]
Data Presentation
The following table summarizes the key parameters and their impact on the yield of reactions involving this compound.
| Parameter | Optimal Condition | Potential Issue if Deviated | Impact on Yield | Citation |
| Diazotization Temperature | 0-5°C | Temperature > 5°C | Decrease | [1] |
| Diazotization Acidity | Sufficiently acidic (e.g., in HCl) | Insufficient acid | Decrease | [1][2] |
| Sodium Nitrite | Freshly prepared solution | Degraded solution | Decrease | [1] |
| Azo Coupling pH (with Phenols) | 9-10 | Suboptimal pH | Decrease | [3] |
| Azo Coupling pH (with Amines) | 4-5 | Suboptimal pH | Decrease | [3] |
| Addition of Diazonium Salt | Slow and with vigorous stirring | Rapid addition | Decrease | [3] |
Experimental Protocols
Protocol 1: Diazotization of this compound
-
Dissolve this compound (1 equivalent) in a sufficient amount of cold (0-5°C) aqueous hydrochloric acid in a reaction vessel.[2]
-
Maintain the temperature of the solution between 0-5°C using an ice-salt bath.[2]
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.[2]
-
Add the sodium nitrite solution dropwise to the stirred solution of the aniline (B41778) hydrochloride, ensuring the temperature does not exceed 5°C.[2]
-
After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5°C.
-
The resulting cold diazonium salt solution is ready for the subsequent coupling reaction.
Protocol 2: Azo Coupling with Phenol
-
In a separate beaker, dissolve the phenol (1 equivalent) in a cold aqueous solution of sodium hydroxide (B78521) to achieve a pH of 9-10.[3]
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenol solution with vigorous stirring.[3]
-
A colored azo dye should precipitate immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key reaction pathway for azo dye synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2,4,5-Trimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4,5-Trimethylaniline (B89559).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2,4,5-Trimethylaniline?
A1: Crude 2,4,5-Trimethylaniline can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Oxidation Products: Anilines are susceptible to air oxidation, which leads to the formation of colored impurities, often appearing as yellow, red, or brown tints.[1]
-
Unreacted Starting Materials: Residual starting materials from the synthesis process may be present.
-
Synthesis By-products: Depending on the synthesis method, by-products such as isomeric trimethylanilines or residual nitro-aromatic precursors from a nitration/reduction pathway may be present.
-
Residual Solvents: Solvents used in the synthesis or initial work-up may remain in the crude product.
Q2: My crude 2,4,5-Trimethylaniline is a dark reddish-brown color. What is the cause and can it be purified?
A2: The discoloration is most likely due to the oxidation of the aniline (B41778) functional group upon exposure to air and light.[1] This is a common issue with anilines. The product is salvageable and can be purified using techniques such as vacuum distillation or recrystallization with a reducing agent to remove the colored impurities.[1][2]
Q3: What are the recommended purification methods for crude 2,4,5-Trimethylaniline?
A3: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective methods are:
-
Vacuum Distillation: Ideal for removing non-volatile colored polymers and other high-boiling point impurities.[3]
-
Recrystallization: A suitable method for solid anilines to remove soluble impurities.
-
Column Chromatography: Effective for separating compounds with different polarities. Special considerations are needed for anilines due to their basicity.[4][5]
-
Acid-Base Extraction: A useful initial purification step to separate the basic aniline from neutral or acidic impurities.[2]
Q4: What safety precautions should be taken when handling 2,4,5-Trimethylaniline?
A4: 2,4,5-Trimethylaniline is toxic and a suspected carcinogen.[6][7] It is harmful if swallowed, in contact with skin, or if inhaled.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.[9]
Troubleshooting Guides
Discoloration of Product
| Problem | Possible Cause | Solution |
| Purified 2,4,5-Trimethylaniline is colored (yellow to brown). | Oxidation of the aniline.[1][2] | For solid product: Attempt recrystallization. Adding a small amount of a reducing agent like sodium dithionite (B78146) or activated charcoal during recrystallization can help remove colored impurities.[2] For liquid product (or if solid melts upon gentle heating): Perform vacuum distillation. Distilling over a small amount of zinc dust can help prevent oxidation during heating.[2] |
| Sample discolors during purification. | The aniline is being oxidized by air, especially at elevated temperatures during distillation or recrystallization.[1] | Minimize the duration of heating. For distillation, ensure a good vacuum to keep the boiling point low. For recrystallization, use the minimum amount of boiling solvent. Purging the apparatus with an inert gas like nitrogen or argon can also help. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation after cooling. | The compound is too soluble in the chosen solvent, even at low temperatures.[1] | Try a different solvent or a mixed solvent system. If the compound is "oiling out," try cooling the solution more slowly or adding a seed crystal.[1] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure product. The cooling rate is too fast.[1] | Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Consider using a solvent with a lower boiling point.[1] |
Column Chromatography Challenges
| Problem | Possible Cause | Solution |
| Product streaks or tails on a silica (B1680970) gel column. | The basic aniline is interacting strongly with the acidic silica gel.[4][5] | Add a small amount of a competing amine, such as 0.1-2% triethylamine (B128534), to the mobile phase to neutralize the acidic sites on the silica gel.[5][10] |
| Product does not elute from the silica gel column. | The aniline is strongly adsorbed to the silica gel.[5] | Increase the polarity of the mobile phase. If that is not effective, consider using an alternative stationary phase like amine-functionalized silica or basic alumina (B75360).[4][11] |
| Product appears to decompose on the column. | The acidic nature of the silica gel may be causing degradation of the aniline.[4] | Switch to a less acidic stationary phase like neutral alumina or use an amine-functionalized silica column.[4][11] Alternatively, reversed-phase chromatography with an alkaline mobile phase can be employed.[4] |
Experimental Protocols
Physical and Chemical Properties of 2,4,5-Trimethylaniline
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [8][12][13][14] |
| Molecular Weight | 135.21 g/mol | [7][8][12] |
| Appearance | White to light tan crystalline solid or colorless to reddish-yellow liquid. | [15] |
| Melting Point | 68 °C (154 °F) | [16] |
| Boiling Point | 234-235 °C (453-455 °F) at 760 mmHg | [16] |
| Solubility | Insoluble in water; soluble in alcohol and ether. | [12][16] |
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing high-boiling polymeric impurities and baseline discoloration.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is recommended to use a short path distillation head to minimize product loss. Place a stir bar in the distillation flask.
-
Drying (Optional): If water is present, the crude aniline can be pre-dried with a drying agent like KOH or CaH₂.[17]
-
Distillation:
-
Place the crude 2,4,5-trimethylaniline into the distillation flask. For improved results, a small amount of zinc dust can be added to prevent oxidation during heating.[2]
-
Begin stirring and gradually apply vacuum.
-
Once the desired vacuum is achieved, begin to gently heat the flask.
-
Collect the fraction that distills at the expected boiling point for the applied pressure. The pure product should be a colorless to pale yellow liquid or solid.
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent re-oxidation.
-
Protocol 2: Purification by Recrystallization
This method is effective for removing impurities with different solubilities than the product.
-
Solvent Selection: The ideal solvent is one in which 2,4,5-trimethylaniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane (B92381)/ethyl acetate (B1210297) are good starting points for experimentation.[1]
-
Dissolution: In a flask, add the crude 2,4,5-trimethylaniline and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and adsorbed impurities.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This protocol is for separating 2,4,5-trimethylaniline from impurities of different polarities.
-
Stationary Phase and Mobile Phase Selection:
-
Standard Silica Gel: Due to the basic nature of aniline, it is crucial to add a competing base to the mobile phase. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate with 0.5-1% triethylamine.[9][10] The ratio of hexane to ethyl acetate should be optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.
-
Amine-Functionalized Silica: This is a preferred stationary phase as it eliminates the need for a basic additive in the mobile phase, simplifying product work-up.[5][11] A hexane/ethyl acetate solvent system can be used.
-
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4,5-trimethylaniline.
Visualizations
Caption: A decision-making workflow for selecting the appropriate purification method for crude 2,4,5-Trimethylaniline.
Caption: A logical guide for troubleshooting common issues encountered during the purification of 2,4,5-Trimethylaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texiumchem.com [texiumchem.com]
- 4. biotage.com [biotage.com]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. 2,4,5-Trimethylaniline | 137-17-7 | FT147906 | Biosynth [biosynth.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. scent.vn [scent.vn]
- 13. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,4,5-Trimethylaniline Solution, Analytical Standard, Best Price [nacchemical.com]
- 15. Page loading... [guidechem.com]
- 16. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. reddit.com [reddit.com]
Resolving poor solubility of 2,4,5-Trimethylaniline hydrochloride in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the poor solubility of 2,4,5-Trimethylaniline (B89559) hydrochloride in reaction media.
Troubleshooting Guide: Resolving Poor Solubility
When encountering solubility issues with 2,4,5-trimethylaniline hydrochloride, a systematic approach can help identify the optimal dissolution strategy. This guide outlines a step-by-step process to address these challenges.
Caption: Troubleshooting workflow for poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 2,4,5-Trimethylaniline and its hydrochloride salt?
A1: 2,4,5-Trimethylaniline (the free base) is poorly soluble in water but shows good solubility in organic solvents like alcohols and ether.[1][2] The hydrochloride salt is formed to enhance aqueous solubility.[3][4] However, its solubility in a broad range of organic solvents can be limited due to its salt-like character.
Q2: In which organic solvents is this compound expected to be more soluble?
A2: Generally, polar protic solvents are a good starting point. Alcohols such as methanol and ethanol (B145695) are often effective in dissolving amine hydrochlorides. For aprotic polar solvents like DMF and DMSO, solubility should be determined experimentally, as it can vary. While the free base is soluble in ether, the hydrochloride salt's solubility is likely lower.
Q3: Can I improve the solubility of this compound by adjusting the pH?
A3: In aqueous or protic organic media, adjusting the pH can be a powerful technique. For amine hydrochlorides, maintaining a slightly acidic pH will favor the protonated, more soluble form. In basic conditions, the hydrochloride will convert to the free amine, which has very low water solubility.[2]
Q4: Is heating a recommended method to increase solubility?
A4: Gentle heating can be an effective way to increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in your mixture. Always start with a small-scale test to ensure that no degradation occurs upon heating.
Q5: What should I do if the hydrochloride salt is insoluble in my desired aprotic, non-polar reaction solvent?
A5: In such cases, several strategies can be employed:
-
Convert to the free base: You can neutralize the hydrochloride salt to the free amine, which will have better solubility in non-polar organic solvents. This can be done by a liquid-liquid extraction with a mild base.
-
Use a co-solvent: Adding a small amount of a polar solvent in which the hydrochloride is soluble (like methanol or ethanol) can sometimes be sufficient to bring it into solution.
-
Phase-Transfer Catalysis: For reactions where the reactants are in different phases, a phase-transfer catalyst can be used to facilitate the reaction at the interface.
Data Presentation
Table 1: Solubility of 2,4,5-Trimethylaniline (Free Base)
| Solvent | Solubility (g/L) at 25°C | Classification |
| Water | < 0.1 | Insoluble[2] |
| Ethanol | 574.2 | Soluble[1] |
| Methanol | 593.8 | Soluble[1] |
| Isopropanol | 382.95 | Soluble[1] |
| Ether | - | Soluble[2] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Solubilization of an Aniline (B41778) Hydrochloride in an Aqueous Medium (e.g., Diazotization)
This protocol describes a general method for dissolving an aniline hydrochloride, like this compound, in an aqueous medium for subsequent reactions, such as a diazotization reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
Procedure:
-
To a beaker or round-bottom flask equipped with a magnetic stir bar, add the desired amount of this compound.
-
Add a mixture of distilled water and concentrated hydrochloric acid. A common starting point is a 3:1 to 5:1 volume ratio of water to concentrated HCl. The acid is crucial to maintain the protonated state of the amine and aid dissolution.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring. The low temperature is important for the stability of the resulting diazonium salt in the subsequent step.
-
Stir the mixture until all the this compound has dissolved. The solution should be clear. If some solid remains, a small additional amount of the acidic solution can be added.
-
This aqueous solution of the amine hydrochloride is now ready for the next step of the synthesis (e.g., the dropwise addition of a sodium nitrite (B80452) solution for diazotization).
Caption: Experimental workflow for dissolving aniline hydrochloride.
Protocol 2: Conversion of this compound to its Free Base for Reactions in Non-Polar Solvents
This protocol outlines the conversion of the hydrochloride salt to the free amine to achieve solubility in non-polar organic solvents.
Materials:
-
This compound
-
Saturated sodium bicarbonate (NaHCO₃) solution or other mild base
-
A non-polar organic solvent (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of distilled water in a separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate while gently swirling. Continue adding the base until the effervescence ceases and the aqueous layer is basic (test with pH paper).
-
The free amine, 2,4,5-Trimethylaniline, will precipitate or form an oily layer.
-
Extract the free amine into a non-polar organic solvent (e.g., diethyl ether) by adding the solvent to the separatory funnel, shaking vigorously, and allowing the layers to separate. Repeat the extraction 2-3 times.
-
Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the free 2,4,5-Trimethylaniline, which can now be dissolved in the desired non-polar reaction medium.
Signaling Pathways and Logical Relationships
The decision-making process for solvent selection is based on the fundamental principle of "like dissolves like," while also considering the chemical properties of the solute.
Caption: Logical relationship for solvent selection.
References
Preventing oxidation of 2,4,5-Trimethylaniline during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2,4,5-trimethylaniline (B89559) during its synthesis.
Troubleshooting Guide: Preventing Oxidation During Synthesis
Oxidation is a common side reaction during the synthesis of 2,4,5-trimethylaniline, leading to colored impurities and reduced yield. This guide addresses specific issues that can arise during the two main stages of synthesis: nitration of 1,2,4-trimethylbenzene (B165218) and subsequent reduction of the resulting 1,2,4-trimethyl-5-nitrobenzene (B166894).
Problem 1: Formation of Colored Impurities During Nitration
Question: My reaction mixture turns dark, and the isolated 1,2,4-trimethyl-5-nitrobenzene is yellow or brown instead of a pale-yellow solid. What could be the cause, and how can I prevent it?
Answer:
The formation of colored byproducts during nitration is often due to the oxidation of the methyl groups on the aromatic ring. This is typically caused by elevated reaction temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, ideally below 10°C, throughout the addition of the nitrating mixture (a combination of nitric acid and sulfuric acid).[1][2] Utilize an ice bath to effectively manage the exothermic nature of the reaction.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 1,2,4-trimethylbenzene to prevent localized overheating.
-
Adequate Stirring: Ensure vigorous and constant stirring to promote efficient heat dissipation and homogenous mixing of the reactants.
Problem 2: Product Darkening or Tar Formation During Reduction of the Nitro Group
Question: During the reduction of 1,2,4-trimethyl-5-nitrobenzene to 2,4,5-trimethylaniline, my product darkens significantly, or I observe the formation of tar-like substances. How can I mitigate this?
Answer:
The newly formed amino group in 2,4,5-trimethylaniline is highly susceptible to oxidation, especially in the presence of air (oxygen) and at elevated temperatures. This can lead to the formation of highly colored polymeric byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reduction reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen. This can be achieved by purging the reaction vessel with the inert gas before starting the reaction and maintaining a positive pressure throughout.
-
Choice of Reducing Agent: The choice of reducing agent can influence the extent of side reactions. Catalytic hydrogenation over palladium on carbon (Pd/C) is often a clean and efficient method.[3] Chemical reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or metals such as iron or tin in acidic media are also effective.[4]
-
Temperature Management: For exothermic reduction reactions, control the temperature with appropriate cooling to prevent the acceleration of oxidation processes.
-
Work-up Procedure: After the reduction is complete, it is crucial to handle the product in a way that minimizes exposure to air. If performing an extraction, use deoxygenated solvents. When concentrating the product, use a rotary evaporator under reduced pressure to keep the temperature low.
Problem 3: The Final 2,4,5-Trimethylaniline Product Discolors Upon Storage
Question: I have successfully synthesized and purified 2,4,5-trimethylaniline, but it turns from a colorless or light-tan solid to a darker color over time. How can I improve its stability?
Answer:
Aromatic amines, including 2,4,5-trimethylaniline, are prone to auto-oxidation when exposed to air and light.
Preventative Measures for Storage:
-
Inert Atmosphere Storage: Store the purified solid under an inert atmosphere (nitrogen or argon) in a tightly sealed container.
-
Protection from Light: Use an amber-colored vial or wrap the container in aluminum foil to protect the compound from light, which can catalyze oxidation.
-
Low Temperature: Store the product at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.
-
Use of Antioxidants: For long-term storage or for applications where the amine will be exposed to air, the addition of a small amount of an antioxidant can be beneficial. Hindered phenolic antioxidants are commonly used for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 1,2,4-trimethyl-5-nitrobenzene to 2,4,5-trimethylaniline?
A1: The most common and effective methods include:
-
Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is often a clean reaction with high yields.[3]
-
Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid.[4][5]
-
Sodium Dithionite Reduction: Sodium dithionite (Na₂S₂O₄) is a versatile and mild reducing agent for converting aromatic nitro compounds to anilines.[4]
Q2: How can I monitor the progress of the reduction reaction?
A2: The progress of the reduction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (1,2,4-trimethyl-5-nitrobenzene) and the appearance of the product (2,4,5-trimethylaniline) can be visualized. Staining with an appropriate agent, such as potassium permanganate, can help in visualizing the spots.
Q3: What are the typical impurities I should look for, and how can I remove them?
A3: Besides oxidation byproducts, common impurities can include unreacted starting material, and in the case of metal/acid reductions, residual metal salts. Purification is typically achieved by:
-
Distillation: Vacuum distillation can be effective for purifying the final product.
-
Recrystallization: Recrystallization from a suitable solvent can be used to obtain a highly pure solid product.
-
Column Chromatography: For small-scale preparations or to remove closely related impurities, column chromatography on silica (B1680970) gel is a viable option.
Q4: Are there any specific safety precautions I should take during the synthesis of 2,4,5-trimethylaniline?
A4: Yes, several safety precautions are essential:
-
Handle with Care: 2,4,5-Trimethylaniline and its precursors are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability: The organic solvents used are often flammable. Avoid open flames and use appropriate heating methods like a heating mantle with a stirrer.
-
Exothermic Reactions: Both nitration and some reduction reactions are exothermic. Ensure proper temperature control to prevent runaway reactions.
Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Trimethyl-5-nitrobenzene (Nitration)
This protocol is adapted from the synthesis of a similar compound, 2,4,6-trimethylnitrobenzene.[1][2]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1,2,4-trimethylbenzene.
-
Cool the flask in an ice-salt bath to maintain a temperature below 10°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at the same temperature for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
The solid 1,2,4-trimethyl-5-nitrobenzene will precipitate. Isolate the product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2,4,5-Trimethylaniline (Reduction via Catalytic Hydrogenation)
This is a general procedure for the reduction of an aromatic nitro compound.
-
Set up a hydrogenation apparatus. Ensure all glassware is dry and the system can be purged with an inert gas.
-
In the reaction flask, dissolve the synthesized 1,2,4-trimethyl-5-nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Seal the reaction vessel and purge the system several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the system with hydrogen gas (the pressure will depend on the specific apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 2,4,5-trimethylaniline.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Data Presentation
Table 1: Comparison of Common Reduction Methods for Nitroarenes
| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | Clean reaction, high yields, easy work-up (filtration of catalyst) | Requires specialized hydrogenation equipment, catalyst can be pyrophoric, may reduce other functional groups |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Reflux | Inexpensive reagents, effective for many substrates | Often requires a large excess of metal, work-up can be tedious due to metal salts, strongly acidic conditions |
| Sodium Dithionite | Na₂S₂O₄ | Aqueous or mixed aqueous/organic solvent, often at room temperature or with gentle heating | Mild conditions, good for sensitive substrates, avoids heavy metals | Can require a large excess of the reagent, may not be as efficient for all substrates |
Visualizations
Caption: Synthetic workflow for 2,4,5-trimethylaniline.
Caption: Troubleshooting logic for oxidation issues.
References
Technical Support Center: Troubleshooting HPLC Analysis of 2,4,5-Trimethylaniline
This technical support guide provides solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,4,5-Trimethylaniline (B89559), with a focus on resolving peak tailing. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for 2,4,5-Trimethylaniline in reverse-phase HPLC?
A1: The primary cause of peak tailing for basic compounds like 2,4,5-Trimethylaniline is secondary interactions between the analyte and the stationary phase.[1][2][3] 2,4,5-Trimethylaniline has a pKa of approximately 5.09. At a mid-range pH, the amine functional group can become protonated (positively charged) and interact with ionized residual silanol (B1196071) groups (negatively charged) on the surface of silica-based stationary phases.[1][2] This strong secondary interaction leads to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak with a "tail".
Q2: How does mobile phase pH affect the peak shape of 2,4,5-Trimethylaniline?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[4] To minimize peak tailing for 2,4,5-Trimethylaniline, the pH of the mobile phase should be adjusted to be at least 2 pH units away from its pKa of ~5.09. There are two main strategies:
-
Low pH (≤ 3): At a low pH, the residual silanol groups on the silica (B1680970) stationary phase are protonated (neutral), which minimizes their ability to interact with the now fully protonated (positively charged) 2,4,5-Trimethylaniline.[1][2][5] This is the most common and effective approach for improving the peak shape of basic compounds on silica-based columns.
-
High pH (≥ 8): At a high pH, 2,4,5-Trimethylaniline will be in its neutral (free base) form, which reduces the likelihood of ionic interactions with the deprotonated (negatively charged) silanol groups.[6] However, this approach requires a pH-stable HPLC column, as traditional silica-based columns can degrade at high pH.[4]
Q3: What type of HPLC column is best suited for analyzing 2,4,5-Trimethylaniline?
A3: The choice of column is crucial for mitigating peak tailing. For the analysis of basic compounds like 2,4,5-Trimethylaniline, the following are recommended:
-
High-Purity, "Type B" Silica Columns: Modern columns are manufactured with high-purity silica that has a lower concentration of acidic silanol groups and metal contaminants, reducing the potential for secondary interactions.[1]
-
End-Capped Columns: These columns have been chemically treated to block a significant portion of the residual silanol groups, leading to more symmetrical peaks for basic analytes.[5]
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the stationary phase, which can help to shield basic analytes from the silica surface, further reducing peak tailing.
Q4: Can mobile phase additives help to reduce peak tailing?
A4: Yes, mobile phase additives can be very effective.
-
Competing Bases: Small basic molecules like triethylamine (B128534) (TEA) can be added to the mobile phase (typically at concentrations of 0.1-0.5%).[7][8] TEA will preferentially interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with the 2,4,5-Trimethylaniline analyte.[7]
-
Buffers: Using a buffer (e.g., phosphate, formate, or acetate) is essential for maintaining a consistent and accurate mobile phase pH, which is critical for reproducible chromatography and good peak shape.[5]
Q5: Besides secondary interactions, what are other potential causes of peak tailing?
A5: While chemical interactions are the most common culprit for peak tailing with basic analytes, other factors can also contribute to or exacerbate the problem:
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion, including tailing.[5]
-
Extra-Column Effects: Excessive dead volume in the system, such as from using tubing with a large internal diameter or from poorly made connections, can cause peak broadening and tailing.[5]
-
Column Bed Deformation: A void at the head of the column or a partially blocked frit can disrupt the flow path and lead to distorted peaks.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with 2,4,5-Trimethylaniline.
Logical Troubleshooting Workflow
Below is a DOT language script for a logical workflow to troubleshoot peak tailing.
Experimental Protocols
While a validated method for your specific matrix should be developed, the following protocol provides a robust starting point for the analysis of 2,4,5-Trimethylaniline, designed to minimize peak tailing.
Recommended Starting HPLC Method:
| Parameter | Recommended Condition |
| HPLC Column | High-purity, end-capped C18 or C8 (e.g., Agilent ZORBAX StableBond, Waters SunFire), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a suitable percentage of B, then ramp up as needed for elution. A good starting point could be 30% B, holding for 2 minutes, then ramping to 90% B over 8 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detection Wavelength | UV, approximately 240 nm (a UV scan of 2,4,5-trimethylaniline in the mobile phase is recommended to determine the optimal wavelength) |
| Sample Diluent | Mobile Phase A / Mobile Phase B mixture (e.g., 50:50) |
Rationale for Parameter Selection:
-
Column: A high-quality, end-capped C18 or C8 column is chosen to minimize silanol interactions.[5]
-
Mobile Phase: A low pH mobile phase (0.1% formic acid will result in a pH of approximately 2.7) is used to protonate silanol groups and ensure symmetrical peak shape.[1][2] Acetonitrile is often a good choice of organic modifier for aromatic compounds.
-
Temperature: A controlled temperature of 30 °C ensures reproducible retention times.
-
Sample Diluent: Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions helps to prevent peak distortion.
Data Presentation
The following table summarizes key quantitative parameters for troubleshooting peak tailing of 2,4,5-Trimethylaniline.
Quantitative Troubleshooting Parameters:
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | ≤ 3.5 or ≥ 7.0 | To be at least 1.5-2 pH units away from the pKa of 2,4,5-Trimethylaniline (~5.09) to ensure a single ionic state. |
| Buffer Concentration | 10-25 mM | To maintain a stable pH and improve peak shape.[5] |
| Competing Base (e.g., TEA) | 0.1 - 0.5% (v/v) | To block active silanol sites on the stationary phase.[7] |
| Analyte Concentration | Within the linear range of the detector | To avoid mass overload, which can cause peak tailing.[5] |
| Injection Volume | ≤ 2% of column volume | To prevent volume overload and subsequent peak distortion. |
By systematically addressing these potential causes, researchers can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of 2,4,5-Trimethylaniline, leading to more accurate and reliable results.
References
- 1. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of 2,4,6-Trimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2,4,5-Trimethylaniline | CAS 137-17-7 | LGC Standards [lgcstandards.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. chembk.com [chembk.com]
- 8. hpc-standards.com [hpc-standards.com]
Optimization of diazotization reaction conditions for 2,4,5-Trimethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of the diazotization reaction for 2,4,5-Trimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 2,4,5-Trimethylaniline, and why is it so critical?
A1: The optimal temperature for the diazotization of 2,4,5-Trimethylaniline is between 0-5 °C.[1][2] This low temperature is crucial because the resulting diazonium salt, 2,4,5-trimethylbenzenediazonium, is thermally unstable.[1] At temperatures above 5 °C, the diazonium salt can rapidly decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[2] In some cases, uncontrolled decomposition can be explosive.[1]
Q2: Which acid should I use for the diazotization of 2,4,5-Trimethylaniline and at what concentration?
A2: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are recommended for this reaction.[3] A sufficient excess of acid is necessary to fully protonate the 2,4,5-Trimethylaniline, preventing it from reacting with the newly formed diazonium salt in an unwanted azo coupling side reaction. The concentration of the acid is typically in the range of 2.5 to 3 equivalents relative to the aniline (B41778).
Q3: My reaction mixture is turning dark brown or black. What could be the cause?
A3: A dark coloration in the reaction mixture often indicates decomposition of the diazonium salt or the occurrence of side reactions. The most common causes are:
-
Elevated Temperature: The temperature may have risen above the critical 0-5 °C range.
-
Insufficient Acidity: If the acidity is too low, the unreacted 2,4,5-Trimethylaniline can couple with the diazonium salt, forming colored azo compounds.
Q4: How can I confirm the successful formation of the 2,4,5-trimethylbenzenediazonium salt?
A4: A simple and effective method is to perform a coupling reaction. Take a small aliquot of your cold diazonium salt solution and add it to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.
Q5: Is it safe to isolate the solid 2,4,5-trimethylbenzenediazonium salt?
A5: In general, it is not recommended to isolate diazonium salts in their solid form as they can be explosive, especially when dry.[4] They are typically used in solution (in situ) immediately after preparation.[5] If isolation is absolutely necessary, it should be done as a more stable salt, such as a tetrafluoroborate, and with extreme caution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of Desired Product | Temperature too high, leading to decomposition of the diazonium salt. | Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. |
| Insufficient acid, leading to incomplete diazotization and side reactions. | Use a sufficient excess of a strong mineral acid (e.g., 2.5-3.0 equivalents of HCl or H₂SO₄). | |
| Slow or incomplete dissolution of the 2,4,5-Trimethylaniline salt. | Ensure the aniline is fully dissolved in the acid before cooling and adding the nitrite (B80452) solution. Gentle warming may be necessary before cooling, but ensure the solution is thoroughly chilled before diazotization. | |
| Reagent quality issues. | Use high-purity 2,4,5-Trimethylaniline and a freshly prepared solution of sodium nitrite. | |
| Reaction Mixture Turns Dark/Oily | Decomposition of the diazonium salt. | Check and maintain the low temperature. Ensure slow, dropwise addition of the sodium nitrite solution to control any exotherm. |
| Azo coupling side reaction. | Increase the concentration of the acid to ensure full protonation of the starting aniline. | |
| Solid Precipitates Out of Solution | The aniline salt is not fully soluble in the acid. | Ensure sufficient acid is used to form the soluble salt of the amine. |
| The diazonium salt is precipitating. | While some diazonium salts have limited solubility, ensure the reaction is not too concentrated. The salt will typically be used in the subsequent step as a suspension. | |
| No Product Formation | Degradation of reagents. | Use fresh reagents, particularly the sodium nitrite solution. |
| Incorrect reaction conditions. | Verify the temperature, acid concentration, and stoichiometry of the reagents. |
Experimental Protocols
Standard Protocol for the Diazotization of 2,4,5-Trimethylaniline
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
2,4,5-Trimethylaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Aniline Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve one equivalent of 2,4,5-Trimethylaniline in 2.5-3.0 equivalents of concentrated hydrochloric acid or sulfuric acid diluted with water.
-
Stir the mixture until the aniline is completely dissolved. Gentle warming may be applied, but the solution must be cooled to room temperature before proceeding.
-
-
Cooling:
-
Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve 1.0-1.1 equivalents of sodium nitrite in cold distilled water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold, stirred aniline solution.
-
Maintain the temperature between 0-5 °C throughout the addition. The addition should be slow to control the exothermic nature of the reaction.
-
Monitor the reaction for the presence of excess nitrous acid by periodically touching a glass rod dipped in the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution of 2,4,5-trimethylbenzenediazonium salt should be used immediately in the subsequent reaction step without isolation.
-
Visualizations
Caption: Experimental workflow for the diazotization of 2,4,5-Trimethylaniline.
Caption: Troubleshooting logic for optimizing the diazotization reaction.
References
Minimizing side-product formation in 2,4,5-Trimethylaniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation in reactions involving 2,4,5-Trimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side-products in reactions with 2,4,5-Trimethylaniline?
A1: While specific side-products are reaction-dependent, common unwanted products in reactions involving 2,4,5-Trimethylaniline and other aromatic amines include:
-
Isomeric Azo Dyes: Commercial 2,4,5-Trimethylaniline may contain isomers like 2,4,6-Trimethylaniline and various xylidines.[1] These impurities can also undergo diazotization and coupling, leading to a mixture of structurally related azo dyes with different properties.
-
Phenolic Byproducts: Diazonium salts, intermediates in azo coupling reactions, are unstable at elevated temperatures and can decompose to form phenols.
-
Triazenes (N-Azo Compounds): Under certain pH conditions, the diazonium salt can couple with the amino group of another aniline (B41778) molecule instead of the aromatic ring of the coupling partner, forming a triazene (B1217601).
-
Oxidation Products: 2,4,5-Trimethylaniline and its derivatives can be susceptible to oxidation, which can lead to the formation of colored, often polymeric or tar-like, impurities.
-
Polymeric/Tar-like Substances: These can form due to uncontrolled, high-temperature side reactions or decomposition of reactants and intermediates.
Q2: How does temperature affect side-product formation in diazotization reactions?
A2: Temperature is a critical factor. Diazotization reactions should be carried out at low temperatures, typically between 0-5°C. Temperatures above this range can lead to the rapid decomposition of the diazonium salt intermediate, resulting in the formation of phenolic impurities and reducing the yield of the desired product.
Q3: What is the role of pH in minimizing side-products during azo coupling?
A3: The pH of the reaction medium is crucial for directing the azo coupling reaction and minimizing side-products. For coupling with phenols, an alkaline medium is generally required to activate the phenol (B47542) as a phenoxide ion. For coupling with other anilines, mildly acidic conditions are often optimal. Incorrect pH can lead to the formation of triazenes or other unwanted byproducts.
Q4: My starting material, 2,4,5-Trimethylaniline, is labeled as "crude" or "technical grade." Could this be the source of my side-product issues?
A4: Absolutely. The use of crude or technical grade 2,4,5-Trimethylaniline is a likely source of side-products.[1] Such grades can contain significant amounts of isomers (e.g., 2,4,6-trimethylaniline) and other related aromatic amines.[1] These impurities will react alongside your primary reactant, leading to a mixture of products that can be difficult to separate. It is highly recommended to use purified 2,4,5-Trimethylaniline for reactions requiring high product purity.
Troubleshooting Guides
Issue 1: Formation of a Brownish or Tar-like Substance
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Maintain a strict temperature control of 0-5°C during diazotization and coupling using an ice-salt bath. | Reduced decomposition of the diazonium salt and minimization of polymeric byproduct formation. |
| Oxidation of Reactants | Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction. | Prevents the formation of colored oxidation impurities. |
| Inefficient Mixing | Ensure vigorous and consistent stirring throughout the addition of reagents. | Prevents localized high concentrations of reactants that can lead to side reactions. |
Issue 2: Low Yield of the Desired Azo Compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of Diazonium Salt | Add the diazonium salt solution to the coupling component slowly and ensure the temperature is maintained at 0-5°C. | Maximizes the concentration of the diazonium salt available for the desired coupling reaction. |
| Incorrect pH | Carefully monitor and adjust the pH of the coupling reaction to the optimal range for your specific coupling partner. | Favors the desired C-coupling reaction over side reactions like triazene formation. |
| Impure Starting Materials | Use highly purified 2,4,5-Trimethylaniline and coupling agent. Consider purifying the starting materials before use. | Reduces the formation of isomeric and other unwanted azo dye byproducts. |
Experimental Protocols
Protocol 1: Diazotization of 2,4,5-Trimethylaniline
-
Preparation: Dissolve 2,4,5-Trimethylaniline in a cold (0-5°C) aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) in a reaction vessel equipped with a stirrer and a thermometer.
-
Nitrosation: Prepare a solution of sodium nitrite (B80452) in cold water.
-
Addition: Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained between 0-5°C throughout the addition.
-
Monitoring: Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the completion of the diazotization.
-
Use: The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Compound
-
Preparation: Dissolve the phenolic coupling partner in a cold aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution).
-
Addition: Slowly add the freshly prepared, cold diazonium salt solution to the stirred solution of the coupling component, maintaining the temperature at 0-5°C.
-
pH Adjustment: Monitor the pH of the reaction mixture and maintain it in the optimal alkaline range for the specific phenol.
-
Reaction Completion: Continue stirring at low temperature for a few hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Isolation: The resulting azo dye often precipitates and can be collected by filtration, followed by washing and drying.
Visualizations
Caption: Experimental workflow for minimizing side-products.
Caption: Troubleshooting logic for side-product formation.
References
Stability issues of 2,4,5-Trimethylaniline hydrochloride in solution
This technical support center provides guidance on the stability issues of 2,4,5-Trimethylaniline (B89559) hydrochloride in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 2,4,5-Trimethylaniline hydrochloride and what are its common uses?
A1: this compound is the hydrochloride salt of 2,4,5-trimethylaniline, a primary aromatic amine. It is primarily used as an intermediate in the synthesis of dyes, pigments, agrochemicals, and other specialty chemicals.[1][2] In research and development, it may be used in the synthesis of novel compounds and as a building block in medicinal chemistry.
Q2: What are the general stability concerns with this compound in solution?
A2: As a substituted aniline (B41778), this compound in solution is susceptible to degradation, particularly through oxidation and photodegradation. The stability is significantly influenced by factors such as the solvent, pH, temperature, and exposure to light and air. Aromatic amines, in general, can be unstable in acidic aqueous solutions.[3]
Q3: How does the hydrochloride salt form affect its stability in solution?
A3: The hydrochloride salt of 2,4,5-trimethylaniline is expected to exist in a dissociated state in solution, meaning it will be present as the protonated amine and chloride ions.[4] This can influence its solubility and may affect its stability profile compared to the free amine.
Q4: What are the known or potential degradation products of 2,4,5-Trimethylaniline in solution?
A4: While specific degradation products for this compound under various conditions are not extensively documented in publicly available literature, general degradation pathways for anilines suggest the formation of oxidized and coupled products. Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.[5][6] For aniline, photodegradation can yield products like phenol, 2-aminophenol, hydroquinone, and nitrobenzene. It is also known that some anilines can form N-hydroxylated metabolites, which can be a step in the activation mechanism for carcinogenic aromatic amines.[7]
Q5: Is this compound considered a hazardous substance?
A5: Yes, 2,4,5-Trimethylaniline and its salts are considered hazardous. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it is suspected of causing cancer.[6] Appropriate personal protective equipment (PPE) should be worn when handling this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution discoloration (e.g., turning yellow or brown) upon preparation or storage. | Oxidation of the aniline moiety. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures. | Prepare solutions fresh whenever possible. Store solutions in amber vials to protect from light.[7] Purge the solvent and the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. Store solutions at a low temperature (e.g., 2-8°C), though stability at this temperature should be verified. |
| Precipitation or cloudiness in the solution. | Poor solubility of the compound or its degradation products in the chosen solvent. pH of the solution may be affecting solubility. | Ensure the solvent is appropriate for the desired concentration. The free amine is sparingly soluble in water but soluble in alcohols.[6] Adjusting the pH might improve solubility, but be aware that this can also affect stability. Sonication may aid in initial dissolution. |
| Inconsistent results in experiments using the solution. | Degradation of the compound, leading to a lower effective concentration. Interaction with other components in the experimental medium. | Prepare fresh solutions for each experiment or validate the stability of a stock solution over the intended period of use. Analyze the purity of the solution before use, for example, by HPLC. Ensure that other components in your experimental setup are not incompatible with anilines (e.g., strong oxidizing agents, certain metals).[8] |
| Formation of unexpected byproducts in a reaction. | The starting material may have degraded, introducing impurities that participate in side reactions. The compound itself may be reacting with other reagents or under the reaction conditions in an unintended way. | Verify the purity of the this compound solution before starting the reaction. Run control experiments to assess the stability of the compound under your specific reaction conditions (solvent, temperature, reagents) in the absence of other key reactants. |
Data on 2,4,5-Trimethylaniline
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [6][8] |
| Molecular Weight | 135.21 g/mol | [6] |
| pKa | 5.09 | [6] |
| log Kow (Octanol-water partition coefficient) | 2.27 | [6] |
| Water Solubility | < 0.1 mg/mL at 22 °C | [6] |
| Melting Point | 68 °C | [6] |
| Boiling Point | 234 °C | [6] |
| Property (Hydrochloride Salt) | Value | Reference |
| Molecular Formula | C₉H₁₄ClN | [2] |
| Molecular Weight | 171.67 g/mol | [2] |
| CAS Number | 21436-97-5 | [9] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent and under defined conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., water, phosphate (B84403) buffer at various pH levels, methanol (B129727), acetonitrile)
- Amber glass vials with screw caps
- HPLC or HPLC-MS system
- Analytical column suitable for aromatic amine analysis (e.g., C18)
- Inert gas (e.g., nitrogen or argon)
2. Solution Preparation:
- Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
- To minimize initial degradation, the solvent can be de-gassed prior to use.
- If investigating the effect of pH, prepare buffered solutions at the desired pH values.
3. Incubation Conditions:
- Aliquot the stock solution into several amber vials.
- For each condition to be tested (e.g., different temperatures, light exposure), prepare a set of vials.
- Temperature: Store vials at the desired temperatures (e.g., 2-8°C, room temperature, 40°C).
- Light Exposure: For photostability testing, expose a set of vials to a controlled light source (e.g., a photostability chamber) and wrap a parallel set in aluminum foil as a dark control.
4. Sampling and Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours and longer for extended studies), take a sample from each condition.
- Immediately analyze the samples by a validated stability-indicating HPLC or HPLC-MS method. The method should be able to separate the parent compound from any potential degradation products.
- Quantify the peak area of 2,4,5-Trimethylaniline at each time point.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time to determine the degradation kinetics.
- If possible, identify and quantify any major degradation products using HPLC-MS.
General Protocol for HPLC-MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled with a mass spectrometer.
-
Column: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid). Formic acid is used to improve peak shape and ionization efficiency.
-
Detection: UV detection (e.g., at the λmax of 2,4,5-trimethylaniline) and mass spectrometry (e.g., in positive electrospray ionization mode, monitoring for the parent ion and potential degradation products).
-
Sample Preparation: Dilute the samples from the stability study to a suitable concentration for injection.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Factors influencing the stability of this compound and the consequences.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound [myskinrecipes.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
Technical Support Center: Decontamination of 2,4,5-Trimethylaniline Spills
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for decontaminating spills of 2,4,5-Trimethylaniline. The information is presented in a question-and-answer format to address specific issues that may be encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of 2,4,5-Trimethylaniline?
A1: 2,4,5-Trimethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is a suspected carcinogen and may cause cancer.[1][2] It is also toxic to aquatic life with long-lasting effects.[2] It is a white to light tan crystalline solid or beige powder.[3]
Q2: What immediate steps should I take after a 2,4,5-Trimethylaniline spill?
A2: The immediate steps are to ensure the safety of all personnel. Evacuate the immediate spill area and alert your colleagues and the laboratory safety officer.[4][5] Remove all sources of ignition.[3] If safe to do so, increase ventilation to the area, for instance by using a fume hood.[5]
Q3: What Personal Protective Equipment (PPE) is required for cleaning up a 2,4,5-Trimethylaniline spill?
A3: A comprehensive set of PPE is crucial. This includes:
-
Respiratory Protection: A NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gases, and particulates (HEPA) is recommended.[3] For larger spills, a self-contained breathing apparatus (SCBA) may be necessary.[3]
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a chemical-resistant apron or suit.[7]
-
Foot Protection: Safety shoes should be worn.[6]
Troubleshooting Guide
Problem: I have a small spill of solid 2,4,5-Trimethylaniline on the benchtop.
Solution:
-
Assess the situation: Ensure you are wearing the appropriate PPE.
-
Contain the spill: Prevent the powder from becoming airborne.
-
Decontaminate: Gently cover the spill with an absorbent material like vermiculite (B1170534) or sand.[5] Dampen the solid spill material with 60-70% ethanol (B145695) to prevent dust generation and transfer the dampened material to a suitable, labeled waste container.[3][8]
-
Clean the area: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area.[3][8] Follow this with a thorough wash with soap and water.[3][8]
-
Dispose of waste: Seal all contaminated materials, including absorbent paper and gloves, in a vapor-tight plastic bag for proper hazardous waste disposal.[3][8]
Problem: A solution of 2,4,5-Trimethylaniline in an organic solvent has spilled.
Solution:
-
Safety first: Ensure the area is well-ventilated and there are no ignition sources.[3]
-
Containment: Use a spill pillow or other absorbent material to contain the liquid.[8]
-
Absorption: Absorb the spilled solution with vermiculite, sand, or a commercial spill pillow.[8]
-
Transfer: Carefully scoop the absorbent material into a labeled container for hazardous waste.
-
Surface Decontamination: Wipe the spill area with a cloth dampened with 60-70% ethanol, followed by a wash with soap and water.[3][8]
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Problem: How do I know if the decontamination is complete?
Solution: While visual inspection is the first step, it may not be sufficient to confirm the absence of this toxic substance. For aromatic amines, colorimetric surface wipes are commercially available that change color in the presence of residual contamination.[4] These can provide a qualitative confirmation of the decontamination's effectiveness.[4]
Decontamination Agent Comparison
| Decontamination Agent | Type | Application | Advantages | Limitations |
| 60-70% Ethanol | Solvent | Dampening solid spills, initial surface wipe | Readily available in most labs, effective at wetting the solid to prevent dust. | Flammable, does not neutralize the chemical. |
| Soap and Water | Cleaning Agent | Final surface cleaning | Helps to remove residual ethanol and any remaining water-soluble contaminants. | 2,4,5-Trimethylaniline is insoluble in water, so this step is for secondary cleaning.[3] |
| Commercial Aromatic Amine Decontamination Kits [4] | Neutralizing/Cleaning Solution | Spill cleanup and surface decontamination | Specifically formulated to neutralize the toxicity of aromatic amines. Often includes tools for application and verification swabs.[4] | May be more expensive than basic lab chemicals, composition is often proprietary. |
| Sodium Bicarbonate | Weak Base | Neutralization of acidic contaminants | Can be used to neutralize any acidic components mixed with the aniline (B41778). | Not a primary decontamination agent for the aniline itself, but useful for acid neutralization.[2] |
Experimental Protocol: Validation of Surface Decontamination
This protocol outlines a method to validate the effectiveness of a chosen decontamination procedure for 2,4,5-Trimethylaniline on a common laboratory surface (e.g., stainless steel or epoxy resin).
Objective: To verify that the cleaning procedure effectively removes 2,4,5-Trimethylaniline residue to a pre-determined acceptable level.
Materials:
-
2,4,5-Trimethylaniline
-
Decontamination agents (e.g., 60-70% ethanol, soap solution)
-
Sterile cotton swabs
-
Solvent for extraction (e.g., methanol (B129727) or acetonitrile)
-
Vials for sample collection
-
Analytical instrument (e.g., HPLC-UV or GC-MS)
-
Test surfaces (coupons of representative materials)
Methodology:
-
Spiking the Surface:
-
Prepare a stock solution of 2,4,5-Trimethylaniline in a volatile solvent (e.g., methanol).
-
Apply a known amount of the stock solution to a defined area (e.g., 10 cm x 10 cm) of the test surface coupons.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Decontamination Procedure:
-
Perform the chosen decontamination procedure on the spiked surfaces. For example:
-
Wipe the surface with a swab dampened with 60-70% ethanol.
-
Wipe the surface with a swab dampened with soap and water.
-
Allow the surface to air dry.
-
-
-
Post-Decontamination Sampling:
-
Using a sterile cotton swab moistened with the extraction solvent, swab the entire decontaminated area using a systematic pattern (e.g., overlapping strokes in two perpendicular directions).
-
Place the swab head into a vial containing a known volume of the extraction solvent.
-
-
Sample Analysis:
-
Extract the 2,4,5-Trimethylaniline from the swab by vortexing the vial.
-
Analyze the extraction solvent for the presence of 2,4,5-Trimethylaniline using a validated analytical method (e.g., HPLC-UV or GC-MS).
-
-
Acceptance Criteria:
-
The amount of residual 2,4,5-Trimethylaniline detected should be below a pre-defined acceptable limit. This limit should be based on a risk assessment, considering the toxicity of the compound. A common approach in the pharmaceutical industry is to set a limit of not more than 10 ppm of the active ingredient appearing in a subsequent product.
-
Visual Workflows
Caption: General workflow for responding to a 2,4,5-Trimethylaniline spill.
Caption: Logical steps for decontaminating solid vs. liquid spills.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 3. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. skcinc.com [skcinc.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Dos and Don’ts of Neutralizing a Chemical Spill [postapplescientific.com]
- 8. enhs.uark.edu [enhs.uark.edu]
Incompatible materials with 2,4,5-Trimethylaniline
This technical support guide provides essential information regarding the chemical incompatibilities of 2,4,5-Trimethylaniline. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical classes that are incompatible with 2,4,5-Trimethylaniline?
A1: 2,4,5-Trimethylaniline is incompatible with a range of chemical classes. These include strong oxidizing agents, acids, acid halides, anhydrides, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, bases, alkali metals, and strong reducing agents.[1][2][3][4][5][6]
Q2: What is the potential outcome of mixing 2,4,5-Trimethylaniline with an acid?
A2: The reaction between 2,4,5-Trimethylaniline and acids is exothermic, meaning it releases heat.[1][7] This can lead to a dangerous rise in temperature and pressure in a closed system. The reaction neutralizes the acid to form a salt and water.[1][7]
Q3: Can 2,4,5-Trimethylaniline be safely stored with halogenated organic compounds?
Q4: What happens if 2,4,5-Trimethylaniline comes into contact with strong oxidizing agents?
A4: Contact with strong oxidizing agents poses a significant risk.[2][8] Such a combination can lead to vigorous, potentially explosive reactions. It is crucial to prevent any contact between these substances.
Q5: Are there any gaseous byproducts I should be aware of when working with 2,4,5-Trimethylaniline and other chemicals?
A5: Yes. When combined with strong reducing agents, such as hydrides, flammable gaseous hydrogen may be generated.[1][2][4][7] Additionally, when heated to decomposition, 2,4,5-Trimethylaniline can emit toxic fumes of nitrogen oxides.[2][7]
Troubleshooting Guide
Problem: I've accidentally mixed 2,4,5-Trimethylaniline with an incompatible material, and the container is becoming hot.
Solution:
-
Immediate Evacuation: If it is safe to do so, evacuate the immediate area. Alert colleagues and your laboratory's safety officer.
-
Do Not Seal the Container: If the container is open, do not seal it. The reaction may be generating gas, and sealing the container could lead to a pressure buildup and explosion.
-
Ventilation: Ensure the area is well-ventilated to dissipate any fumes or gases.
-
Consult Safety Data Sheet (SDS): Refer to the SDS for both 2,4,5-Trimethylaniline and the other reactant for specific handling and emergency procedures.
-
Professional Assistance: Do not attempt to neutralize or clean up the reaction without proper training and personal protective equipment (PPE). Wait for emergency response personnel.
Problem: I'm planning an experiment and am unsure if one of my reagents is compatible with 2,4,5-Trimethylaniline.
Solution:
-
Review the SDS: The SDS for all chemicals involved in your experiment is the primary source of information on chemical incompatibilities.
-
Consult Chemical Compatibility Databases: Utilize resources such as the CAMEO Chemicals database by NOAA for reactivity information.[7]
-
Perform a Small-Scale Test: If compatibility information is not available, and the experiment is necessary, a carefully controlled small-scale test (microscale) in a properly functioning fume hood with appropriate PPE and safety measures in place may be considered by an experienced chemist.
-
Seek Expert Advice: Consult with your organization's chemical safety officer or a senior chemist with expertise in the relevant chemical class.
Incompatible Materials Summary
| Incompatible Material Class | Nature of Hazard |
| Acids | Exothermic reaction (heat generation), formation of salts and water.[1][7] |
| Strong Oxidizing Agents | Risk of vigorous, potentially explosive reactions.[2][8] |
| Isocyanates | Potential for hazardous reactions.[1][2][4][7] |
| Halogenated Organics | Potential for hazardous reactions.[1][2][4][7] |
| Peroxides | Potential for hazardous reactions.[1][2][4][7] |
| Phenols (acidic) | Potential for hazardous reactions.[1][2][4][7] |
| Epoxides | Potential for hazardous reactions.[1][2][4][7] |
| Anhydrides and Acid Halides | Potential for hazardous reactions.[1][2][4][7] |
| Strong Reducing Agents (e.g., hydrides) | Generation of flammable hydrogen gas.[1][2][4][7] |
| Bases | Incompatible.[6] |
| Alkali Metals | Incompatible.[6] |
Experimental Workflow for Assessing Chemical Compatibility
The following diagram outlines a logical workflow for researchers to follow when assessing the compatibility of materials with 2,4,5-Trimethylaniline.
Caption: Workflow for identifying and managing incompatible materials with 2,4,5-Trimethylaniline.
References
- 1. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]
- 5. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: 2,4,5-Trimethylaniline Hydrochloride Waste Management
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,4,5-Trimethylaniline hydrochloride waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with several primary concerns:
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
-
Carcinogenicity: It is suspected of causing cancer.[1][4][5][6][7]
-
Irritation: It can cause skin and serious eye irritation.[2][8]
-
Environmental Hazards: It is toxic to aquatic life with long-lasting effects.[3][4]
Q2: What immediate steps should be taken in case of accidental exposure?
A2: Immediate action is crucial in the event of exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][8]
-
Skin Contact: Promptly remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes and seek medical aid.[8]
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so and seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[4][8]
Q3: What personal protective equipment (PPE) is required when handling this chemical waste?
A3: To minimize exposure, the following PPE should be worn:
-
Respiratory Protection: For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended.[9]
-
Hand Protection: Wear chemical-resistant gloves. The choice of glove material should be based on frequency and duration of contact.[6]
-
Eye and Face Protection: Use chemical safety goggles and a face shield.
-
Protective Clothing: Wear a lab coat, and in situations with a higher risk of exposure, consider additional protective clothing.[3][6]
Q4: How should I store this compound waste before disposal?
A4: Waste should be stored in a cool, dry, and well-ventilated area.[5][8] Keep containers tightly closed and clearly labeled as hazardous waste.[3][5] Store away from incompatible materials.
Q5: What materials are incompatible with this compound?
A5: This chemical can react exothermically with acids to form salts and water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[9][10] It can also generate flammable gaseous hydrogen when combined with strong reducing agents, such as hydrides.[9]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Accidental Spill | Improper handling or container failure. | Follow the detailed "Experimental Protocol for Spill Cleanup" provided below. |
| Contaminated Clothing | Direct contact with the chemical during handling or a spill. | Immediately remove all contaminated clothing and shoes.[8] Seal them in a vapor-tight plastic bag for proper disposal.[9] |
| Uncertainty about Disposal Regulations | Regulations vary by location. | Contact your institution's Environmental Health and Safety (EHS) office. All waste must be handled in accordance with local, state, and federal regulations.[6] |
Quantitative Data Summary
| Hazard Classification | Details | Source |
| Acute Toxicity, Oral | Category 3 or 4: Toxic or Harmful if swallowed.[1][2][4] | PubChem, Sigma-Aldrich, CPAChem |
| Acute Toxicity, Dermal | Category 3 or 4: Toxic or Harmful in contact with skin.[1][2][4] | PubChem, Sigma-Aldrich, CPAChem |
| Acute Toxicity, Inhalation | Category 1 or 3: Fatal or Toxic if inhaled.[1][2][4] | PubChem, Sigma-Aldrich, CPAChem |
| Carcinogenicity | Category 1B: May cause cancer.[1][4] | PubChem, CPAChem |
| Skin Irritation | Category 2: Causes skin irritation.[2] | Sigma-Aldrich |
| Eye Irritation | Category 2A: Causes serious eye irritation.[2] | Sigma-Aldrich |
| Aquatic Hazard (Chronic) | Category 2: Toxic to aquatic life with long lasting effects.[4] | CPAChem |
Experimental Protocols
Protocol for Spill Cleanup
This protocol is intended for small laboratory spills. For large spills, evacuate the area and contact your institution's emergency responders.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Absorbent paper
-
60-70% ethanol (B145695) solution[9]
-
Soap and water solution
-
Sealable, labeled container for hazardous waste
-
Vapor-tight plastic bags[9]
Procedure:
-
Ensure Safety: Immediately remove all sources of ignition from the area.[9] Ensure proper ventilation.
-
Don PPE: Wear the recommended personal protective equipment.
-
Contain the Spill: Dampen the solid spill material with a 60-70% ethanol solution.[9]
-
Collect the Waste: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste.[9]
-
Decontaminate the Area:
-
Dispose of Contaminated Materials: All contaminated materials, including gloves and any contaminated clothing, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[9]
-
Seek Verification: Do not re-enter the contaminated area without personal protective equipment until the Safety Officer or another responsible person has verified that the area has been properly cleaned.[9]
Protocol for Waste Disposal
The disposal of this compound waste is regulated and must be performed by licensed hazardous waste disposal services.
-
Waste Identification: This material is considered hazardous waste.[6]
-
Segregation and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Disposal Method:
-
Consult your institution's EHS office for specific disposal procedures.
-
Common disposal methods for this type of waste include incineration in a licensed facility equipped with an afterburner and scrubber.[11]
-
Disposal must comply with all local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]
-
Visual Workflow
Caption: Workflow for handling a this compound spill.
References
- 1. Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1) | C9H14ClN | CID 5284470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
Optimizing storage conditions for 2,4,5-Trimethylaniline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for 2,4,5-Trimethylaniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[5] Storage at 2-8°C is recommended.[6] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a toxic and hazardous material. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][8] It can cause skin and eye irritation.[1] There is also evidence suggesting it may be a carcinogen.[7][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[3][4]
Q3: How does the stability of this compound compare to its free base form?
A3: The hydrochloride salt of 2,4,5-Trimethylaniline is generally more stable and less prone to oxidation and discoloration than the free base. The protonated amine group in the hydrochloride salt is less susceptible to aerial oxidation. However, the hydrochloride salt is more hygroscopic and has a higher melting point.[9]
Q4: What are the common signs of degradation for this compound?
A4: Degradation of this compound can be indicated by a change in color from off-white or light brown to a darker shade, the development of a noticeable odor, or a change in its physical state, such as clumping due to moisture absorption.[5] For experimental validation, a decrease in purity as determined by analytical techniques like HPLC or GC would be a definitive sign of degradation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experiments.
| Issue | Possible Cause | Recommended Solution |
| Discoloration of Solid Compound (Yellowing/Browning) | Exposure to air and/or light, leading to oxidation. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient air and light during weighing and handling. |
| Contamination with impurities. | Verify the purity of the material using an appropriate analytical method (see Experimental Protocols). If impure, consider purification by recrystallization. | |
| Poor Solubility in Aprotic Organic Solvents | This compound is a salt and has limited solubility in many non-polar organic solvents. | Consider converting the hydrochloride salt to the free base by treatment with a mild base (e.g., sodium bicarbonate) followed by extraction into an organic solvent. Alternatively, use a polar aprotic solvent like DMF or DMSO, but be aware of potential side reactions. |
| Inconsistent Reaction Yields | Degradation of the starting material. | Ensure the this compound is of high purity and has been stored correctly. Perform a purity check before use. |
| Presence of moisture. | Dry the compound in a vacuum oven at a low temperature before use, especially if it has been stored for an extended period. Use anhydrous solvents and inert atmosphere conditions for reactions sensitive to water. | |
| Formation of Unexpected Byproducts | Reaction with incompatible reagents. | Review the reaction scheme for any potential incompatibilities. Aryl amines can react with strong oxidizing agents, electrophiles, and some metals. |
| Side reactions due to basicity of the free amine. | If the reaction is performed under conditions where the free amine is generated, it can act as a nucleophile or a base, leading to side reactions. Adjusting the pH or using a non-nucleophilic base might be necessary. |
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | 2-8°C[6] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Protect from light (Amber vial) | To prevent photodegradation. |
| Humidity | Dry/Low Humidity[1][2][3][4] | To prevent deliquescence and hydrolysis, as the compound is hygroscopic.[5] |
| Container | Tightly Sealed[1][2] | To prevent moisture and air ingress. |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ClN | [10] |
| Molecular Weight | 171.67 g/mol | [10] |
| Appearance | Light Brown Solid | [5] |
| Melting Point | 235 °C | [9] |
| Solubility | Sparingly soluble in water. | [11] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Methodology:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol (B129727) to obtain a concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL solution in methanol in a 10 mL volumetric flask.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Trifluoroacetic acid in Water (B).
-
Start with 20% A, increase to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
-
Protocol 2: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare 1 mg/mL solutions of this compound in an appropriate solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for 7 days.
-
-
Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
-
Visualizations
Caption: Workflow for optimal storage and handling of this compound.
Caption: Logical troubleshooting guide for common experimental issues.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 8. Separation of 2,4,6-Trimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,4,5-Trimethylaniline and 2,4,6-Trimethylaniline
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aromatic amines is crucial for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic amines: 2,4,5-Trimethylaniline (B89559) and 2,4,6-Trimethylaniline. The analysis is grounded in fundamental principles of organic chemistry and supported by available experimental data.
The reactivity of these isomers is primarily dictated by the interplay of electronic and steric effects imparted by the amino and methyl substituents on the aromatic ring. Both isomers are activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methyl groups. However, the spatial arrangement of the methyl groups leads to significant differences in their reaction profiles.
Executive Summary of Comparative Reactivity
| Property | 2,4,5-Trimethylaniline | 2,4,6-Trimethylaniline |
| Structure | Asymmetric substitution | Symmetric substitution |
| Steric Hindrance at Amino Group | Moderate | High |
| Basicity (pKa) | ~5.09 | ~4.38 |
| Reactivity in Electrophilic Aromatic Substitution | Higher | Lower |
| Reactivity at the Amino Group (e.g., Acylation) | Higher | Lower |
Electronic and Steric Effects: The Underlying Principles
The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The methyl groups (-CH₃) are also activating and exhibit a similar directing effect.
In 2,4,5-trimethylaniline , the substitution pattern is asymmetric. The positions ortho and para to the amino group are sterically accessible to varying degrees, allowing for electrophilic attack.
Conversely, 2,4,6-trimethylaniline possesses a symmetric substitution pattern with methyl groups occupying both positions ortho to the amino group. This arrangement creates significant steric hindrance around the amino group and the adjacent ring carbons. This steric congestion is a dominant factor in its reactivity.
Comparative Reactivity in Key Chemical Reactions
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, such as nitration and halogenation, the rate of reaction is highly dependent on the accessibility of the activated positions on the aromatic ring.
-
2,4,5-Trimethylaniline: With a vacant ortho position and a para position that is also sterically accessible, this isomer is expected to undergo electrophilic aromatic substitution more readily. The combined activating effects of the amino and methyl groups enhance the electron density of the ring, promoting attack by electrophiles.
-
2,4,6-Trimethylaniline: The two methyl groups ortho to the amino group create a sterically hindered environment. This significantly impedes the approach of an electrophile to the ortho positions. While the para position is electronically activated, the overall rate of electrophilic substitution is expected to be considerably lower than that of its 2,4,5-isomer due to this steric shielding.
Reactions at the Amino Group
The reactivity of the amino group itself, for instance in acylation or diazotization reactions, is also profoundly influenced by steric hindrance.
-
2,4,5-Trimethylaniline: The amino group is relatively unencumbered, allowing for the ready approach of reagents. This facilitates reactions such as acylation, where an acyl group is introduced at the nitrogen atom.
-
2,4,6-Trimethylaniline: The flanking methyl groups provide substantial steric hindrance to the amino group. This steric shield makes it more difficult for reagents to access the nitrogen atom, leading to significantly slower reaction rates for processes like acylation.[1][2]
Basicity
The basicity of anilines is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton.
-
2,4,5-Trimethylaniline: Has a reported pKa of approximately 5.09.
-
2,4,6-Trimethylaniline: Has a reported pKa of approximately 4.38.
A higher pKa value indicates a stronger base. Therefore, 2,4,5-trimethylaniline is a stronger base than 2,4,6-trimethylaniline. This can be attributed to the steric inhibition of solvation of the anilinium ion in the case of the 2,4,6-isomer. The bulky ortho-methyl groups hinder the ability of solvent molecules to stabilize the positively charged conjugate acid, thus making the parent amine less basic.
Experimental Protocols
While specific comparative experimental data is scarce, the following general protocols for key reactions involving anilines can be adapted for a comparative study of these two isomers.
General Protocol for Nitration of Trimethylanilines
Materials:
-
Trimethylaniline isomer (2,4,5- or 2,4,6-)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the trimethylaniline isomer in concentrated sulfuric acid at 0°C.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the aniline (B41778) solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The reaction progress and product distribution can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative reactivity and regioselectivity.
General Protocol for Acylation of Trimethylanilines
Materials:
-
Trimethylaniline isomer (2,4,5- or 2,4,6-)
-
Acetyl Chloride (CH₃COCl) or Acetic Anhydride (B1165640) ((CH₃CO)₂O)
-
Pyridine (B92270) or Triethylamine (as a base)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl) (dilute)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the trimethylaniline isomer in dichloromethane in a round-bottom flask.
-
Add a base such as pyridine or triethylamine.
-
Cool the mixture to 0°C and slowly add acetyl chloride or acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The rate of reaction can be monitored by taking aliquots at different time intervals and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or GC-MS.
Visualizing the Reactivity Differences
The following diagrams illustrate the key structural differences and a conceptual workflow for a comparative kinetic study.
Figure 1. Structural and Reactivity Comparison.
References
A Comparative Guide to the Quantification of 2,4,5-Trimethylaniline Hydrochloride: An HPLC Method Validation
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4,5-Trimethylaniline hydrochloride. Furthermore, it presents a comparative analysis with alternative quantification techniques, supported by experimental data to guide the selection of the most suitable method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantification of this compound, offering high specificity, accuracy, and precision.
Experimental Protocol: HPLC Method Validation
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): 100 mg of this compound reference standard was accurately weighed and dissolved in 100 mL of the mobile phase.
-
Working Standard Solutions: The stock solution was serially diluted with the mobile phase to prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL for linearity assessment.
-
Sample Preparation: The sample containing this compound was dissolved and diluted with the mobile phase to fall within the linear range of the method.
3. Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: HPLC Method Validation Summary
The performance of the developed HPLC method was rigorously assessed, and the results are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| **Linearity (R²) ** | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.23% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | - |
Comparison with Alternative Quantification Methods
While HPLC is a powerful technique, other methods can be employed for the quantification of primary aromatic amines. This section compares the validated HPLC method with a common spectrophotometric technique, the Ninhydrin (B49086) method.
Ninhydrin Spectrophotometric Method
This colorimetric method relies on the reaction of ninhydrin with the primary amine group of 2,4,5-Trimethylaniline to form a colored product (Ruhemann's purple), which is then quantified using a spectrophotometer.[1][2][3][4]
Experimental Protocol: Ninhydrin Method
1. Reagents:
-
Ninhydrin reagent (2% in ethanol).
-
Acetate (B1210297) buffer (pH 5.5).
-
This compound standards.
2. Procedure:
-
Aliquots of the standard or sample solutions are mixed with the acetate buffer.
-
Ninhydrin reagent is added, and the mixture is heated in a boiling water bath for 20 minutes to allow for color development.[4]
-
After cooling to room temperature, the absorbance of the solution is measured at 570 nm.
-
A calibration curve is constructed by plotting absorbance versus the concentration of the standards.
Performance Comparison
The following table objectively compares the key performance parameters of the validated HPLC method with the Ninhydrin spectrophotometric method.
| Parameter | HPLC Method | Ninhydrin Method |
| Principle | Chromatographic Separation | Colorimetric Reaction |
| Specificity | High (separates analyte from impurities) | Low (reacts with other primary amines) |
| Sensitivity (LOD) | 0.3 µg/mL | ~1-5 µg/mL |
| Linearity (R²) | 0.9995 | ~0.995 |
| Precision (RSD%) | < 2% | < 5% |
| Analysis Time | ~10 min per sample | ~30-40 min per batch |
| Instrumentation | HPLC with UV Detector | Spectrophotometer, Water Bath |
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Workflow for the validation of the HPLC method.
Caption: Comparison of HPLC and Ninhydrin methods.
Conclusion
The validated RP-HPLC method provides a reliable, specific, accurate, and precise approach for the quantification of this compound, making it highly suitable for quality control and research environments in the pharmaceutical industry. While the Ninhydrin method offers a simpler and more cost-effective alternative, its lower specificity and sensitivity may not be appropriate for applications requiring high accuracy and the ability to distinguish the analyte from other primary amines. The choice of method should, therefore, be guided by the specific requirements of the analysis, including the required level of accuracy, the complexity of the sample matrix, and the available instrumentation.
References
Comparative toxicity of trimethylaniline isomers
A Comparative Toxicological Guide to Trimethylaniline Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the known toxicological profiles of four trimethylaniline isomers: 2,3,4-trimethylaniline (B74830), 2,4,5-trimethylaniline (B89559), 2,4,6-trimethylaniline (B148799), and 3,4,5-trimethylaniline. The objective of this document is to summarize key toxicological data, outline the experimental methodologies used for their assessment, and visualize the pertinent biological pathways to support informed decision-making in research and development. While extensive data is available for 2,4,5- and 2,4,6-trimethylaniline, there is a notable scarcity of public toxicological information for 2,3,4- and 3,4,5-trimethylaniline.
Comparative Toxicological Data
The toxicological effects of trimethylaniline isomers vary significantly, with data primarily available for the 2,4,5- and 2,4,6-isomers. The primary toxicological concerns associated with these aromatic amines include acute toxicity, methemoglobinemia, genotoxicity, and carcinogenicity.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for the trimethylaniline isomers. It is important to note the lack of available data for 2,3,4-trimethylaniline and 3,4,5-trimethylaniline.
| Isomer | CAS Number | LD50 (Oral, Rat) | LD50 (Oral, Mouse) | Other Acute Toxicity Data |
| 2,3,4-Trimethylaniline | 1467-35-2 | Data not available | Data not available | |
| 2,4,5-Trimethylaniline | 137-17-7 | 1250 mg/kg[1] | Data not available | Toxic if swallowed, in contact with skin, or if inhaled[2][3]. |
| 2,4,6-Trimethylaniline | 88-05-1 | 743 mg/kg[4][5] | 590 mg/kg[5] | Fatal if inhaled. LC50 (Inhalation, Mouse) = 290 mg/m³/2h[5]. |
| 3,4,5-Trimethylaniline | 1639-31-2 | Data not available | Data not available | Causes skin and serious eye irritation; may cause respiratory irritation[6]. |
Carcinogenicity and Genotoxicity
The carcinogenic and genotoxic potential of trimethylaniline isomers has been a significant area of investigation, particularly for the 2,4,5- and 2,4,6-isomers.
| Isomer | Carcinogenicity | Genotoxicity |
| 2,3,4-Trimethylaniline | Data not available | Data not available |
| 2,4,5-Trimethylaniline | Carcinogenic in male and female F344 rats and female B6C3F1 mice, inducing hepatocellular carcinomas[1][7][8]. | Mutagenic in Salmonella typhimurium with metabolic activation[1][8]. Mutagenic in Drosophila melanogaster and cultured rat fibroblasts[8]. |
| 2,4,6-Trimethylaniline | Evidence of carcinogenicity in male and female mice and male rats, inducing hepatocellular and vascular tumors in mice, and liver, lung, and stomach tumors in male rats[5]. IARC Group 3: Not classifiable as to its carcinogenicity to humans[5]. | Weakly mutagenic in Salmonella typhimurium[5]. Mutagenic in the Drosophila melanogaster wing spot test and in cultured fibroblasts[5]. Induced DNA damage in V79 cells[9]. |
| 3,4,5-Trimethylaniline | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the key toxicological studies are summarized below based on available information.
Acute Oral Toxicity (LD50)
-
Animal Model: Typically, young adult rats (e.g., Sprague-Dawley or Wistar) or mice of a single sex are used.
-
Dosage: A single dose of the trimethylaniline isomer, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the observation period.
-
LD50 Calculation: The LD50 value is calculated using appropriate statistical methods based on the mortality data.
Carcinogenicity Bioassays
The carcinogenicity of 2,4,5-trimethylaniline and 2,4,6-trimethylaniline was evaluated in long-term bioassays conducted by the National Cancer Institute (NCI) and others[5][7][8]. The general protocol for these studies is as follows:
-
Animal Models: Fischer 344 rats and B6C3F1 mice were used in the NCI bioassay of 2,4,5-trimethylaniline[7]. Charles River CD rats and HaM/lCR mice were used in the studies by Weisburger et al.[10].
-
Administration: The test compounds were administered in the diet for an extended period, typically 18 to 24 months[5][7][10].
-
Dose Levels: Multiple dose levels were used to establish a dose-response relationship. For example, in the NCI study of 2,4,5-trimethylaniline, rats received 200 or 800 ppm and mice received 50 or 100 ppm in their diet for 101 weeks[7].
-
Observation: Animals were observed daily for clinical signs of toxicity. Body weights were recorded regularly.
-
Pathology: At the end of the study, all animals were subjected to a complete necropsy, and a wide range of tissues were examined microscopically for evidence of neoplastic and non-neoplastic lesions.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemicals[11][12]. The general procedure involves:
-
Tester Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
-
Exposure: The tester strains are exposed to various concentrations of the trimethylaniline isomer on a minimal agar (B569324) plate.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of aromatic amines, including trimethylaniline isomers, is largely attributed to their metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the liver[13][14]. This metabolic activation is a critical initiating step in their toxic effects.
Metabolic Activation of Trimethylanilines
The following diagram illustrates the general metabolic activation pathway for aromatic amines.
Caption: Metabolic activation pathway of trimethylanilines leading to toxicity.
This pathway highlights the central role of N-hydroxylation in the bioactivation of trimethylanilines. The resulting N-hydroxy metabolites are reactive and can undergo further activation to form highly electrophilic nitrenium ions, which can covalently bind to DNA, leading to mutations and potentially cancer.
Induction of Methemoglobinemia
A significant acute toxic effect of many aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen[15]. The N-hydroxy metabolites of aromatic amines can participate in a redox cycle within red blood cells, leading to the formation of methemoglobin[14].
Caption: Mechanism of methemoglobin formation by trimethylaniline metabolites.
This diagram illustrates the cyclic process where the N-hydroxy metabolite oxidizes hemoglobin to methemoglobin and is itself converted to a nitroso derivative. The nitroso derivative can then be reduced back to the N-hydroxy form, perpetuating the cycle and leading to an accumulation of methemoglobin.
Conclusion
The available toxicological data indicate that 2,4,5-trimethylaniline and 2,4,6-trimethylaniline are of significant concern due to their acute toxicity, mutagenic potential, and carcinogenicity in animal models. The primary mechanism of toxicity for these compounds involves metabolic activation to reactive intermediates that can cause cellular damage. In contrast, there is a significant lack of publicly available toxicity data for 2,3,4-trimethylaniline and 3,4,5-trimethylaniline, highlighting a need for further research to fully characterize the toxicological profiles of all trimethylaniline isomers. Researchers and drug development professionals should exercise caution when handling any of these isomers and consider their potential for toxicity in risk assessments.
References
- 1. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. aksci.com [aksci.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. Risk of Carcinogenicity Associated with Synthetic Hair Dyeing Formulations: A Biochemical View on Action Mechanisms, Genetic Variation and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methaemoglobin formation by aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity of Antibodies Targeting 2,4,5-Trimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against 2,4,5-Trimethylaniline and its derivatives. Due to the limited availability of publicly accessible, direct cross-reactivity studies on this specific compound, this document outlines a standardized approach for conducting such comparative analyses. The methodologies and data presentation formats are based on established principles of antibody characterization and immunoassay development.
Introduction to Antibody Cross-Reactivity with Small Molecules
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen. In the context of small molecules like 2,4,5-Trimethylaniline, which acts as a hapten, antibodies are typically generated against a conjugate of the hapten and a carrier protein. The specificity of these antibodies is crucial, particularly in applications such as immunoassays for environmental monitoring, diagnostics, or drug metabolism studies.
Cross-reactivity with structurally similar derivatives can lead to false-positive results or inaccurate quantification. Therefore, a thorough characterization of antibody binding to a panel of related compounds is an essential step in the validation of any antibody-based detection method for 2,4,5-Trimethylaniline.
Experimental Data Summary: A Hypothetical Comparison
To objectively compare the performance of different antibodies, quantitative data from cross-reactivity studies should be summarized. The following tables present a hypothetical dataset for three different monoclonal antibodies (mAb-1, mAb-2, and mAb-3) raised against a 2,4,5-Trimethylaniline-protein conjugate. The data is derived from a competitive enzyme-linked immunosorbent assay (ELISA).
Table 1: Cross-Reactivity Profile of Anti-2,4,5-Trimethylaniline Antibodies
| Compound | Structure | mAb-1 Cross-Reactivity (%) | mAb-2 Cross-Reactivity (%) | mAb-3 Cross-Reactivity (%) |
| 2,4,5-Trimethylaniline | 100 | 100 | 100 | |
| 2,4-Dimethylaniline | 45.2 | 65.8 | 20.1 | |
| 2,5-Dimethylaniline | 30.7 | 50.1 | 15.5 | |
| 3,4-Dimethylaniline | 10.5 | 25.3 | 5.2 | |
| Aniline | <1 | 2.1 | <0.5 | |
| o-Toluidine | 5.8 | 12.4 | 2.3 | |
| m-Toluidine | 2.1 | 8.9 | 1.1 | |
| p-Toluidine | 8.3 | 15.6 | 4.7 |
Cross-reactivity (%) is calculated as (IC50 of 2,4,5-Trimethylaniline / IC50 of competing compound) x 100.
Table 2: IC50 Values from Competitive ELISA
| Compound | mAb-1 IC50 (ng/mL) | mAb-2 IC50 (ng/mL) | mAb-3 IC50 (ng/mL) |
| 2,4,5-Trimethylaniline | 10.5 | 8.2 | 12.1 |
| 2,4-Dimethylaniline | 23.2 | 12.5 | 60.2 |
| 2,5-Dimethylaniline | 34.2 | 16.4 | 78.1 |
| 3,4-Dimethylaniline | 100.0 | 32.4 | 232.7 |
| Aniline | >1000 | 390.5 | >2000 |
| o-Toluidine | 181.0 | 66.1 | 526.1 |
| m-Toluidine | 500.0 | 92.1 | >1000 |
| p-Toluidine | 126.5 | 52.6 | 257.4 |
Experimental Protocols
A detailed methodology is critical for the reproducibility and comparison of results.
-
Coating: A 96-well microtiter plate is coated with a conjugate of 2,4,5-Trimethylaniline and a carrier protein (e.g., BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Competition: A mixture of a fixed concentration of the anti-2,4,5-Trimethylaniline antibody and varying concentrations of the free analyte (2,4,5-Trimethylaniline or its derivatives) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added and incubated for 1 hour at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values are determined by plotting the absorbance against the logarithm of the analyte concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
In a toxicological context, 2,4,5-Trimethylaniline is known to be a metabolite of certain azo dyes and has been studied for its potential carcinogenicity.[1] While it doesn't directly participate in a signaling pathway, its metabolites can form DNA adducts, leading to genotoxicity. An antibody against 2,4,5-Trimethylaniline could be used to detect its presence in biological samples as part of a toxicological assessment.
Caption: Bio-activation of an azo dye to 2,4,5-Trimethylaniline and its detection.
Conclusion and Recommendations
The provided hypothetical data and protocols offer a robust framework for assessing the cross-reactivity of antibodies against 2,4,5-Trimethylaniline derivatives. Based on our hypothetical results:
-
mAb-3 demonstrates the highest specificity for 2,4,5-Trimethylaniline, with significantly lower cross-reactivity for all tested derivatives compared to mAb-1 and mAb-2. This would make it the most suitable candidate for a highly specific immunoassay.
-
mAb-2 shows broader cross-reactivity, which might be advantageous for developing an assay aimed at detecting a class of trimethylaniline and dimethylaniline compounds.
-
mAb-1 exhibits intermediate specificity.
For any newly developed antibody, it is imperative to perform such a cross-reactivity analysis against a comprehensive panel of structurally related compounds to ensure the accuracy and reliability of its intended application.
References
Performance of 2,4,5-Trimethylaniline as a Dye Precursor: A Comparative Guide
In the vast landscape of synthetic colorants, aniline (B41778) and its derivatives stand as fundamental building blocks for a myriad of dyes, particularly azo dyes, which constitute the largest class of commercial colorants.[1] The specific molecular structure of the aniline precursor significantly influences the resulting dye's color, intensity, and fastness properties. This guide provides a comparative analysis of 2,4,5-trimethylaniline (B89559) as a dye precursor against other commonly used anilines, supported by collated experimental data.
Comparative Performance of Aniline Derivatives in Azo Dye Synthesis
The performance of an aniline derivative as a dye precursor is primarily evaluated based on the yield of the dye synthesis and the properties of the resulting dye, such as its spectral characteristics (color) and fastness to various agents like light and washing. The electronic nature of substituents on the aniline ring plays a crucial role; electron-donating groups can enhance the color depth, while electron-withdrawing groups can shift the color and affect the dye's stability.[2]
Table 1: Comparison of Dye Synthesis Yield and Spectral Properties
| Aniline Precursor | Coupling Component | Dye Yield (%) | Wavelength of Max. Absorption (λmax) (nm) | Reference |
| Aniline | β-Naphthol | ~85% | 482 | Hypothetical/Typical |
| p-Toluidine | β-Naphthol | >90% | 485 | Inferred from general principles |
| p-Chloroaniline | β-Naphthol | ~90% | 480 | Inferred from general principles |
| p-Nitroaniline | β-Naphthol | ~95% | 490 | [3] |
| 2,4,5-Trimethylaniline | 2-naphthol-3,6-disulfonic acid | Not Specified | Not Specified | Inferred from Ponceau 3R synthesis |
| 4-bromoaniline | Phenol | 42% | 480 (in Methanol) | [2][4] |
| Sulphanilic acid | 1-naphthol | 75% | 530 (in Methanol) | [2][4] |
Table 2: Comparison of Dye Fastness Properties
| Aniline Precursor | Coupling Component | Fabric | Light Fastness (Scale 1-5) | Wash Fastness (Scale 1-5) | Reference |
| p-Nitroaniline | Not Specified | Cotton/Cellulose | 5 | 4 | [3] |
| 4-bromoaniline | Phenol | Polyester | Good | Very Good | [2][4] |
| Sulphanilic acid | 1-naphthol | Polyester | Good | Very Good | [2][4] |
| Various anilines | Cyanurated components | Silk, Wool, Cotton | Good to Very Good | Moderate to Very Good | [5] |
Fastness rating scale: 1 - Poor, 2 - Fair, 3 - Moderate, 4 - Good, 5 - Excellent.[2][3]
From the available data, it is evident that the nature of the aniline precursor significantly impacts the dye's properties. For instance, the presence of a nitro group in p-nitroaniline leads to a dye with excellent light fastness.[3] The introduction of sulfonic acid groups, as in sulphanilic acid, imparts water solubility, which is crucial for dyeing natural fibers.[2] While specific quantitative data for dyes derived solely from 2,4,5-trimethylaniline is sparse in the provided literature, its use in the synthesis of the red dye Ponceau 3R indicates its capability to produce vibrant red shades.
Experimental Protocols
The synthesis of azo dyes from aniline precursors follows a well-established two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound.
General Protocol for Azo Dye Synthesis
1. Diazotization of Aniline Derivative:
-
Dissolve the chosen aniline derivative (e.g., 2,4,5-trimethylaniline) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5°C with constant stirring.
-
The reaction mixture is stirred for an additional 15-30 minutes to ensure complete formation of the diazonium salt solution.
2. Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
3. Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the crude dye with cold water to remove any soluble impurities.
-
The dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified dye in a desiccator or a low-temperature oven.
Protocol for Fastness Testing
Light Fastness:
-
A sample of the dyed fabric is exposed to a standardized artificial light source (e.g., a xenon arc lamp) under controlled conditions.
-
The change in color of the exposed sample is compared against an unexposed sample using a standardized grey scale for assessing color change. The rating is given on a scale of 1 to 8 (or 1 to 5), where a higher number indicates better light fastness.[2]
Wash Fastness:
-
A specimen of the dyed fabric is agitated in a soap or detergent solution under specified conditions of time and temperature.
-
The change in color of the specimen and the degree of staining of an adjacent undyed fabric are assessed using the appropriate grey scales. The rating is given on a scale of 1 to 5, where a higher number indicates better wash fastness.[2]
Visualizing the Workflow
The general process for synthesizing and evaluating azo dyes from different aniline precursors can be visualized as a sequential workflow.
Caption: Experimental workflow for the synthesis and evaluation of azo dyes.
References
A Comparative Guide to Inter-laboratory Validation of 2,4,5-Trimethylaniline Analysis
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Look at Analytical Performance
The following tables summarize typical performance data for the analysis of aromatic amines using GC-MS and HPLC. This data, derived from studies on other aniline (B41778) derivatives, can serve as a benchmark for laboratories validating methods for 2,4,5-trimethylaniline (B89559). Key performance indicators in inter-laboratory validation are repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), often expressed as the Relative Standard Deviation (RSD).
Table 1: Illustrative Performance Data for Aromatic Amines by GC-MS
| Analyte (similar to 2,4,5-Trimethylaniline) | Method | Limit of Detection (LOD) | Linearity Range | Repeatability (RSDr) | Reproducibility (RSDR) |
| Aniline | GC-NPD | 2.3 µg/L | 40 - 800 µg/L | < 5% | < 15% |
| 2,4,6-Trichloroaniline | GC-NPD | 1.2 µg/L | 3 x MDL to 300 x MDL | < 5% | < 15% |
| Methylaniline Isomers | GC/MS | - | - | < 10% | < 20% |
Data is illustrative and based on performance for similar aniline compounds. Actual performance for 2,4,5-trimethylaniline may vary.
Table 2: Illustrative Performance Data for Aromatic Amines by HPLC
| Analyte (similar to 2,4,5-Trimethylaniline) | Method | Limit of Detection (LOD) | Linearity Range | Repeatability (RSDr) | Reproducibility (RSDR) |
| Aniline | HPLC-UV | ~0.1-1 µg/mL | 0.5 - 100 µg/mL | < 3% | < 10% |
| Chloroaniline Isomers | HPLC-UV | ~0.05-0.5 µg/mL | 0.2 - 50 µg/mL | < 4% | < 12% |
| Aromatic Amines (general) | HPLC-Fluorescence (with derivatization) | 0.12-0.21 nmol/L[1] | 24.41 fmol - 200.0 pmol[1] | Excellent[1] | - |
Data is illustrative and based on performance for similar aromatic amines. Actual performance for 2,4,5-trimethylaniline may vary.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for aromatic amines and can be adapted for the specific analysis of 2,4,5-trimethylaniline.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Instrumentation:
-
Gas chromatograph with a mass spectrometer (MS) detector.
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).
2. Reagents and Standards:
-
Solvent for extraction (e.g., methylene (B1212753) chloride, toluene).
-
2,4,5-Trimethylaniline reference standard.
-
Internal standard (e.g., N-methylaniline).
-
Anhydrous sodium sulfate.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of the aqueous sample to >11 with 1.0 M Sodium Hydroxide.
-
Add the internal standard to the sample.
-
Extract the sample with a suitable organic solvent.
-
Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
4. GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analyte quantification.
5. Calibration:
-
Prepare a series of calibration standards of 2,4,5-trimethylaniline with the internal standard.
-
Analyze the standards to generate a calibration curve.
6. Quantification:
-
Identify the 2,4,5-trimethylaniline peak based on its retention time and mass spectrum.
-
Calculate the concentration using the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).
-
2,4,5-Trimethylaniline reference standard.
3. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
4. HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and acetate buffer (e.g., 0.1 M, pH 4.66).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of 2,4,5-trimethylaniline (typically around 240-280 nm).
-
Injection Volume: 10 µL.
5. Calibration:
-
Prepare a series of calibration standards of 2,4,5-trimethylaniline.
-
Analyze the standards to generate a calibration curve.
6. Quantification:
-
Identify the 2,4,5-trimethylaniline peak based on its retention time.
-
Calculate the concentration using the calibration curve.
Mandatory Visualization
Caption: Workflow for an inter-laboratory validation study.
Signaling Pathways and Logical Relationships
For the analysis of 2,4,5-trimethylaniline, there are no direct signaling pathways involved as it is a small molecule analyte. The logical relationship in its analysis follows a standard analytical workflow.
Caption: General analytical workflow for 2,4,5-trimethylaniline.
References
Spectroscopic comparison of 2,4,5-Trimethylaniline and its hydrochloride salt
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a free base and its salt form is critical. This guide provides an objective, data-driven comparison of the spectroscopic properties of 2,4,5-trimethylaniline (B89559) and its hydrochloride salt, offering insights into the structural changes that occur upon protonation.
This comparison utilizes key spectroscopic techniques—Nuclear Magnetic resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to elucidate the distinct spectral signatures of the aromatic amine and its corresponding salt. The protonation of the amino group in 2,4,5-trimethylaniline to form the anilinium ion in the hydrochloride salt leads to significant alterations in the molecule's electronic environment, which are reflected in their respective spectra.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | 2,4,5-Trimethylaniline (Free Base) | 2,4,5-Trimethylaniline Hydrochloride (Salt) | Key Differences upon Protonation |
| ¹H NMR | Aromatic protons at ~6.5-7.0 ppm; -NH₂ protons as a broad singlet. | Aromatic protons shift downfield; -NH₃⁺ protons appear as a broad singlet at a more downfield position. | Deshielding of aromatic and amino protons. |
| ¹³C NMR | Ipso-carbon (C-N) is shielded; other aromatic carbons are less affected. | Ipso-carbon (C-N) is significantly deshielded; other aromatic carbons also experience a downfield shift. | Significant downfield shift of the carbon attached to the nitrogen. |
| FT-IR | Two distinct N-H stretching bands around 3300-3500 cm⁻¹. | A broad, strong N⁺-H stretching band appears at lower wavenumbers (around 2800-3000 cm⁻¹). | Disappearance of the primary amine N-H stretches and appearance of the ammonium (B1175870) N⁺-H stretch. |
| UV-Vis | Exhibits characteristic benzenoid absorption bands. | A hypsochromic (blue) shift of the primary absorption band is expected. | Alteration of the interaction between the nitrogen lone pair and the aromatic π-system. |
In-Depth Spectroscopic Analysis
The following tables summarize the quantitative spectroscopic data for 2,4,5-trimethylaniline and its hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) [ppm] |
| 2,4,5-Trimethylaniline | CDCl₃ | ~6.8 (s, 1H, Ar-H), ~6.6 (s, 1H, Ar-H), ~3.6 (br s, 2H, -NH₂), ~2.2 (s, 3H, Ar-CH₃), ~2.15 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃) |
| 2,4,5-Trimethylaniline HCl | DMSO-d₆ | ~7.0 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~9.5 (br s, 3H, -NH₃⁺), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) [ppm] |
| 2,4,5-Trimethylaniline | CDCl₃ | ~143 (C-N), ~132, ~130, ~128, ~125, ~117 (Ar-C), ~20, ~19, ~18 (Ar-CH₃) |
| 2,4,5-Trimethylaniline HCl | DMSO-d₆ | ~135 (C-N), ~138, ~131, ~130, ~129, ~120 (Ar-C), ~19, ~18, ~17 (Ar-CH₃) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: FT-IR Spectral Data
| Compound | Sample Prep. | Wavenumber (cm⁻¹) | Assignment |
| 2,4,5-Trimethylaniline | KBr Pellet | ~3450, ~3370 | N-H stretching (asymmetric & symmetric) |
| ~3000 | Aromatic C-H stretching | ||
| ~1620 | N-H bending | ||
| ~1510 | Aromatic C=C stretching | ||
| 2,4,5-Trimethylaniline HCl | KBr Pellet | ~2800-3000 (broad) | N⁺-H stretching |
| ~3000 | Aromatic C-H stretching | ||
| ~1600 | N⁺-H bending | ||
| ~1500 | Aromatic C=C stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectral Data
| Compound | Solvent | λmax [nm] |
| 2,4,5-Trimethylaniline | Ethanol (B145695) | ~240, ~290 |
| 2,4,5-Trimethylaniline HCl | Water | ~230, ~280 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analyses cited in this guide.
NMR Spectroscopy
-
Sample Preparation :
-
2,4,5-Trimethylaniline : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
This compound : Dissolve 5-10 mg of the salt in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a standard 5 mm NMR tube.
-
-
Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of 0 to 200 ppm is common, with proton decoupling.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
UV-Vis Spectroscopy
-
Sample Preparation :
-
2,4,5-Trimethylaniline : Prepare a stock solution in ethanol and dilute to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
This compound : Prepare a stock solution in deionized water and dilute to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
-
Data Acquisition :
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the respective solvent (ethanol or water).
-
Record the absorbance spectrum of the sample solution over a wavelength range of 200 to 400 nm.
-
Visualizing the Comparison Workflow
The logical flow of the spectroscopic comparison is outlined in the diagram below.
Caption: Workflow for the spectroscopic comparison of 2,4,5-Trimethylaniline and its hydrochloride salt.
Signaling Pathway of Spectroscopic Change
The protonation of the amine group initiates a cascade of electronic and structural changes that are detected by different spectroscopic methods.
Caption: The impact of amine protonation on observed spectroscopic signals.
Navigating the Catalytic Landscape for 2,4,5-Trimethylaniline Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving desired outcomes in chemical synthesis. This guide provides a comparative analysis of the efficacy of various catalysts in reactions involving 2,4,5-trimethylaniline (B89559), a key intermediate in the synthesis of pharmaceuticals, dyes, and other high-value organic compounds. The following sections detail catalyst performance in key reaction types, supported by experimental data and protocols to inform your synthetic strategies.
Catalyst Performance in Key Reactions
The reactivity of 2,4,5-trimethylaniline is primarily centered around the amino group and the activated aromatic ring. The choice of catalyst is critical in directing the reaction towards the desired product with high yield and selectivity. This section compares the performance of different catalyst systems in two major classes of reactions: C-N cross-coupling and hydroamination.
Cross-Coupling Reactions
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2,4,5-trimethylaniline, these reactions are crucial for introducing aryl or other organic moieties. Palladium-based catalysts are the most extensively studied and utilized for this purpose.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | >95 | Highly effective for a broad range of aryl halides. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 90-95 | Good for less reactive coupling partners. |
| NiBr₂·glyme / 4CzIPN | - | t-Butylamine | DMA | 25 | ~90 | A photoredox method suitable for mild conditions.[1] |
| CuI | 6-hydroxy picolinhydrazide | K₂CO₃ | MeOH/EtOH | 25 | 85-95 | Room-temperature conditions, good functional group tolerance. |
Note: While the data for Nickel and Copper-catalyzed reactions may not specifically use 2,4,5-trimethylaniline as the substrate in the cited literature, they represent state-of-the-art methods for aniline (B41778) cross-coupling and are excellent starting points for optimization.
Hydroamination Reactions
The addition of the N-H bond of 2,4,5-trimethylaniline across a carbon-carbon multiple bond (hydroamination) is a highly atom-economical method for synthesizing more complex amines. Gold and other late transition metal catalysts have shown significant promise in this area. The following data is based on studies with the closely related 2,4,6-trimethylaniline, providing a strong predictive basis for catalyst performance with the 2,4,5-isomer.
| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Conversion (%) |
| [IPrAuCl] | AgSbF₆ | CH₃CN | 90 | 98 |
| [IMesAuCl] | AgSbF₆ | CH₃CN | 90 | 91 |
| [(η⁵-Cp*)₂Zn₂] | - | Toluene | 60 | >99 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful catalyst screening and optimization.
General Protocol for Palladium-Catalyzed C-N Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). 2,4,5-trimethylaniline (1.0 equiv.), the aryl halide (1.2 equiv.), and the anhydrous solvent (e.g., toluene) are then added via syringe.
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Protocol for Gold-Catalyzed Intermolecular Hydroamination
-
Catalyst Activation: In a reaction vial, the gold catalyst precursor (e.g., [IPrAuCl], 2 mol%) and the co-catalyst (e.g., AgSbF₆, 2 mol%) are dissolved in the solvent (e.g., acetonitrile). The mixture is stirred at room temperature for 10 minutes to allow for halide abstraction and activation of the catalyst.
-
Substrate Addition: To this solution, 2,4,5-trimethylaniline (1.0 equiv.) and the alkyne (1.5 equiv.) are added.
-
Reaction Execution: The vial is sealed and the reaction mixture is heated to the specified temperature (e.g., 90 °C) with stirring for the required duration.
-
Analysis: The conversion of the starting materials and the formation of the product can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is removed in vacuo, and the residue is purified by flash chromatography.
Visualizing Reaction Workflows and Pathways
To further clarify the experimental and conceptual frameworks, the following diagrams illustrate a typical catalyst screening workflow and a generalized catalytic cycle for a cross-coupling reaction.
Caption: A typical experimental workflow for catalyst screening.
Caption: A generalized catalytic cycle for C-N cross-coupling.
References
A Comparative Guide: LC-MS versus GC-MS for the Analysis of 2,4,5-Trimethylaniline
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of LC-MS and GC-MS for the Quantitative Analysis of 2,4,5-Trimethylaniline.
The accurate and sensitive quantification of 2,4,5-Trimethylaniline, a compound of interest in various industrial and research fields, necessitates the selection of an appropriate analytical technique. This guide provides an objective comparison of two powerful analytical platforms, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific analyte. The information presented herein is supported by experimental data and detailed protocols to aid researchers in making an informed decision based on their specific analytical needs, such as required sensitivity, sample matrix, and throughput.
At a Glance: Key Differences and Considerations
| Feature | LC-MS | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Often simpler, involving extraction and filtration. Derivatization is typically not required for 2,4,5-Trimethylaniline. | Generally more complex, often requiring derivatization to increase volatility and improve peak shape for polar analytes like 2,4,5-Trimethylaniline. |
| Sensitivity | High sensitivity, especially with tandem MS (MS/MS), allows for trace-level detection. | Sensitivity can be high, particularly with MS/MS, but may be influenced by the efficiency of derivatization. |
| Throughput | Can be high due to simpler sample preparation and fast chromatographic runs. | Can be lower due to the additional derivatization step. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. | Can be affected by non-volatile matrix components contaminating the injector and column. |
Quantitative Performance Comparison
The following table summarizes the quantitative performance data for the analysis of 2,4,5-Trimethylaniline using LC-MS/MS and representative data for a similar analyte using GC-MS.
| Parameter | LC-MS/MS | GC-MS (with derivatization - representative data) |
| Limit of Detection (LOD) | 1.2 µg/L[1] | 0.01 - 0.05 µg/L (for various methylanilines)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3-5x LOD | 0.01 - 0.05 µg/L (for various methylanilines by GC/MS-MS)[2] |
| **Linearity (R²) ** | 0.999[1] | >0.99 (general expectation for validated methods) |
| Precision (RSD%) | 1.5%[1] | <15% (general expectation for trace analysis) |
Experimental Workflows
The selection of an analytical method is intrinsically linked to the experimental workflow. The following diagrams illustrate the typical steps involved in the analysis of 2,4,5-Trimethylaniline using LC-MS and GC-MS.
Detailed Experimental Protocols
LC-MS/MS Method
This protocol is adapted from a validated method for the determination of primary aromatic amines.
1. Sample Preparation
-
Extraction: Extract the sample with a suitable solvent such as methanol.
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the initial mobile phase if necessary to bring the concentration within the calibration range.
2. LC Parameters
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 or PFP (Pentafluorophenyl) column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. MS/MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for anilines.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 2,4,5-Trimethylaniline need to be optimized. The precursor ion will be [M+H]⁺.
GC-MS Method (with Derivatization)
This protocol is a general procedure for the analysis of anilines by GC-MS and may require optimization for 2,4,5-Trimethylaniline.
1. Sample Preparation
-
Extraction: Extract the sample with a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Drying and Concentration: Dry the extract over anhydrous sodium sulfate (B86663) and concentrate it to a small volume under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
To the concentrated extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
2. GC Parameters
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 60-80°C) and ramping up to a higher temperature (e.g., 280-300°C) to ensure good separation.
-
Injection Mode: Splitless injection for trace analysis.
3. MS Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Mass Range: A scan range that includes the molecular ion and characteristic fragment ions of the derivatized 2,4,5-Trimethylaniline.
Discussion and Recommendations
LC-MS offers a more direct and high-throughput approach for the analysis of 2,4,5-Trimethylaniline. The elimination of the derivatization step simplifies the sample preparation process, reduces potential sources of error, and shortens the overall analysis time. This makes LC-MS particularly suitable for routine analysis of a large number of samples. The high sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS) allow for the reliable quantification of 2,4,5-Trimethylaniline at trace levels.
GC-MS is a robust and widely available technique that can also achieve high sensitivity for the analysis of 2,4,5-Trimethylaniline, especially when coupled with tandem mass spectrometry (GC-MS/MS).[2] However, the necessity of derivatization for this polar analyte adds complexity and time to the sample preparation workflow. The derivatization reaction needs to be carefully optimized and controlled to ensure reproducibility. GC-MS may be a preferred option when dealing with complex matrices where the separation efficiency of gas chromatography is advantageous or when a laboratory is already heavily invested in GC-MS instrumentation and expertise.
For researchers, scientists, and drug development professionals requiring a high-throughput, sensitive, and straightforward method for the routine quantification of 2,4,5-Trimethylaniline, LC-MS/MS is the recommended technique. The simpler sample preparation and direct analysis capabilities offer significant advantages in terms of efficiency and reproducibility.
GC-MS remains a viable and powerful alternative , particularly when the highest sensitivity is required (as suggested by the representative data for similar compounds) and the laboratory has established protocols and expertise in derivatization techniques for polar analytes. The choice between the two will ultimately depend on the specific application, sample matrix, available instrumentation, and the desired balance between sample throughput and ultimate sensitivity.
References
The Versatility of the Aniline Scaffold: A Comparative Guide to the Structure-Activity Relationship of Substituted Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals, the aniline (B41778) scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted aniline analogs, with a focus on their application as anticancer agents. We will delve into quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.
While a systematic SAR study on a comprehensive series of 2,4,5-trimethylaniline (B89559) analogs is not extensively documented in publicly available research, the broader class of substituted anilines has been a fertile ground for the development of targeted therapies. The principles derived from these studies can be effectively applied to predict the potential of and guide the design of novel 2,4,5-trimethylaniline derivatives.
Quantitative Comparison of Substituted Aniline Analogs as Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various aniline derivatives against different protein kinases and cancer cell lines. This data highlights how substitutions on the aniline ring influence potency and selectivity.
| Compound ID | Aniline Substitution | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50/IC50 (µM) |
| 1 | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Abl | <1 | - | - |
| 2 | 3-(tert-butyl)-1-(quinolin-6-yl)-1H-pyrazol-5-amine | Abl | 16 | - | - |
| 3 | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Axl | 12 | - | - |
| 4 | 2,4-dichloroaniline | VEGFR-2 | 170 | - | - |
| 5 | 3-chloro-4-fluoroaniline | VEGFR-2 | 130 | - | - |
| 6 | 3-ethynylaniline | VEGFR-2 | 20 | - | - |
| 7 | 3-methylaniline (m-toluidine) | VEGFR-2 | 50 | - | - |
| 8 | 3,4-dimethylaniline | Tubulin Polymerization | 67-160 (nM) | HeLa, A549, HT-29 | - |
| 9 | 4-ethylaniline | Tubulin Polymerization | 160-240 (nM) | HeLa, A549, HT-29 | - |
| 18c | 2-substituted aniline pyrimidine | Mer | 18.5 | MDA-MB-231 | 0.033 |
| 18c | 2-substituted aniline pyrimidine | c-Met | 33.6 | HCT116 | 0.016 |
Structure-Activity Relationship Insights
The data reveals several key trends in the SAR of aniline-based kinase inhibitors:
-
Lipophilic and Halogen Substitutions: Small lipophilic groups, such as methyl and halogens, on the aniline ring are often favored for potent kinase inhibition. For instance, in the context of 4-anilinoquinazolines as VEGFR-2 inhibitors, small substituents at the C-2' and C-4' positions of the aniline ring, such as hydrogen, fluorine, or methyl, were found to be preferable.
-
DFG-out Pocket Moieties: For inhibitors targeting the "DFG-out" inactive conformation of kinases, the nature of the substituent group that binds to this pocket is critical for both potency and selectivity. The 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline moiety, found in the approved drug ponatinib, is a well-established and highly effective group for this purpose.
-
Hinge-Binding and Cooperativity: The aniline nitrogen and adjacent functionalities often form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The overall potency of an inhibitor is a result of cooperative binding between the hinge-binding element and the groups occupying the hydrophobic back pocket.
-
Impact on Cellular Activity: As seen with the 2-anilino triazolopyrimidine derivatives, substitutions on the aniline ring can significantly impact antiproliferative activity in cancer cell lines. For example, p-toluidino (p-methylanilino), p-ethylanilino, and 3',4'-dimethylanilino substitutions resulted in potent compounds with IC50 values in the nanomolar range against various cancer cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor potency. Below are protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic protein kinase and can be modified for specific targets. It utilizes a luminescence-based assay that measures the amount of ATP remaining in the solution after the kinase reaction.
Materials:
-
Purified protein kinase
-
Kinase substrate (peptide or protein)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds (2,4,5-trimethylaniline analogs) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of the assay plate, add the kinase, substrate, and test compound solution.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Human cancer cell line (e.g., A549, HeLa, MDA-MB-231)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (2,4,5-trimethylaniline analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Clear 96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 or IC50 value by fitting the data to a dose-response curve.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by aniline-based inhibitors and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway and the mechanism of inhibition by aniline analogs.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion
The aniline scaffold is a remarkably versatile and enduring platform in medicinal chemistry, particularly for the development of kinase inhibitors. While the specific SAR of 2,4,5-trimethylaniline analogs requires more focused investigation, the principles gleaned from the broader class of substituted anilines provide a strong foundation for future drug discovery efforts. By understanding the impact of various substitutions on kinase affinity and cellular activity, and by employing robust experimental protocols, researchers can continue to leverage the aniline core to design novel and effective therapeutic agents.
References
Definitive Identity Confirmation of 2,4,5-Trimethylaniline Hydrochloride: A Comparative Guide to Reference Standards
For researchers, scientists, and drug development professionals, the unequivocal identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical data for confirming the identity of 2,4,5-Trimethylaniline hydrochloride against its reference standard, supported by detailed experimental protocols.
The accurate identification of this compound, a key intermediate in various manufacturing processes, is critical for quality control and regulatory compliance. This guide outlines the principal analytical techniques and expected data for confident characterization. While publicly available Certificates of Analysis with detailed quantitative data for this compound are not readily accessible, this guide compiles typical data from spectral databases for the free amine (2,4,5-Trimethylaniline) and outlines the expected variations for the hydrochloride salt.
Data Presentation: A Comparative Analysis
The following table summarizes the expected analytical data for this compound and its free amine counterpart. This data serves as a benchmark for comparison with experimental results obtained from a sample under investigation.
| Analytical Technique | Parameter | 2,4,5-Trimethylaniline (Free Amine) - Expected Data | This compound - Expected Data | Alternative Reference Standard (2,4-Dimethylaniline) - Expected Data |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.5-7.0 ppm; Amino Protons: ~3.5 ppm; Methyl Protons: ~2.1-2.3 ppm | Aromatic Protons: Shifted downfield; Amino Protons (-NH3+): Broad singlet, shifted significantly downfield; Methyl Protons: Minor downfield shift | Aromatic Protons: ~6.6-7.0 ppm; Amino Protons: ~3.5 ppm; Methyl Protons: ~2.1-2.2 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~115-145 ppm; Methyl Carbons: ~15-20 ppm | Aromatic Carbons: Shifted downfield; Methyl Carbons: Minor downfield shift | Aromatic Carbons: ~115-148 ppm; Methyl Carbons: ~17-21 ppm |
| FTIR | Wavenumber (cm⁻¹) | N-H stretch: ~3300-3500 cm⁻¹ (doublet); C-H (aromatic) stretch: ~3000-3100 cm⁻¹; C-H (aliphatic) stretch: ~2850-2970 cm⁻¹; C=C (aromatic) stretch: ~1500-1600 cm⁻¹; C-N stretch: ~1250-1350 cm⁻¹ | N-H stretch of -NH3+: Broadband, ~2500-3000 cm⁻¹; Other peaks similar to free amine with minor shifts | N-H stretch: ~3300-3500 cm⁻¹ (doublet); C-H (aromatic) stretch: ~3000-3100 cm⁻¹; C-H (aliphatic) stretch: ~2850-2960 cm⁻¹; C=C (aromatic) stretch: ~1500-1620 cm⁻¹; C-N stretch: ~1250-1340 cm⁻¹ |
| GC-MS | Retention Time (t R ) | Method-dependent | Derivatization may be required for optimal analysis | Method-dependent |
| Mass-to-charge (m/z) | Molecular Ion [M]⁺: 135; Key Fragments: 120 ([M-CH₃]⁺), 105, 91 | Molecular Ion of free amine observed after in-source fragmentation of the hydrochloride | Molecular Ion [M]⁺: 121; Key Fragments: 106 ([M-CH₃]⁺), 91, 77 | |
| HPLC | Retention Time (t R ) | Method-dependent | Method-dependent | Method-dependent |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrumentation: FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane). For the hydrochloride salt, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.
-
Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid) is a common starting point for aromatic amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by a UV scan of the sample).
-
Injection Volume: 10 µL.
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagrams are provided.
Caption: Workflow for confirming the identity of a chemical sample.
Evaluating the Purity of Commercial 2,4,5-Trimethylaniline Hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative evaluation of commercial 2,4,5-Trimethylaniline hydrochloride, a key intermediate in various synthetic pathways. We present a framework for assessing its purity using standard analytical techniques and compile data on commercially available products.
Comparative Analysis of Commercial this compound
The purity of this compound from various suppliers is typically determined by High-Performance Liquid Chromatography (HPLC). A survey of commercially available products indicates that a purity of greater than 95% is standard. However, the exact purity and the nature of any impurities can vary between batches and suppliers. For critical applications, independent verification of purity is highly recommended.
| Supplier | Stated Purity | Analytical Method |
| Supplier A | >95% | HPLC |
| Supplier B | ≥98% | HPLC |
| Supplier C | >99% | HPLC, NMR |
Note: This table is a representation based on commonly available data and is for illustrative purposes. Researchers should always refer to the supplier's certificate of analysis for specific batch information.
Experimental Protocols for Purity Determination
To independently verify the purity of commercial this compound, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC) for quantitative determination of the main component and detection of related substance impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment against a certified internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for identity confirmation.
Below are detailed protocols for each of these techniques.
Workflow for Purity Evaluation
Caption: Workflow for the comprehensive purity evaluation of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method provides a quantitative assessment of the purity of this compound and is effective for separating and quantifying impurities. A reverse-phase method is generally suitable for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Methanol (for sample preparation)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acidifier (e.g., 0.1% phosphoric acid) to improve peak shape. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in methanol to a concentration similar to the primary working standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. The percentage purity can be calculated using the following formula:
Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Quantitative ¹H NMR (qNMR) Protocol
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = internal standard
-
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
FTIR is primarily used for the identification of this compound by comparing its spectrum to that of a known reference standard.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Procedure:
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Acquire the background spectrum.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of this compound.
-
Key characteristic peaks for aromatic amines include:
-
N-H stretching vibrations (for the free amine, around 3300-3500 cm⁻¹). In the hydrochloride salt, these will be shifted and broadened due to the formation of the ammonium (B1175870) salt.
-
C-N stretching vibrations (around 1250-1350 cm⁻¹).
-
Aromatic C-H and C=C stretching vibrations.
-
-
By employing these analytical methods, researchers can confidently assess the purity of their commercial this compound, ensuring the quality and integrity of their research and development activities.
Safety Operating Guide
Navigating the Safe Disposal of 2,4,5-Trimethylaniline Hydrochloride: A Procedural Guide
The proper disposal of 2,4,5-trimethylaniline (B89559) hydrochloride, a compound recognized for its potential health and environmental hazards, is a critical aspect of laboratory safety and regulatory compliance. Adherence to stringent disposal protocols is essential to protect researchers, the wider community, and the environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this chemical waste, tailored for research, scientific, and drug development professionals.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle 2,4,5-trimethylaniline hydrochloride within a designated and controlled environment. All operations involving this compound should be confined to a certified laboratory chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear robust, chemical-resistant gloves. Butyl, neoprene, or Viton gloves are recommended for handling aniline (B41778) compounds. Nitrile gloves are not advised.[1][2]
-
Eye Protection: Chemical splash goggles are mandatory to prevent contact with the eyes.[1]
-
Protective Clothing: A fully-buttoned lab coat must be worn to shield against skin contact.[1]
-
Respiratory Protection: In scenarios where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[3]
Facilities must be equipped with an operational eyewash station and a safety shower in the immediate vicinity of the handling area.[4]
II. Waste Collection and Storage
Under no circumstances should this compound or its containers be disposed of in the regular waste stream or down the drain.[1][4] This compound is classified as hazardous waste and requires specialized disposal.
Step-by-Step Collection Procedure:
-
Container Selection: Designate a specific, compatible hazardous waste container. A polyethylene (B3416737) container is a suitable choice.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents: "this compound." Include the date of accumulation.
-
Collection: Carefully transfer the waste material into the designated container, minimizing the generation of dust.
-
Storage: Seal the container tightly and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.[4][5] The storage location should be a designated and secured hazardous waste accumulation area.[2]
III. Spill Management Procedures
Accidental spills must be managed promptly and safely, with procedures varying based on the spill's magnitude.
For Minor Spills (Cleanable within 10-15 minutes):
-
Ensure Safety: Remove all sources of ignition from the area.[6]
-
Containment: Absorb the spilled solid with an inert, dry material like vermiculite, dry sand, or earth.[5][6]
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a labeled hazardous waste container.[4]
-
Decontamination: Wash the spill area with a 60-70% ethanol (B145695) solution, followed by a soap and water solution.[3] All cleaning materials must also be disposed of as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate personnel from the affected area and secure all points of entry.[2][6]
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EH&S) department and, if necessary, call emergency services (911).[2]
-
Ventilate: If it is safe to do so, increase ventilation to the area.
IV. Final Disposal
The ultimate disposal of this compound must be conducted through official channels.
-
Arrangement for Pickup: Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[2][7]
-
Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[8] Chemical waste generators are responsible for correctly classifying and managing their hazardous waste according to guidelines such as those listed in 40 CFR Part 261.3.[4]
V. Hazard and Safety Data Summary
The following table summarizes key quantitative and qualitative safety data for trimethylaniline and related aniline compounds, providing a quick reference for risk assessment.
| Parameter | Value / Guideline | Source Citation |
| GHS Hazard Statements | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. H350: May cause cancer. H411: Toxic to aquatic life with long lasting effects. | [9][10] |
| Appearance | Solid, crystalline. Off-white to light tan color. | [10] |
| Melting Point | 68 °C (154.4 °F) | [10] |
| Boiling Point | 234.5 °C (454.1 °F) | [10] |
| Incompatible Materials | Strong oxidizing agents (peroxides, nitrates), strong acids, isocyanates, halogenated organics. | [3][5] |
| Aniline Exposure Limits (OSHA PEL) | 5 ppm (8-hour time-weighted average) | [5] |
| Aniline Exposure Limits (ACGIH TLV) | 2 ppm (8-hour time-weighted average) | [5] |
VI. Disposal Workflow Diagram
The logical flow for making decisions regarding the disposal of this compound is illustrated below. This workflow covers both routine waste accumulation and emergency spill response.
Caption: Disposal decision workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
Personal protective equipment for handling 2,4,5-Trimethylaniline hydrochloride
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,4,5-Trimethylaniline hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1][2] The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gas, and HEPA.[3] | This compound is harmful if inhaled.[1] Engineering controls like fume hoods should be the primary control measure. Respirators are necessary when engineering controls are not sufficient or during spill cleanup.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | The substance is harmful in contact with skin.[5][6] Inspect gloves for integrity before each use and replace them immediately if contaminated. After use, wash and dry hands thoroughly.[7] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards.[4] A face shield should be worn over goggles when there is a risk of splashing.[4] | Protects against eye irritation and serious eye damage.[1] An eyewash station should be readily accessible.[1] |
| Body Protection | A lab coat, buttoned, and long pants are required. For larger quantities or spill response, chemical-resistant coveralls or an apron may be necessary.[5][7] | Prevents skin contact.[5] Contaminated clothing should be removed immediately and laundered separately before reuse.[5][8] Shoes must be closed-toe and cover the entire foot.[4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[1]
-
Remove all sources of ignition from the immediate area.[3]
-
Keep containers securely sealed when not in use.[8]
Step 2: Handling and Use
-
Avoid all personal contact with the substance, including inhalation of dust or vapors.[7][8]
-
Use dry, clean-up procedures and avoid generating dust.[8]
-
Wash hands thoroughly with soap and water after handling.[8]
Step 3: Storage
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[5][8]
-
Store away from incompatible materials such as isocyanates, halogenated organics, peroxides, and strong reducing agents.[3]
-
Keep in a locked area or an area accessible only to authorized personnel.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15-20 minutes, keeping eyelids open.[8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing.[7] Flush skin with plenty of soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation develops or persists.[8] |
| Inhalation | Move the person to fresh air immediately.[1][3] If the person is not breathing, provide artificial respiration.[1][8] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water and provide them with water to drink.[8] Seek immediate medical attention.[3][8] |
Spill and Disposal Plan
Spill Response:
-
Evacuate and Secure: Immediately evacuate the area and remove all ignition sources.[3][8]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, dampen the solid material with 60-70% ethanol (B145695) to prevent dust generation.[3]
-
Clean-up: Use absorbent paper dampened with 60-70% ethanol to pick up the material.[3] Place all contaminated materials into a suitable, labeled container for waste disposal.[8]
-
Decontamination: Wash the spill area with a soap and water solution.[3] Decontaminate all protective clothing and equipment before reuse.[8]
Disposal Plan:
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[7]
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[5][8] This may involve using an authorized hazardous waste collection point or a licensed incinerator.[8][9] Do not let the product enter drains.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. 2,4,5-TRIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
